Sitamaquine tosylate
Descripción
Propiedades
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019640-33-5 | |
| Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sitamaquine Tosylate in Leishmania donovani
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sitamaquine (B1681683), an 8-aminoquinoline (B160924) derivative, is an orally bioavailable drug candidate for the treatment of visceral leishmaniasis caused by Leishmania donovani. Its mechanism of action is multifactorial, primarily targeting the parasite's mitochondrion, leading to a cascade of events that culminate in an apoptosis-like cell death. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of sitamaquine's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Mitochondrial Dysfunction
The primary mode of action of sitamaquine against Leishmania donovani is the disruption of mitochondrial function. This is initiated by the specific inhibition of succinate (B1194679) dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[1][2][3] This inhibition disrupts the parasite's energy metabolism and triggers a series of downstream cytotoxic events.
Inhibition of Succinate Dehydrogenase (Complex II)
Sitamaquine acts as a dose-dependent inhibitor of SDH in L. donovani promastigotes.[1][2] This inhibition disrupts the flow of electrons in the respiratory chain, leading to a significant decrease in the parasite's ability to produce ATP through oxidative phosphorylation.
Depletion of Intracellular ATP
The inhibition of the electron transport chain by sitamaquine leads to a rapid and irreversible collapse of the intracellular ATP pool.[4][5] This bioenergetic collapse is a critical factor in the drug's leishmanicidal activity.
Depolarization of Mitochondrial Membrane Potential (ΔΨm)
A direct consequence of the disruption of the electron transport chain is the depolarization of the mitochondrial inner membrane potential (ΔΨm).[4][5] This is a key indicator of mitochondrial dysfunction and a commitment step towards cell death.
Induction of Oxidative Stress
The blockage of the electron transport chain at Complex II leads to an accumulation of electrons, which are then transferred to molecular oxygen, generating reactive oxygen species (ROS).[4][5] Sitamaquine treatment results in a time-dependent increase in ROS production in L. donovani.[5]
Elevation of Intracellular Calcium (Ca2+)
Mitochondrial dysfunction and oxidative stress are often linked to a loss of intracellular calcium homeostasis. Sitamaquine treatment leads to an increase in cytosolic Ca2+ levels in the parasite.[1][2]
Induction of Apoptosis-Like Cell Death
The culmination of mitochondrial dysfunction, oxidative stress, and elevated intracellular Ca2+ is the induction of a programmed cell death pathway in L. donovani that exhibits hallmarks of apoptosis in higher eukaryotes.[1][2]
Phosphatidylserine (B164497) (PS) Externalization
A key early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Sitamaquine treatment induces the exposure of PS on the surface of L. donovani promastigotes.[4][5]
DNA Fragmentation
A later event in the apoptotic cascade is the fragmentation of nuclear DNA. Flow cytometry analysis of sitamaquine-treated parasites reveals an increase in the population of cells with sub-G1 DNA content, indicative of DNA fragmentation.[1][2]
Drug Uptake and Efflux
Sitamaquine's efficacy is also dependent on its ability to accumulate within the parasite.
Cellular Accumulation
Sitamaquine is a lipophilic weak base that rapidly accumulates in the cytosol of L. donovani.[6] This accumulation is a sterol-independent process and is thought to be driven by an electrical gradient across the parasite's plasma membrane.[4][6]
Interaction with Cell Membranes
Sitamaquine interacts with the phospholipids (B1166683) of the Leishmania plasma membrane, showing a preference for anionic phospholipids such as phosphatidylinositol (PI) and phosphatidylglycerol (PG).[2][4] This interaction facilitates its entry into the cell.
Energy-Dependent Efflux
There is evidence for an energy-dependent efflux system that pumps sitamaquine out of the parasite.[4][6] The transporter responsible for this efflux has not yet been identified.[6]
Mechanism of Resistance
Resistance to sitamaquine in L. donovani has been linked to alterations in drug accumulation and lipid metabolism.[1] Resistant parasites show reduced cytosolic accumulation of the drug.[1] Furthermore, sitamaquine resistance is associated with significant changes in sterol and phospholipid metabolism, suggesting that alterations in these pathways may contribute to reduced drug efficacy.[1]
Quantitative Data
| Parameter | Value | Leishmania Stage | Reference |
| EC50 | 19.8 ± 1.9 μM | Promastigotes | [5] |
| Concentration for 50% ATP decrease | > 30 μM (at 10 min) | Promastigotes | [5] |
| Mitochondrial Depolarization | 3.1-fold decrease in Rhodamine 123 accumulation | Promastigotes | [5] |
| (100 μM sitamaquine for 15 min) | |||
| ROS Production | Time-dependent increase | Promastigotes | [5] |
| (at 100 μM sitamaquine) |
Experimental Protocols
Measurement of Intracellular ATP Levels
This protocol is based on a bioluminescence assay using a luciferase-expressing L. donovani strain.
-
Parasite Preparation: Culture luciferase-expressing L. donovani promastigotes to the late-log phase. Wash the parasites and resuspend them in a suitable buffer, such as HEPES-buffered saline (HBS), at a density of 2 x 10^7 cells/mL.
-
Luciferin Loading: Add the membrane-permeable DMNPE-luciferin to a final concentration of 25 μM.
-
Bioluminescence Measurement: Dispense the parasite suspension into a 96-well black microplate. Allow the luminescence to stabilize.
-
Drug Treatment: Add sitamaquine tosylate at various concentrations.
-
Data Acquisition: Monitor the luminescence over time using a luminometer. A decrease in luminescence corresponds to a drop in intracellular ATP levels.
Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Rhodamine 123 and flow cytometry.
-
Parasite Treatment: Incubate L. donovani promastigotes with this compound (e.g., 50 μM or 100 μM) for a specified time (e.g., 15 minutes). Include an untreated control and a positive control for depolarization (e.g., 10 μM FCCP).
-
Dye Loading: Add Rhodamine 123 to a final concentration of 0.3 μg/mL and incubate for 5 minutes at 37°C.
-
Washing: Centrifuge the parasites to remove excess dye and resuspend them in fresh buffer.
-
Flow Cytometry: Analyze the fluorescence of the parasite population using a flow cytometer with excitation at 488 nm and emission at 525 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detection of Reactive Oxygen Species (ROS)
This protocol uses the ROS-sensitive probe H2DCF-DA and flow cytometry.
-
Parasite Treatment: Treat L. donovani promastigotes with this compound (e.g., 100 μM) for different time points (e.g., 30, 60, 120 minutes). Include an untreated control and a positive control for ROS production (e.g., 10 μM oligomycin).
-
Probe Loading: Incubate the parasites with 2 μg/mL H2DCF-DA for 15 minutes at 28°C in the dark.
-
Flow Cytometry: Analyze the fluorescence of the parasites using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Assessment of Phosphatidylserine (PS) Externalization
This protocol employs Annexin (B1180172) V-FITC staining and flow cytometry.
-
Parasite Treatment: Incubate L. donovani promastigotes with this compound (e.g., 50 μM and 100 μM) for 1 hour.
-
Washing: Wash the parasites twice with PBS.
-
Staining: Resuspend the parasites in annexin binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained parasites by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.
Analysis of DNA Fragmentation
This protocol involves staining with a DNA-intercalating dye and flow cytometry.
-
Parasite Treatment: Treat L. donovani promastigotes with this compound for an extended period (e.g., 24 hours).
-
Fixation: Fix the parasites in ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The appearance of a sub-G1 peak indicates the presence of cells with fragmented DNA.
Visualizations
Signaling Pathway of Sitamaquine-Induced Cell Death
Caption: Signaling pathway of sitamaquine action in Leishmania donovani.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Workflow for analyzing sitamaquine-induced mitochondrial dysfunction.
Logical Relationship of Sitamaquine's Effects
Caption: Logical flow of sitamaquine's leishmanicidal effects.
References
- 1. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of interaction of sitamaquine with Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sitamaquine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitamaquine, an 8-aminoquinoline (B160924) derivative, is a promising antileishmanial agent. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for Sitamaquine tosylate. Detailed information on its chemical properties, biological activity against various Leishmania species, and its mechanism of action are presented. Experimental protocols for its synthesis are outlined, and key pathways are visualized to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is the tosylate salt of N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine. Its chemical structure consists of a substituted 8-aminoquinoline core linked to a diethylaminohexyl side chain. The tosylate salt form is often utilized for pharmaceutical development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | [1] |
| Synonyms | WR-6026 tosylate, N-[6-(Diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine tosylate | |
| CAS Number | 1019640-33-5 | [2] |
| Molecular Formula | C₂₈H₄₁N₃O₄S | |
| Molecular Weight | 515.71 g/mol | |
| SMILES String | CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CS(=O)(=O)C1=CC=C(C)C=C1 | |
| InChI Key | LOBPWLFCZDGYKW-UHFFFAOYSA-N |
Chemical Structure Diagram:
Caption: 2D structures of Sitamaquine and p-Toluenesulfonic acid.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-part process: the synthesis of the 8-aminoquinoline core and the subsequent coupling with the diamine side chain, followed by salt formation. While a specific, detailed experimental protocol is not publicly available, a plausible synthetic route can be outlined based on known chemical transformations of 8-aminoquinolines and information from related patents.[2]
Synthesis Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (General Method)
Step 1: Synthesis of 8-Amino-6-methoxy-4-methylquinoline (Intermediate 2)
This intermediate can be prepared via a Skraup reaction using 4-methoxy-2-nitroaniline and glycerol to form 6-methoxy-8-nitro-4-methylquinoline (Intermediate 1), followed by reduction of the nitro group.
-
Skraup Reaction: 4-Methoxy-2-nitroaniline is reacted with glycerol in the presence of a dehydrating agent (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound itself) and ferrous sulfate. The mixture is heated to initiate the reaction, which is typically vigorous. After completion, the reaction mixture is cooled, diluted with water, and neutralized to precipitate the crude 6-methoxy-8-nitro-4-methylquinoline.
-
Reduction: The nitro group of 6-methoxy-8-nitro-4-methylquinoline is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C as a catalyst) in a suitable solvent like ethanol (B145695). After the reaction, the product is isolated by neutralization and extraction.
Step 2: Synthesis of Sitamaquine (Free Base)
The core amine (Intermediate 2) is then alkylated with a suitable side chain, such as 6-bromo-N,N-diethylhexan-1-amine hydrobromide.[2]
-
Coupling Reaction: 8-Amino-6-methoxy-4-methylquinoline is reacted with 6-bromo-N,N-diethylhexan-1-amine hydrobromide in a suitable solvent (e.g., a high-boiling alcohol like n-butanol or an aprotic polar solvent like DMF) in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrobromide and the HBr formed during the reaction. The reaction mixture is heated to drive the nucleophilic substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is worked up by extraction and purified, potentially by column chromatography.
Step 3: Formation of this compound (Final Product)
The purified Sitamaquine free base is converted to its tosylate salt.[2]
-
Salt Formation: The Sitamaquine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of p-toluenesulfonic acid monohydrate (1 equivalent) in the same solvent is then added. The this compound salt typically precipitates out of the solution upon addition or after a period of stirring and/or cooling. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Mechanism of Action
Sitamaquine is primarily investigated for its activity against various species of Leishmania, the causative agent of leishmaniasis.
Table 2: In Vitro Activity of Sitamaquine against Leishmania Species
| Leishmania Species | EC₅₀ (µM) | Reference(s) |
| L. donovani | 9.5 - 19.8 | |
| L. infantum | 9.5 - 19.8 | |
| L. mexicana | 9.5 - 19.8 | |
| L. braziliensis | 9.5 - 19.8 | |
| L. tropica | 9.5 - 19.8 |
The primary mechanism of action of Sitamaquine against Leishmania parasites is the inhibition of mitochondrial complex II (succinate dehydrogenase).[3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress is believed to induce apoptosis-like cell death in the parasite.
Signaling Pathway Diagram:
Caption: Mechanism of action of Sitamaquine in Leishmania.
Conclusion
This technical guide provides a detailed overview of the chemical structure, a plausible synthetic route, and the biological activity of this compound. The provided information, including structured data tables and diagrammatic representations of the synthesis and mechanism of action, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development for neglected tropical diseases. Further research to delineate the precise synthetic conditions and to fully elucidate the downstream effects of mitochondrial complex II inhibition will be crucial for the optimization and clinical application of this promising antileishmanial compound.
References
The Genesis and Journey of Sitamaquine (WR-6026): An 8-Aminoquinoline's Path from Malaria Research to a Leishmaniasis Candidate
A Technical Guide on the Discovery, History, and Scientific Evaluation of Sitamaquine (B1681683)
Abstract
Sitamaquine (WR-6026), an 8-aminoquinoline (B160924) derivative, represents a significant chapter in the quest for effective oral therapies against visceral leishmaniasis (VL). Born out of an extensive antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR), its journey encapsulates the intricate process of drug repurposing, preclinical evaluation, and clinical development. This technical guide provides an in-depth exploration of the discovery and history of Sitamaquine, detailing its origins, mechanism of action, and the extensive preclinical and clinical research that has defined its profile as a potential anti-leishmanial agent. Through a comprehensive review of published data, this document offers researchers, scientists, and drug development professionals a structured overview of Sitamaquine's scientific trajectory, supported by quantitative data, experimental insights, and visual representations of its developmental and mechanistic pathways.
Discovery and Historical Development
The story of Sitamaquine begins not in the field of leishmaniasis, but in the global effort to combat malaria. It was first synthesized as part of a collaborative antimalarial program in the United States between 1944 and 1950, a program that also yielded the well-known drug primaquine.[1][2] The compound, designated WR-6026, emerged from the extensive screening efforts of the Walter Reed Army Institute of Research (WRAIR), an institution with a long history of developing medical countermeasures for military-relevant infectious diseases.[1][2][3][4][5][6][7]
The potential of 8-aminoquinolines against leishmaniasis was recognized more than half a century ago, with early studies demonstrating their efficacy against Leishmania donovani in hamster models.[1] This foundational knowledge paved the way for the later investigation of WR-6026 for leishmaniasis. In a strategic collaboration, WRAIR partnered with GlaxoSmithKline (formerly SmithKline Beecham) to develop Sitamaquine as an oral treatment for visceral leishmaniasis.[1][2][3][8] This partnership propelled the compound through preclinical and into clinical development, with Phase III trials initiated by March 2002.[8]
The development of Sitamaquine has been characterized by a slow and deliberate pace, primarily due to the need to thoroughly assess its safety profile, with particular attention to potential methemoglobinemia and nephrotoxicity, known side effects associated with 8-aminoquinolines.[1][9]
Mechanism of Action
The precise molecular targets of Sitamaquine in Leishmania parasites remain to be definitively identified.[1][9] However, extensive research has elucidated several key aspects of its mechanism of action. As a lipophilic weak base, Sitamaquine readily crosses the parasite's plasma membrane.[1][10][11]
The proposed mechanism involves a two-step process for entry into the parasite.[1][12] Initially, the positively charged Sitamaquine molecule interacts with the anionic polar head groups of the phospholipids (B1166683) in the parasite's membrane. This is followed by a hydrophobic interaction between the quinoline (B57606) ring of Sitamaquine and the acyl chains of the phospholipids, leading to its insertion into the lipid monolayer.[1] This process is reported to be energy- and sterol-independent.[1]
Once inside the parasite, Sitamaquine rapidly accumulates in acidic compartments, particularly the acidocalcisomes.[1][10][11][12] This accumulation leads to the alkalization of these organelles.[1][12] Interestingly, studies have shown that the antileishmanial activity of Sitamaquine is not directly correlated with its level of accumulation in acidocalcisomes, suggesting other cellular targets are at play.[1][10][11][12][13] A rapid collapse of the mitochondrial inner membrane potential has also been observed following Sitamaquine exposure.[1][12]
The mechanism of action of Sitamaquine is thought to be distinct from other anti-leishmanial drugs, as it has shown efficacy against Leishmania strains resistant to miltefosine (B1683995) and antimony.[9]
Preclinical and Clinical Evaluation
Sitamaquine has undergone extensive evaluation in both preclinical models and human clinical trials. Its activity has been demonstrated against various Leishmania species responsible for both visceral and cutaneous leishmaniasis in in-vitro settings.[1][14]
Preclinical Data
In-vitro studies have confirmed the antileishmanial properties of Sitamaquine dihydrochloride (B599025) against amastigotes of a range of Leishmania species.
| Leishmania Species | ED50 (µM) |
| Various species causing cutaneous or visceral leishmaniasis | 2.9 - 19.0 |
Table 1: In-vitro activity of Sitamaquine dihydrochloride against Leishmania amastigotes.[14]
Clinical Trials
Sitamaquine has been evaluated in several Phase II clinical trials for the treatment of visceral leishmaniasis, primarily in India, Kenya, and Brazil.[1][8][15][16][17][18] These trials have demonstrated its potential as an oral therapeutic, though with variable efficacy and some safety concerns.
A Phase II dose-ranging study in Kenya investigated daily doses from 1.75 to 3.0 mg/kg/day for 28 days.[15]
| Sitamaquine Dose (mg/kg/day) | Number of Patients (n) | Cure Rate at Day 180 (ITT) |
| 1.75 | 12 | 92% |
| 2.0 | 61 | 80% |
| 2.5 | 11 | 82% |
| 3.0 | 11 | 91% |
| Overall | 95 | 83% |
Table 2: Efficacy of Sitamaquine in a Phase II trial in Kenya.[15]
In India, a study involving 120 VL patients showed that Sitamaquine was well-tolerated at doses ranging from 1.5 to 3.0 mg/kg/day.[1] Another study in India investigated a 21-day course of 2 mg/kg/day and reported a final clinical cure rate of 85% at day 180.[19][20]
However, a Phase II trial in Brazil for visceral leishmaniasis caused by Leishmania chagasi showed less promising results, with a lack of increased efficacy at doses above 2 mg/kg/day and observations of nephrotoxicity.[17]
| Sitamaquine Dose (mg/kg/day) | Number of Patients (n) | Cure Rate |
| 1.0 | 4 | 0% |
| 1.5 | 6 | 17% |
| 2.0 | 6 | 67% |
| 2.5 | 5 | 20% |
| 3.25 | 1 | 0% |
Table 3: Efficacy of Sitamaquine in a Phase II trial in Brazil.[17]
Sitamaquine has also been investigated for the treatment of Pneumocystis carinii pneumonia (PCP) in HIV-infected individuals in a Phase I trial.[8][21]
Pharmacokinetics
Pharmacokinetic studies in humans have shown that Sitamaquine has a relatively short elimination half-life of about 26 hours, which is considered an advantage in preventing the rapid emergence of drug resistance.[1][9][12] This is in contrast to miltefosine, which has a much longer half-life of 150-200 hours.[1][22]
Studies in rat hepatic microsomal systems have identified two main metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[1] The formation of these metabolites is dependent on NADPH and appears to be catalyzed by different cytochrome P450 isozymes.[1] In humans, the major urinary metabolite is the 4-CH₂OH derivative, with an elimination half-life of 29.1 hours, while a minor metabolite is the desethyl species.[12]
A study in India investigating the effect of food on Sitamaquine pharmacokinetics found no significant impact, allowing the drug to be taken regardless of meals.[19][20]
| Parameter | Sitamaquine (Day 21) | Desethyl-sitamaquine (Day 21) |
| AUC(0-τ) (ng.hr/mL) | 6,627 - 8,903 | 2,307 - 3,163 |
| Cmax (ng/mL) | 401 - 570 | 109 - 154 |
| t½ (hr) | 18.3 - 22.8 | 23.0 - 27.9 |
| tmax (hr) | 3.5 - 6 | 2 - 10 |
Table 4: Mean Day 21 Pharmacokinetic Parameters of Sitamaquine and its Metabolite.[19][20]
Safety and Tolerability
The most frequently reported adverse events in clinical trials have been vomiting, abdominal pain, and headache, each occurring in about 10% of patients.[1][15] A more serious side effect, cyanosis due to methemoglobinemia, was reported in 3% of patients in an Indian study and is a recognized risk for individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] Nephrotoxicity has also been observed, particularly at higher doses, and requires further investigation.[1][9][15][17]
Experimental Protocols
In-vitro Anti-leishmanial Activity Assay
The in-vitro efficacy of Sitamaquine is typically assessed against the amastigote stage of the Leishmania parasite, which is the clinically relevant form residing within host macrophages. A common protocol involves:
-
Macrophage Infection: A macrophage cell line (e.g., murine peritoneal macrophages) is infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.
-
Drug Exposure: The infected macrophages are then exposed to serial dilutions of Sitamaquine dihydrochloride for a defined period.
-
Assessment of Parasite Load: The number of amastigotes per macrophage is quantified, often by microscopic examination after Giemsa staining.
-
ED50 Determination: The 50% effective dose (ED50), the concentration of the drug that reduces the parasite burden by 50% compared to untreated controls, is calculated.
Phase II Clinical Trial Design (Example: Kenyan Study)
The Phase II dose-increasing study in Kenya provides a representative example of the clinical trial methodology used to evaluate Sitamaquine:
-
Study Design: An open-label, dose-increasing study.
-
Patient Population: Patients with visceral leishmaniasis caused by Leishmania donovani.
-
Dosing Regimens: Patients received Sitamaquine daily for 28 days at one of four doses: 1.75, 2.0, 2.5, or 3.0 mg/kg/day.
-
Primary Efficacy Outcome: The primary endpoint was cure, defined as the absence of parasites in a splenic aspirate, in the intent-to-treat (ITT) population at day 180 post-treatment initiation.
-
Safety Monitoring: Patients were monitored for adverse events throughout the study.
Visualizations
Sitamaquine Development Timeline
Caption: A timeline illustrating the key stages in the discovery and development of Sitamaquine.
Proposed Mechanism of Action of Sitamaquine
Caption: A diagram illustrating the proposed mechanism of action of Sitamaquine in Leishmania parasites.
Conclusion
The discovery and development of Sitamaquine (WR-6026) provide a compelling case study in drug repurposing and the persistent effort required to bring a new therapeutic for a neglected tropical disease to fruition. Originating from antimalarial research, its journey has been marked by promising efficacy as an oral agent for visceral leishmaniasis, a significant advantage in resource-limited settings. However, the development has been tempered by safety considerations, particularly nephrotoxicity and methemoglobinemia, which have necessitated a cautious and thorough evaluation. While the precise molecular targets of Sitamaquine are still under investigation, our understanding of its mechanism of action, involving membrane interaction and disruption of parasite homeostasis, continues to evolve. The quantitative data from preclinical and clinical studies, as summarized in this guide, offer a clear perspective on its therapeutic window and the challenges that remain. The future of Sitamaquine will likely depend on a careful risk-benefit assessment and potentially its use in combination therapies to enhance efficacy and mitigate the risk of resistance. The story of Sitamaquine underscores the critical role of sustained research and collaboration between governmental and pharmaceutical entities in addressing the unmet medical needs of vulnerable populations worldwide.
References
- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wrair.health.mil [wrair.health.mil]
- 5. Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DVIDS - Video - Walter Reed Army Institute of Research Mission Video [dvidshub.net]
- 7. Walter Reed Army Institute of Research (WRAIR) > Biomedical Research > Center for Infectious Disease Research > Experimental Therapeutics [wrair.health.mil]
- 8. Sitamaquine (GlaxoSmithKline/Walter Reed Army Institute) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 2 trial of WR6026, an orally administered 8-aminoquinoline, in the treatment of visceral leishmaniasis caused by Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) for treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of oral sitamaquine taken with or without food and safety and efficacy for treatment of visceral leishmaniais: a randomized study in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
Sitamaquine Tosylate: A Physicochemical and Solubility Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of sitamaquine (B1681683) tosylate, an investigational 8-aminoquinoline (B160924) antileishmanial agent. The information is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of Sitamaquine and its Salts
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁N₃O₄S | [1] |
| Molecular Weight | 515.71 g/mol | |
| Appearance | White to beige powder | |
| LogP (Sitamaquine free base) | 5.84 (experimental) | A 2009 study on sitamaquine's mechanism of action. |
| LogP (Sitamaquine tosylate) | 7.261 (calculated) | InvivoChem |
| Hydrogen Bond Donors | 2 | InvivoChem |
| Hydrogen Bond Acceptors | 7 | InvivoChem |
| Rotatable Bonds | 12 | InvivoChem |
| Purity | ≥98% (by HPLC) | |
| Storage Temperature | 2-8°C |
Solubility Profile
Sitamaquine is characterized as a weak lipophilic base.[2] Its solubility is influenced by the salt form and the solvent.
Table 2: Solubility of this compound
| Solvent | Solubility | Observations | Source |
| Water | 15 mg/mL | Clear solution | |
| DMSO | 2 mg/mL, ≥20 mg/mL, 30 mg/mL | Some conflicting data exists | [1] |
For comparison, the dihydrochloride (B599025) salt of sitamaquine exhibits a higher aqueous solubility of >100 mg/mL at 25°C. The solubility of this compound in physiological buffers at different pH values is not extensively documented in publicly available literature. However, as a weak base, its solubility is expected to increase in acidic conditions.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, this section outlines the standard methodologies that are typically employed for such characterizations.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[3][4]
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Determination of Partition Coefficient (LogP) by HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is by correlating its retention time on a reverse-phase HPLC column with those of reference compounds with known LogP values.[5]
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Calibration: A series of standard compounds with well-established LogP values are injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The LogP of this compound is then calculated from its retention time using the calibration curve.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a drug at different pH values. For a weak base like sitamaquine, potentiometric titration is a suitable method for pKa determination.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization and mechanism of action of sitamaquine.
References
The Pharmacokinetics and Metabolism of Sitamaquine: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitamaquine (WR-6026) is an orally active 8-aminoquinoline (B160924) derivative that has been investigated for the treatment of visceral leishmaniasis. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for its development and for predicting its pharmacokinetic behavior in humans. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Sitamaquine. While specific quantitative pharmacokinetic parameters in animal models are not widely published, this guide synthesizes the known metabolic pathways and references the preclinical studies that have been conducted. Detailed methodologies for key in vitro and in vivo experiments are also presented to aid in the design of future studies.
Metabolism of Sitamaquine
In vitro studies using rat hepatic microsomal systems have been instrumental in elucidating the metabolic fate of Sitamaquine.[1] The metabolism is primarily oxidative and dependent on the presence of NADPH, indicating the involvement of the cytochrome P450 (CYP450) enzyme system.[1]
Two primary metabolites of Sitamaquine have been identified[1]:
-
8-(-6-ethylaminohexylamino)-6-methoxy-lepidine
-
8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline
The formation of these metabolites is catalyzed by different CYP450 isozymes.[1] The latter metabolite, a hydroxymethyl derivative, has also been reported as a major urinary metabolite, suggesting that renal excretion plays a role in the elimination of Sitamaquine metabolites.
The metabolic pathway of Sitamaquine is depicted in the following diagram:
Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies of Sitamaquine have been conducted in various animal models, including rodents (rats), dogs, and primates (monkeys), by institutions such as the Walter Reed Army Institute of Research and GlaxoSmithKline.[2] However, specific quantitative data from these studies, such as plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), are not extensively available in the public domain.
Qualitative findings from these studies indicate that Sitamaquine is orally bioavailable. Safety and toxicology studies in dogs have revealed potential cardiovascular effects, while dose-ranging studies in monkeys have noted cardiomyocyte degeneration. These findings underscore the importance of careful dose selection and safety monitoring in clinical trials.
For illustrative purposes, the following table summarizes the pharmacokinetic parameters of Sitamaquine and its primary metabolite, desethyl-sitamaquine, observed in a human clinical study. This data can serve as a valuable reference point for preclinical-to-clinical translation.
Table 1: Mean Pharmacokinetic Parameters of Sitamaquine and Desethyl-Sitamaquine in Humans (Day 21)
| Parameter | Sitamaquine | Desethyl-Sitamaquine |
| AUC (0-τ) (ng·hr/mL) | 6,627 - 8,903 | 2,307 - 3,163 |
| Cmax (ng/mL) | 401 - 570 | 109 - 154 |
| t½ (hr) | 18.3 - 22.8 | 23.0 - 27.9 |
| Tmax (hr) | 3.5 - 6 | 2 - 10 |
Data from a randomized study in patients with visceral leishmaniasis receiving 2 mg/kg/day of oral Sitamaquine.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the preclinical pharmacokinetic and metabolic evaluation of Sitamaquine.
In Vitro Metabolism using Rat Liver Microsomes
Objective: To identify the primary metabolites of Sitamaquine and to determine the role of CYP450 enzymes in its metabolism.
Materials:
-
Sitamaquine
-
Rat liver microsomes (pooled from male Sprague-Dawley rats)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Sitamaquine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine rat liver microsomes, phosphate buffer, and the Sitamaquine stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of Sitamaquine and its metabolites using a validated LC-MS/MS method.
-
Control experiments should be conducted in the absence of the NADPH regenerating system to confirm the role of CYP450 enzymes.
In Vivo Pharmacokinetic Study in a Canine Model
Objective: To determine the pharmacokinetic profile of Sitamaquine after oral administration in beagle dogs.
Animals:
-
Male and female beagle dogs, purpose-bred for research.
-
Animals should be fasted overnight prior to dosing.
Procedure:
-
Administer a single oral dose of Sitamaquine to the dogs (e.g., in a gelatin capsule).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) via a peripheral vein.
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of Sitamaquine and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.
Conclusion
References
An In-depth Technical Guide to the Molecular Targets of 8-Aminoquinolines in Protozoan Parasites
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive examination of the molecular mechanisms of 8-aminoquinoline (B160924) compounds against key protozoan parasites, including Plasmodium, Leishmania, and Trypanosoma. It details the primary molecular targets, summarizes quantitative efficacy data, outlines key experimental protocols for target validation, and illustrates the underlying biochemical pathways and workflows.
Introduction: The 8-Aminoquinoline Class
The 8-aminoquinolines are a critical class of antiprotozoal drugs, indispensable for their activity against latent and transmissible stages of parasites.[1][2] Historically developed during the 1940s, this class includes primaquine (B1584692), the only drug approved for the radical cure of relapsing Plasmodium vivax and Plasmodium ovale malaria by targeting dormant liver-stage hypnozoites.[1][3][4] More recently, tafenoquine (B11912) has been approved for similar indications.[5] The therapeutic utility of 8-aminoquinolines extends to leishmaniasis and Chagas disease, although their precise mechanisms of action and molecular targets have been a subject of intense investigation.[6][7][8]
The activity of these compounds is intrinsically linked to their metabolic activation and their ability to induce catastrophic oxidative stress within the parasite, primarily by targeting mitochondrial functions.[3][9][10] This guide synthesizes the current understanding of these molecular interactions.
The Primary Molecular Target: The Parasite Mitochondrion
Overwhelming evidence points to the mitochondrion as the central hub for the antiprotozoal action of 8-aminoquinolines. Their mechanism is not one of simple competitive inhibition but rather a multi-step process involving metabolic activation, disruption of the electron transport chain (ETC), and the generation of overwhelming oxidative stress.[3][10]
Disruption of the Mitochondrial Electron Transport Chain (ETC)
The parasitic ETC is essential for ATP synthesis, pyrimidine (B1678525) biosynthesis, and maintaining cellular homeostasis.[11] 8-aminoquinolines and their metabolites physically interfere with this process, leading to a cascade of cytotoxic events.
-
Plasmodium Species: In Plasmodium, the primary target within the ETC is the cytochrome bc1 complex (Complex III) .[11][12] Inhibition at the quinol oxidation (Qo) site of this complex disrupts the electron flow from ubiquinol (B23937) to cytochrome c.[13] This blockage halts the ETC, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and inhibiting pyrimidine biosynthesis, which is fatal to the parasite.[11][13]
-
Leishmania Species: In Leishmania donovani, the 8-aminoquinoline sitamaquine (B1681683) has been shown to directly inhibit succinate dehydrogenase (Complex II) of the respiratory chain.[6] This inhibition leads to a decrease in intracellular ATP levels and a collapse of the mitochondrial membrane potential.[6] Other 8-aminoquinolines like tafenoquine are also effective against Leishmania, likely through a similar mechanism involving mitochondrial disruption and ROS production.[5][14]
-
Trypanosoma cruzi: While less defined, the activity of 8-aminoquinolines against T. cruzi is also linked to mitochondrial dysfunction.[7][14] The parasite's metabolism is heavily reliant on amino acids and mitochondrial activity, making the ETC a plausible target.[15]
Generation of Reactive Oxygen Species (ROS)
A key consequence of ETC disruption is the production of high levels of reactive oxygen species (ROS). The current hypothesis for primaquine's action against Plasmodium liver stages involves a two-step relay:
-
Bioactivation: Host liver enzymes, particularly cytochrome P450 2D6 (CYP2D6), metabolize primaquine into reactive intermediates.[3][9]
-
Redox Cycling: These metabolites undergo redox cycling, leading to the formation of superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂), which cause massive oxidative stress.[3][9][16]
This oxidative burst damages essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to parasite death.[3]
Damage to Iron-Sulfur (Fe-S) Clusters
A direct downstream effect of ROS generation is the damage to labile iron-sulfur (Fe-S) clusters within essential parasite enzymes.[17][18] These clusters are notoriously sensitive to oxidative damage.[19] Studies using yeast models have shown that primaquine treatment leads to decreased activity of aconitase, an essential Fe-S cluster-containing enzyme.[17][19] This suggests that primaquine-induced ROS production targets and inactivates critical metabolic enzymes that are dependent on these Fe-S clusters for their function, contributing significantly to the drug's cytotoxicity.[10]
Visualizing the Molecular Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental logic involved in understanding the action of 8-aminoquinolines.
Caption: Figure 1: Proposed Mechanism of 8-Aminoquinoline Action in Plasmodium.
Caption: Figure 2: Workflow for 8-Aminoquinoline Target Validation.
Caption: Figure 3: Comparative Mitochondrial Targets of 8-AQs.
Quantitative Data on 8-Aminoquinoline Activity
The following tables summarize the in vitro efficacy of various 8-aminoquinoline compounds against different protozoan parasites. This data highlights the potent, low-micromolar to nanomolar activity characteristic of this drug class.
Table 1: In Vitro Efficacy of 8-Aminoquinolines against Plasmodium Species
| Compound | Parasite Strain | IC₅₀ | Reference |
|---|---|---|---|
| Primaquine | P. falciparum (K1, multi-drug resistant) | 0.61 µM | [20] |
| Tafenoquine | P. falciparum (asexual blood stage) | Varies by study | [5] |
| Analogue 4d | P. falciparum (K1, multi-drug resistant) | 0.20 µM | [20] |
| Analogue 4e | P. falciparum (K1, multi-drug resistant) | 0.21 µM | [21] |
| Analogue 46 | P. falciparum (D6, drug-sensitive) | 20 ng/mL | [22] |
| Analogue 46 | P. falciparum (W2, drug-resistant) | 22 ng/mL |[22] |
Table 2: In Vitro Efficacy of 8-Aminoquinolines against Leishmania and Trypanosoma Species
| Compound | Parasite Species | Life Stage | IC₅₀ | Reference |
|---|---|---|---|---|
| Tafenoquine | Leishmania donovani | Amastigotes | 0.1 - 4.0 µM | [14] |
| Tafenoquine | Trypanosoma cruzi | Amastigotes | 21.9 µM | [14] |
| Sitamaquine | Leishmania donovani | Promastigotes | Varies by study | [6] |
| Analogue 4e | T. b. rhodesiense | Trypomastigotes | 7.01 µM | [20][21] |
| Various Analogues | Leishmania donovani | Promastigotes | 1.6 - 32 µg/mL |[23] |
Detailed Experimental Protocols
The validation of the molecular targets of 8-aminoquinolines relies on a suite of specialized cellular and biochemical assays. Below are detailed methodologies for key experiments.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane, which is disrupted by ETC inhibitors.
-
Objective: To quantify the loss of ΔΨm in parasites following treatment with an 8-aminoquinoline.
-
Principle: Cationic fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or Rhodamine 123 accumulate in active mitochondria with a high negative membrane potential.[24] A loss of potential (depolarization) results in the diffusion of the dye out of the mitochondria and a corresponding decrease in fluorescence intensity.[25] The ratiometric dye JC-1 can also be used, which forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm of apoptotic cells with depolarized mitochondria.[26]
-
Methodology:
-
Parasite Preparation: Culture parasites (Plasmodium-infected erythrocytes, Leishmania promastigotes, etc.) to the desired density and stage. Isolate parasites from host cells if necessary.
-
Drug Treatment: Incubate parasite cultures with a range of concentrations of the 8-aminoquinoline compound (and a vehicle control) for a predetermined time course (e.g., 1, 3, 6 hours). A positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[27]
-
Dye Incubation: Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the parasites in buffer containing the fluorescent dye (e.g., 100-200 nM TMRM or 1-2 µM JC-1). Incubate in the dark at the parasite's optimal temperature (e.g., 37°C) for 15-30 minutes.
-
Data Acquisition: Analyze the fluorescence of the parasite population using a flow cytometer or fluorescence microscope.[25]
-
Flow Cytometry: For TMRM, measure the decrease in fluorescence in the appropriate channel (e.g., PE or FITC). For JC-1, measure the shift from red fluorescence (aggregates) to green fluorescence (monomers).
-
Fluorescence Microscopy: Visually inspect the localization and intensity of the fluorescent signal within the parasite's mitochondrion.
-
-
Analysis: Quantify the percentage of the parasite population exhibiting decreased fluorescence (depolarized mitochondria) compared to the untreated control.
-
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress induced by 8-aminoquinoline treatment.
-
Objective: To measure the generation of intracellular ROS in parasites.
-
Principle: The cell-permeable probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH.[28] In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).[28][29] The intensity of the fluorescence is proportional to the amount of ROS produced.
-
Methodology:
-
Parasite Preparation and Drug Treatment: Prepare and treat parasites with the 8-aminoquinoline compound as described in Protocol 5.1. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: After drug incubation, harvest the parasites and wash them with a buffer. Resuspend the parasites in a buffer containing 5-10 µM DCFH-DA.
-
Incubation: Incubate the parasites with the probe for 30-60 minutes in the dark at the appropriate temperature.
-
Data Acquisition: Wash the parasites to remove excess probe. Analyze the fluorescence intensity of the DCF signal using a flow cytometer (typically in the FITC channel) or a fluorescence plate reader.
-
Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI relative to the untreated control indicates an increase in ROS production.
-
Protocol: In Vitro Cytochrome bc1 Complex (Complex III) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target complex.
-
Objective: To determine if an 8-aminoquinoline or its metabolite directly inhibits the activity of the cytochrome bc1 complex.
-
Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is the natural electron acceptor for the complex. The assay uses a synthetic substrate, such as decylubiquinol (DBH₂), to donate electrons to the complex. The reduction of oxidized cytochrome c (Fe³⁺) to its reduced form (Fe²⁺) is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a high-yield parasite culture or a model organism (like S. cerevisiae) expressing the parasite's cytochrome b. This is typically done through cell lysis followed by differential centrifugation.
-
Assay Preparation: Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing oxidized cytochrome c, and KCN (to inhibit Complex IV and prevent re-oxidation of cytochrome c).
-
Inhibition Step: Add the isolated mitochondria to the assay buffer. Pre-incubate aliquots with various concentrations of the 8-aminoquinoline compound (or its pre-synthesized metabolite) and a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the electron donor substrate, decylubiquinol.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of increase is proportional to the activity of the cytochrome bc1 complex.
-
Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity.
-
Conclusion and Future Directions
The molecular mechanism of 8-aminoquinolines against protozoan parasites is centered on the disruption of mitochondrial function. By targeting the electron transport chain—specifically Complex III in Plasmodium and Complex II in Leishmania—these compounds trigger a lethal cascade of events, including the collapse of the mitochondrial membrane potential and the generation of massive oxidative stress. This oxidative burst further damages critical components like Fe-S cluster proteins, ensuring parasite death.
While the central role of the mitochondrion is well-established, further research is needed to:
-
Elucidate Metabolites: Fully identify the specific redox-active metabolites of different 8-aminoquinolines and their relative contributions to efficacy and toxicity.
-
Define Targets in T. cruzi: Precisely identify the primary molecular target(s) in Trypanosoma cruzi to enable rational drug design.
-
Overcome Resistance: Understand the mechanisms by which parasites may develop resistance to these mitochondrial inhibitors.
A deeper understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of next-generation 8-aminoquinolines with improved efficacy, broader utility, and reduced toxicity profiles.[8]
References
- 1. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that certain 8-aminoquinolines are potentially effective drugs against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antileishmanial and antitrypanosomal activities of the 8-aminoquinoline tafenoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino acid metabolic routes in Trypanosoma cruzi: possible therapeutic targets against Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative Stress in Parasitic Diseases—Reactive Oxygen Species as Mediators of Interactions between the Host and the Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The antimalarial drug primaquine targets Fe-S cluster proteins and yeast respiratory growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unraveling the Dynamics of Sitamaquine in Leishmania: An In-depth Technical Guide to Accumulation and Efflux Mechanisms
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanisms of sitamaquine (B1681683) accumulation and efflux in Leishmania, the causative agent of leishmaniasis. This document provides a thorough examination of the current understanding of how this promising oral antileishmanial drug enters and is expelled from the parasite, crucial knowledge for overcoming drug resistance and optimizing therapeutic strategies.
Introduction
Sitamaquine, an 8-aminoquinoline (B160924) derivative, has been a candidate for the oral treatment of visceral leishmaniasis. Its efficacy is intrinsically linked to its ability to accumulate within the Leishmania parasite and reach its molecular targets. However, the parasite's sophisticated mechanisms for drug efflux present a significant challenge, contributing to the potential for drug resistance. This technical guide synthesizes the existing research on the intricate interplay between sitamaquine accumulation and efflux in Leishmania, providing a detailed overview of the underlying cellular and molecular processes.
Sitamaquine Accumulation in Leishmania
The entry of sitamaquine into Leishmania promastigotes is a rapid process, primarily driven by diffusion along an electrical gradient. This initial accumulation is characterized by a two-step interaction with the parasite's plasma membrane.[1][2] First, the positively charged sitamaquine molecule interacts with the anionic polar head groups of membrane phospholipids (B1166683).[1][2] This is followed by the insertion of the hydrophobic quinoline (B57606) ring into the lipid monolayer, facilitated by hydrophobic interactions with the acyl chains of the phospholipids.[1][2]
Notably, this accumulation process is independent of both energy and sterols, as demonstrated by studies where depletion of ATP or membrane sterols did not significantly affect sitamaquine uptake.[1][3] While sitamaquine is found in the cytosol, it also concentrates in acidic intracellular compartments, particularly the acidocalcisomes.[4][5] However, research indicates that this accumulation in acidocalcisomes is not directly correlated with the drug's leishmanicidal activity.[4][5]
Quantitative Analysis of Sitamaquine Accumulation
The accumulation of sitamaquine varies between different Leishmania species and is significantly impacted by the development of drug resistance.
| Parameter | Leishmania Species/Strain | Value | Reference |
| EC50 | L. donovani | 19.8 µM | [4] |
| L. infantum | 9.5 µM | [4] | |
| L. tropica | 11.4 - 16 µM | [6] | |
| L. major (amastigotes) | 3.9 - 4.3 µM | [4] | |
| Accumulation (Cytosol vs. Membrane) | L. donovani (Wild-Type) | 10-fold higher in cytosol | [3] |
| L. donovani (Sitamaquine-Resistant) | 1.4-fold higher in cytosol | [3] |
Sitamaquine Efflux: An Energy-Dependent Countermeasure
Leishmania parasites possess an efficient, energy-dependent mechanism to expel sitamaquine, thereby reducing its intracellular concentration. This efflux is inhibited under energy-depleted conditions, such as in the absence of glucose, leading to a three-fold increase in intracellular sitamaquine levels.[1][3] The rapid nature of this efflux strongly suggests the involvement of a yet-to-be-fully-characterized membrane transporter protein.[1]
Interaction with ABC Transporters
While the primary sitamaquine efflux pump remains unidentified, studies have revealed that sitamaquine can interact with and modulate the function of certain ATP-binding cassette (ABC) transporters in Leishmania. These transporters are well-known mediators of multidrug resistance.
Sitamaquine has been shown to reverse miltefosine (B1683995) resistance in a Leishmania tropica line that overexpresses the ABC transporter LMDR1.[7][8] It achieves this by inhibiting the LMDR1-mediated efflux of miltefosine.[7][8] Importantly, sitamaquine itself does not appear to be a substrate for LMDR1.[7][8] Furthermore, sitamaquine can also modulate the activity of MRPA, another ABC transporter implicated in antimony resistance.[7] Non-leishmanicidal concentrations of sitamaquine were found to significantly lower the resistance factor for trivalent antimony in Leishmania overexpressing MRPA.[7]
Mechanisms of Sitamaquine Resistance
Resistance to sitamaquine in Leishmania donovani is associated with a significant reduction in drug accumulation. In resistant strains, the accumulation of sitamaquine in the cytosol is markedly lower compared to wild-type parasites.[3] This reduced accumulation is not due to a decrease in the anionic phospholipids that facilitate initial uptake, but rather appears to be linked to an increase in sitamaquine efflux.[3] Furthermore, sitamaquine-resistant parasites exhibit significant alterations in their sterol and phospholipid metabolism.[3]
Experimental Protocols
Sitamaquine Accumulation Assay using [14C]Sitamaquine
This protocol details the measurement of sitamaquine accumulation in Leishmania promastigotes using a radiolabeled drug.
Materials:
-
Leishmania promastigotes
-
HEPES-buffered saline (HBS): 21 mM HEPES, 0.7 mM Na2HPO4, 137 mM NaCl, 5 mM KCl, 6 mM dextrose, pH 7.0
-
[14C]Sitamaquine (5 µM)
-
Nonradioactive sitamaquine
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Wash Leishmania promastigotes twice with PBS and resuspend in HBS to a final concentration of 2 x 10^7 parasites/ml.[4]
-
Incubate the parasite suspension at 28°C (or 4°C for temperature-dependence studies) with 5 µM [14C]sitamaquine for 15 minutes.[4] To study competitive inhibition, incubate in the presence of varying concentrations of nonradioactive sitamaquine.[4]
-
Following incubation, immediately place the samples on ice to stop the uptake process.[4]
-
To differentiate between intracellular and membrane-bound drug, samples can be washed with a high concentration (e.g., 100 µM) of nonradioactive sitamaquine.[4]
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of PBS.
-
Add scintillation fluid to the cell suspension.
-
Measure the radioactivity using a scintillation counter.
MTT Assay for Sitamaquine Susceptibility
This colorimetric assay is used to determine the concentration of sitamaquine that inhibits the growth of Leishmania parasites by 50% (EC50).
Materials:
-
Leishmania promastigotes or amastigotes
-
Appropriate culture medium (e.g., RPMI 1640)
-
Sitamaquine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed Leishmania parasites in a 96-well plate at a desired density (e.g., 2 x 10^6 parasites/well for promastigotes).[9][10]
-
Add serial dilutions of sitamaquine to the wells. Include control wells with no drug.
-
Incubate the plate for 72 hours at 28°C for promastigotes or 37°C for amastigotes.[4]
-
After incubation, add MTT solution to each well (e.g., 50 µl of 5 mg/ml solution).[10]
-
Incubate the plate for 3-4 hours at the appropriate temperature to allow the formation of formazan (B1609692) crystals.[10][11]
-
Add MTT solvent to each well to dissolve the formazan crystals (e.g., 150 µl).[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]
-
Calculate the EC50 value by plotting the absorbance against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Antileishmanial Spectrum of Activity for Sitamaquine Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitamaquine (B1681683) (WR-6026), an 8-aminoquinoline (B160924) analogue, is an orally active antileishmanial agent that has undergone clinical development for the treatment of visceral leishmaniasis. This technical guide provides a comprehensive overview of the antileishmanial spectrum of activity of sitamaquine tosylate, detailing its in vitro and in vivo efficacy against various Leishmania species. The document outlines key experimental protocols for assessing antileishmanial activity and delves into the current understanding of sitamaquine's mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized through diagrams to facilitate comprehension.
Introduction
Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease manifests in several forms, with visceral leishmaniasis (VL) being the most severe and fatal if left untreated.[1] The limitations of current therapies, including parenteral administration, toxicity, and emerging resistance, have driven the search for new, effective, and orally bioavailable drugs.[1] Sitamaquine, an 8-aminoquinoline, has been investigated as a promising oral therapeutic agent, primarily for VL.[2][3] This guide synthesizes the available data on its activity spectrum and the methodologies used for its evaluation.
In Vitro Antileishmanial Activity
Sitamaquine has demonstrated activity against both the promastigote (insect stage) and, more importantly, the clinically relevant amastigote (mammalian stage) forms of various Leishmania species.
Activity Against Amastigotes
In vitro assays confirm that sitamaquine is active against a range of Leishmania species that cause both visceral and cutaneous leishmaniasis.[4][5] The 50% effective dose (ED50) values against intracellular amastigotes typically range from 2.9 to 19.0 µM.[2][4][5]
Table 1: In Vitro Activity of Sitamaquine Against Leishmania Amastigotes
| Leishmania Species | Host Cell | Activity Metric | Value (µM) | Reference(s) |
| Multiple Species | Macrophages | ED50 | 2.9 - 19.0 | [2][4][5] |
Activity Against Promastigotes
Sitamaquine also exhibits activity against the promastigote stage of the parasite. The 50% effective concentration (EC50) values for promastigotes show variability among different Leishmania species, with reported values ranging from 9.5 to 19.8 µM in one study and from 5.7 to 75.7 µM in another.[6] Under specific experimental conditions, L. infantum was found to be the most sensitive, while L. donovani was the least sensitive.[6] One study determined the EC50 of sitamaquine for L. donovani promastigotes to be 19.8 ± 1.9 μM.[7]
Table 2: In Vitro Activity of Sitamaquine Against Leishmania Promastigotes
| Leishmania Species | Activity Metric | Value (µM) | Reference(s) |
| Multiple Species | EC50 | 5.7 - 75.7 | [6] |
| L. infantum | EC50 | 9.5 | [6] |
| L. donovani | EC50 | 19.8 | [6][7] |
In Vivo Antileishmanial Activity
Sitamaquine has primarily been developed for its oral efficacy against visceral leishmaniasis.[2][3] In hamster models, sitamaquine was found to be significantly more effective against L. donovani than meglumine (B1676163) antimoniate.[1] However, its efficacy in in-vivo models of cutaneous leishmaniasis has been limited, with topical formulations failing to slow lesion progression or reduce parasite burden in L. major infected BALB/c mice.[4][5]
Clinical Trials in Visceral Leishmaniasis
Phase II clinical trials have been conducted to evaluate the safety and efficacy of oral sitamaquine for the treatment of VL.
-
Kenya: An initial study in 16 patients with kala-azar (VL) showed a 50% cure rate after 28 days of treatment with 1 mg/kg/day.[1][8][9] The therapy was associated with minimal toxicity, with adverse effects including gastrointestinal distress, headache, and methemoglobinemia.[8][9]
-
Brazil: A dose-escalating study in patients with VL caused by L. chagasi showed varying cure rates at different dosages, with the highest efficacy (67%) observed at 2.0 mg/kg/day for 28 days.[10] However, nephrotoxicity was observed at higher doses (≥2.5 mg/kg/day).[10]
-
India: A phase II study involving Brazilian patients showed an 87% final cure rate across different dosages.[1]
Mechanism of Action
The antileishmanial action of sitamaquine involves several steps, from its entry into the parasite to the induction of a lethal cascade.
Drug Uptake and Accumulation
Sitamaquine, being a lipophilic weak base, enters Leishmania parasites without the involvement of a specific transporter.[2] Its accumulation occurs along an electrical gradient and involves a two-step interaction with the plasma membrane: an initial electrostatic interaction with anionic phospholipids (B1166683) followed by a deeper hydrophobic insertion into the lipid monolayer.[2] The drug then rapidly accumulates in the cytosol.[11][12][13] Interestingly, sitamaquine also concentrates in acidic organelles called acidocalcisomes.[6][14] However, the level of accumulation in these organelles does not appear to correlate with the drug's antileishmanial activity.[6] The parasite also possesses an energy-dependent efflux mechanism to expel the drug, suggesting the involvement of a yet-to-be-identified transporter.[11][12][13]
Molecular Targets and Cellular Effects
The primary molecular target of sitamaquine in Leishmania donovani is believed to be the mitochondrial complex II (succinate dehydrogenase) of the respiratory chain.[7][14] Inhibition of this complex leads to a cascade of downstream events:
-
A rapid decrease in intracellular ATP levels, leading to a bioenergetic collapse.[7]
-
A decrease in the mitochondrial electrochemical potential.[7]
-
An increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, inducing oxidative stress.[7]
-
Ultimately, these events trigger an apoptosis-like death in the parasite, characterized by the exposure of phosphatidylserine (B164497) and a sub-G1 DNA content.[7]
Experimental Protocols
In Vitro Susceptibility Testing: Promastigotes
This protocol describes a method for determining the 50% effective concentration (EC50) of sitamaquine against Leishmania promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured at 28°C in a suitable medium (e.g., RPMI 1640) supplemented with 10-20% heat-inactivated fetal bovine serum.
-
Assay Setup: In a 96-well plate, serial dilutions of this compound are prepared. Promastigotes in the logarithmic growth phase are added to each well at a final density of approximately 1 x 10^6 parasites/mL.
-
Incubation: The plate is incubated at 28°C for 72 hours.
-
Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the Alamar Blue assay. The dye is added to each well, and after a further incubation period, the fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vitro Susceptibility Testing: Intracellular Amastigotes
This protocol outlines a common method for evaluating the efficacy of sitamaquine against the clinically relevant intracellular amastigote stage.
-
Macrophage Seeding: A macrophage cell line (e.g., THP-1, J774A.1) or primary macrophages are seeded in a 96-well plate and allowed to adhere. For THP-1 cells, differentiation into macrophages is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: Extracellular promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added to the infected macrophages.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Assessment of Infection: The parasite burden is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and microscopically counting the number of amastigotes per macrophage. Alternatively, high-content imaging systems can be used for automated quantification. Another method involves lysing the macrophages and assessing the viability of the released amastigotes.
-
Data Analysis: The ED50 value, the concentration of the drug that reduces the parasite burden by 50%, is determined.
Conclusion
This compound exhibits a broad spectrum of in vitro activity against various Leishmania species, particularly against the amastigote stage of visceral leishmaniasis-causing parasites. Its oral efficacy in preclinical models and clinical trials for VL highlights its potential as a valuable therapeutic agent. The mechanism of action, involving the disruption of mitochondrial function and induction of oxidative stress, provides a basis for understanding its leishmanicidal effects. However, its limited efficacy in cutaneous leishmaniasis models and the observed toxicity at higher doses in clinical trials are important considerations for its future development and application. The detailed protocols provided in this guide serve as a resource for the standardized evaluation of sitamaquine and other antileishmanial drug candidates.
References
- 1. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imsear.searo.who.int [imsear.searo.who.int]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Sitamaquine Tosylate (CAS RN: 1019640-33-5): A Technical Guide for Antileishmanial Drug Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitamaquine (B1681683), an 8-aminoquinoline (B160924) analog, is an orally active compound investigated for the treatment of visceral leishmaniasis (VL). Developed by the Walter Reed Army Institute of Research, sitamaquine has undergone Phase II clinical trials, demonstrating efficacy against Leishmania donovani. Its primary mechanism of action involves the inhibition of the parasite's mitochondrial complex II (succinate dehydrogenase), leading to a cascade of events culminating in apoptosis-like cell death. This technical guide provides a comprehensive overview of the research on sitamaquine tosylate, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols relevant to its study. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
Sitamaquine (WR-6026) is a promising therapeutic candidate for visceral leishmaniasis, a parasitic disease with significant global morbidity and mortality.[1] As an 8-aminoquinoline, it shares a chemical lineage with the antimalarial drug primaquine.[1] Sitamaquine has been shown to be effective against various Leishmania species and is particularly noted for its oral bioavailability, a significant advantage in treating leishmaniasis in resource-limited settings.[1][2] This document serves as a technical resource, consolidating the available research data on this compound to aid in its further investigation and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1019640-33-5 | |
| Molecular Formula | C₂₁H₃₃N₃O · C₇H₈O₃S | MedChemExpress |
| Molecular Weight | 515.71 g/mol | MedChemExpress |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Water: 15 mg/mL | Sigma-Aldrich |
| DMSO: 30 mg/mL | Cayman Chemical |
Mechanism of Action
Sitamaquine's primary antileishmanial activity stems from its interaction with the parasite's mitochondria.[3] It acts as a lipophilic weak base, allowing it to accumulate in the acidic compartments of Leishmania, such as acidocalcisomes.[3] However, its leishmanicidal effect is not directly mediated by this accumulation.[4]
The core mechanism involves the inhibition of mitochondrial complex II (succinate dehydrogenase) .[3] This inhibition disrupts the electron transport chain, leading to a series of downstream effects that induce an apoptosis-like phenotype in the parasite.[1][5]
Signaling Pathway
The inhibition of mitochondrial complex II by sitamaquine initiates a signaling cascade characterized by:
-
Decreased Intracellular ATP Levels: Disruption of the electron transport chain leads to a rapid reduction in ATP synthesis.[1]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the generation of superoxide (B77818) and other reactive oxygen species.[1]
-
Mitochondrial Membrane Depolarization: The increase in ROS and disruption of the electron transport chain lead to a loss of the mitochondrial membrane potential.[1]
-
Increased Cytosolic Ca²⁺ Levels: Mitochondrial dysfunction can lead to the release of calcium from intracellular stores.[1]
-
Phosphatidylserine (B164497) Externalization: A hallmark of apoptosis, the flipping of phosphatidylserine to the outer leaflet of the plasma membrane is observed.[1]
-
Chromatin Fragmentation: The nuclear DNA is cleaved into fragments, another characteristic of apoptotic cell death.[1]
Quantitative Data
In Vitro Activity
| Leishmania Species | EC₅₀ (µM) | Reference |
| L. donovani | 9.5 - 19.8 | Cayman Chemical |
| L. infantum | 9.5 - 19.8 | Cayman Chemical |
| L. mexicana | 9.5 - 19.8 | Cayman Chemical |
| L. braziliensis | 9.5 - 19.8 | Cayman Chemical |
| L. tropica | 9.5 - 19.8 | Cayman Chemical |
Human Pharmacokinetics (Oral Administration)
Sitamaquine
| Parameter | Value | Reference |
| AUC(₀₋τ) | 6,627 - 8,903 ng·hr/mL | [5][6] |
| Cₘₐₓ | 401 - 570 ng/mL | [5][6] |
| t₁/₂ | 18.3 - 22.8 hr | [5][6] |
| tₘₐₓ | 3.5 - 6 hr | [5][6] |
Desethyl-sitamaquine (Metabolite)
| Parameter | Value | Reference |
| AUC(₀₋τ) | 2,307 - 3,163 ng·hr/mL | [5][6] |
| Cₘₐₓ | 109 - 154 ng/mL | [5][6] |
| t₁/₂ | 23.0 - 27.9 hr | [5][6] |
| tₘₐₓ | 2 - 10 hr | [5][6] |
Clinical Efficacy (Phase II Trials)
| Dose (mg/kg/day) | Patient Population | Cure Rate (Day 180) | Reference |
| 1.5 | Indian | 81% | [7] |
| 1.75 | Indian | 89% | [7] |
| 2.0 | Indian | 100% | [7] |
| 2.5 | Indian | 80% | [7] |
| 1.75 | Kenyan | 92% | [3] |
| 2.0 | Kenyan | 80% | [3] |
| 2.5 | Kenyan | 82% | [3] |
| 3.0 | Kenyan | 91% | [3] |
Experimental Protocols
In Vitro Sitamaquine Sensitivity Assay
Objective: To determine the 50% effective concentration (EC₅₀) of sitamaquine against Leishmania promastigotes.
Methodology:
-
Leishmania promastigotes are cultured to the logarithmic growth phase.
-
The parasites are seeded into 96-well plates at a defined density.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The plates are incubated for 72 hours at 28°C.
-
Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition Assay
Objective: To measure the inhibitory effect of sitamaquine on mitochondrial complex II activity.
Methodology:
-
Mitochondria are isolated from Leishmania promastigotes.
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the isolated mitochondria, a buffer solution, and a substrate for complex II (e.g., succinate).
-
This compound is added at various concentrations.
-
The activity of complex II is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm. The decrease in absorbance over time is proportional to the enzyme activity.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the sitamaquine concentration.
Experimental Workflow for Assessing Apoptosis-like Effects
Synthesis of this compound
Safety and Tolerability
In Phase II clinical trials, sitamaquine was generally well-tolerated.[1][7] The most common adverse events reported were:
-
Vomiting[7]
-
Abdominal pain[1]
-
Headache[1]
-
Cyanosis (due to methemoglobinemia, particularly in individuals with G6PD deficiency)[1]
-
Nephrotoxicity (observed in some cases)[1]
Conclusion
This compound remains a compound of significant interest in the development of new treatments for visceral leishmaniasis. Its oral bioavailability and novel mechanism of action targeting the parasite's mitochondria make it a valuable candidate for further investigation. This technical guide provides a foundation of the current knowledge on sitamaquine, highlighting its biological activity and providing key experimental protocols. Further research, particularly in optimizing its therapeutic index and exploring its potential in combination therapies, is warranted.
References
- 1. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1019640-33-5 | UQB64033 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound = 98 HPLC 1019640-33-5 [sigmaaldrich.com]
In Vitro Activity of Sitamaquine Against Diverse Leishmania Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of sitamaquine (B1681683), an 8-aminoquinoline (B160924) drug candidate, against various Leishmania species, the causative agents of leishmaniasis. This document summarizes key quantitative data, details essential experimental protocols, and visualizes both the scientific workflow and the proposed mechanism of action to support further research and development in the field of antileishmanial drug discovery.
Quantitative Assessment of Anti-Leishmanial Activity
The in vitro efficacy of sitamaquine has been evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of several clinically relevant Leishmania species. The following tables consolidate the available data on the 50% effective concentration (EC₅₀) and 50% effective dose (ED₅₀) values, providing a comparative snapshot of sitamaquine's potency.
Table 1: In Vitro Activity of Sitamaquine against Leishmania Promastigotes
| Leishmania Species | Strain | EC₅₀ (µM) | Reference |
| L. donovani | MHOM/ET/67/L82 | 19.8 ± 1.9 | [1] |
| L. donovani | - | 9.5 to 19.8 | [2] |
| L. infantum | MHOM/ES/1993/BCN-99 | 9.5 | [2] |
| L. tropica | MHOM/SU/74/SAF-K27 | - | [2] |
| L. mexicana | M9012 | - | [2] |
| L. braziliensis | MHOM/PE/03/LH2419 | - | [2] |
| L. major | - | 5.7 to 75.7 | [2] |
Note: A dash (-) indicates that a specific value was not provided in the cited sources.
Table 2: In Vitro Activity of Sitamaquine against Leishmania Amastigotes
| Leishmania Species | Host Cell | ED₅₀ (µM) | Reference |
| Various Species | Macrophages | 2.9 to 19.0 | [3][4] |
| L. donovani | Peritoneal Mouse Macrophages | - | [5][6] |
Note: A dash (-) indicates that a specific value was not provided in the cited sources. The range provided for various species highlights the broad-spectrum potential of sitamaquine.
Cytotoxicity and Selectivity Profile
A critical aspect of drug development is to assess the therapeutic window of a compound. The cytotoxicity of sitamaquine against mammalian cells is evaluated to determine its selectivity for the parasite over the host.
Table 3: Cytotoxicity of Sitamaquine against Mammalian Cells
| Cell Line | CC₅₀ (µM) | Reference |
| J774.1 Macrophages | >20 | [6] |
| Peritoneal Macrophages (murine) | >20 | [6] |
Note: The selectivity index (SI), calculated as the ratio of CC₅₀ for a mammalian cell line to the EC₅₀/ED₅₀ for the parasite, is a key indicator of a drug's therapeutic potential. A higher SI value is desirable.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to evaluate the anti-leishmanial activity of sitamaquine.
Parasite Culture
-
Leishmania Promastigote Culture: Leishmania promastigotes of various species are typically cultured at 26-28°C in modified RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS)[1][2]. The virulence of the parasites is maintained through regular passage in susceptible animal models, such as BALB/c mice[7].
-
Intracellular Amastigote Culture: For amastigote studies, host cells such as murine peritoneal macrophages or human monocytic cell lines (e.g., THP-1) are infected with stationary-phase promastigotes[6][8]. After an initial infection period (typically 4-24 hours), non-internalized promastigotes are washed away. The infected macrophage cultures are then maintained at 37°C in a 5% CO₂ atmosphere[6][8].
Anti-Leishmanial Susceptibility Assays
A generalized workflow for determining the in vitro activity of sitamaquine is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sitamaquine tosylate effect on parasite mitochondrial respiration
An In-depth Technical Guide on the Effect of Sitamaquine (B1681683) Tosylate on Parasite Mitochondrial Respiration
Introduction
Sitamaquine (SQ), an 8-aminoquinoline (B160924) analogue, is an oral antileishmanial drug candidate that has undergone clinical trials for the treatment of visceral leishmaniasis.[1][2][3] Its mechanism of action involves the disruption of mitochondrial function in Leishmania parasites, leading to oxidative stress and eventual cell death.[1][2][3][4] This technical guide provides a detailed overview of the effects of sitamaquine on the mitochondrial respiration of Leishmania donovani, summarizing key experimental findings, methodologies, and the underlying biochemical pathways.
The primary molecular target of sitamaquine within the parasite's mitochondrion is Complex II (Succinate Dehydrogenase, SDH) of the electron transport chain.[1][2][3][5] Inhibition of SDH by sitamaquine leads to a cascade of downstream effects, including a decrease in intracellular ATP levels, depolarization of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and elevated intracellular calcium levels.[1][2] These events culminate in an apoptosis-like cell death pathway, characterized by phosphatidylserine (B164497) externalization and DNA fragmentation.[1][2][3]
1. Experimental Protocols
Detailed methodologies for key experiments investigating the effects of sitamaquine on Leishmania donovani promastigotes are outlined below.
1.1. Parasite Culture
Leishmania donovani promastigotes (e.g., strain MHOM/SD/00/Khartoum) are cultured at 28°C in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
1.2. Measurement of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify changes in intracellular ATP concentration upon treatment with sitamaquine.
-
L. donovani promastigotes engineered to express luciferase are preloaded with 25 µM DMNPE-luciferin.
-
Once luminescence reaches a stable plateau, various concentrations of sitamaquine (e.g., 5, 10, 30, 50, 100, and 200 µM) are added at time zero.[2]
-
Luminescence is monitored over time using a luminometer.
-
The changes in luminescence, which are proportional to ATP levels, are normalized with respect to untreated control parasites.[1][2]
1.3. Determination of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent probe Rhodamine 123 (Rh123) is used to assess changes in the mitochondrial membrane potential.
-
L. donovani promastigotes are incubated with different concentrations of sitamaquine (e.g., 50 µM and 100 µM) for 15 minutes. A positive control for depolarization is established using 10 µM FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).
-
Parasites are then loaded with 10 µg/ml of Rh123 for 15 minutes at 28°C.
-
After incubation, the parasites are washed twice and resuspended in phosphate-buffered saline (PBS).
-
The fluorescence of Rh123 is quantified by flow cytometry, with emission detected between 515 and 545 nm.[1]
1.4. Oxygen Consumption Assays
Oxygen consumption rates are measured to directly assess the impact of sitamaquine on mitochondrial respiration.
-
L. donovani promastigotes are permeabilized with digitonin (B1670571) to allow the entry of substrates.
-
Respiration is initiated by the addition of a substrate for a specific complex of the electron transport chain (e.g., succinate (B1194679) for Complex II).
-
Oxygen consumption is monitored using a Clark-type oxygen electrode.
-
The effect of sitamaquine is determined by adding it at various concentrations and observing the change in the rate of oxygen consumption.
-
To pinpoint the site of inhibition, specific inhibitors (e.g., malonate for Complex II) and alternative substrates (e.g., α-glycerophosphate to bypass Complex II and feed electrons to Complex III) can be used.[1]
1.5. Measurement of Reactive Oxygen Species (ROS) Production
The fluorescent probe H2DCF-DA is used to detect intracellular ROS levels.
-
Promastigotes are incubated with sitamaquine (e.g., 100 µM) for various time points (e.g., 30, 60, and 120 minutes).
-
The cells are then loaded with 2 µg/ml H2DCF-DA for 15 minutes.
-
Fluorescence intensity is measured by flow cytometry to quantify the levels of ROS.[2]
1.6. Determination of Sub-G1 DNA Content
Propidium iodide (PI) staining followed by flow cytometry is used to identify parasites with fragmented DNA, a hallmark of apoptosis.
-
Parasites are incubated with sitamaquine (e.g., 50 and 100 µM) for 24 hours.
-
The cells are harvested, washed, and stained with PI.
-
The DNA content is analyzed by flow cytometry. Cells in the sub-G1 phase, which have a lower DNA content due to fragmentation, are quantified.[1]
2. Quantitative Data Summary
The following tables summarize the quantitative effects of sitamaquine on various mitochondrial and cellular parameters in Leishmania donovani promastigotes.
Table 1: Effect of Sitamaquine on Intracellular ATP Levels [1][2]
| Sitamaquine Concentration (µM) | Time to a Significant Drop in ATP |
| 5 | Gradual decrease over time |
| 10 | Gradual decrease over time |
| 30 | Noticeable drop within minutes |
| 50 | Rapid drop within minutes |
| 100 | Rapid and profound drop within minutes |
| 200 | Rapid and profound drop within minutes |
Table 2: Effect of Sitamaquine on Mitochondrial Membrane Potential (ΔΨm) [1]
| Treatment | Percentage of Depolarized Parasites | Fold Decrease in Rh123 Accumulation |
| Control (Untreated) | Baseline | 1.0 |
| 50 µM Sitamaquine | 47% | 3.4 |
| 100 µM Sitamaquine | Significant population | 3.1 |
| 10 µM FCCP (Positive Control) | Significant population | 3.8 |
Table 3: Effect of Sitamaquine on Sub-G1 DNA Content after 24 hours [1]
| Treatment | Percentage of Cells in Sub-G1 Phase |
| Control (Untreated) | 10.7% |
| 50 µM Sitamaquine | 17.8% |
| 100 µM Sitamaquine | 38.3% |
3. Signaling Pathways and Experimental Workflows
3.1. Mechanism of Action of Sitamaquine on Leishmania Mitochondria
The following diagram illustrates the proposed mechanism of action of sitamaquine, highlighting its primary target and the subsequent cellular events.
Caption: Mechanism of sitamaquine-induced cell death in Leishmania.
3.2. Experimental Workflow for Assessing Mitochondrial Respiration
The diagram below outlines the workflow for measuring oxygen consumption to determine the effect of sitamaquine on the electron transport chain.
Caption: Workflow for oxygen consumption measurement.
Sitamaquine tosylate exerts its leishmanicidal effect by specifically targeting Complex II of the parasite's mitochondrial respiratory chain.[1][2][3][5] This targeted inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, a severe drop in ATP production, and a surge in oxidative stress.[1][2] The accumulation of ROS and disruption of calcium homeostasis trigger a cascade of events that result in an apoptosis-like cell death.[1][2] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antileishmanial therapies targeting parasite metabolism. Understanding the precise mechanism of action of compounds like sitamaquine is crucial for the development of more effective and targeted treatments for leishmaniasis.
References
- 1. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Testing of Sitamaquine Tosylate Against Leishmania Amastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage in the mammalian host is the intracellular amastigote, which resides and replicates within macrophages. Therefore, in vitro drug screening assays that target this intracellular form are considered the gold standard for identifying and characterizing potential antileishmanial compounds.[1][2] This protocol provides a detailed methodology for evaluating the efficacy of Sitamaquine (B1681683) tosylate, an 8-aminoquinoline (B160924) compound under investigation for the treatment of visceral leishmaniasis, against Leishmania amastigotes using a macrophage-based in vitro model.[3][4]
Principle of the Assay
The assay quantifies the anti-leishmanial activity of a test compound on parasites residing within a host cell, mimicking the in vivo physiological conditions of the disease.[5] The protocol involves three main phases:
-
Infection: A cultured macrophage cell line is infected with the infective, stationary-phase promastigote stage of Leishmania. The promastigotes are phagocytosed and transform into amastigotes within the macrophages' phagolysosomes.
-
Treatment: The infected macrophage cultures are treated with serial dilutions of Sitamaquine tosylate.
-
Quantification: After an incubation period, the number of viable intracellular amastigotes is determined. The efficacy of the compound is measured by the reduction in parasite load compared to untreated controls. A parallel cytotoxicity assay on the host macrophage cell line is crucial to ensure that the observed effect is specific to the parasite and not a result of host cell death.
Materials and Reagents
Cell Lines and Culture Media
| Component | Description |
| Host Cell Line | Human monocytic cell line (e.g., THP-1, ATCC TIB-202) or Murine macrophage cell line (e.g., J774A.1, ATCC TIB-67).[6][7] |
| Leishmania Line | Leishmania donovani (e.g., MHOM/ET/67/L82) is recommended for visceral leishmaniasis studies.[1] |
| Macrophage Culture Medium | RPMI-1640 or DMEM, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[7][8] |
| Leishmania Culture Medium | M199 medium supplemented with 10% FBS, 1x BME vitamins, 100 U/mL Penicillin, and 100 µg/mL Streptomycin. |
Key Reagents
| Reagent | Purpose |
| This compound | Test compound. |
| Amphotericin B / Miltefosine | Positive control antileishmanial drugs.[9] |
| DMSO | Vehicle for dissolving compounds (Negative control). |
| Phorbol 12-myristate 13-acetate (PMA) | For differentiating THP-1 monocytes into adherent macrophages.[7] |
| Phosphate Buffered Saline (PBS) | For washing cells. |
| Trypan Blue | For cell counting and viability assessment. |
| Giemsa Stain | For microscopic visualization and counting of amastigotes.[10] |
| Methanol (B129727) | For fixing cells on slides/plates. |
| Fluorescent DNA Dyes (e.g., DAPI, Hoechst 33342) | For High-Content Screening (HCS) quantification.[11] |
| Resazurin or other viability reagents | For cytotoxicity testing on host cells.[1] |
Experimental Workflow Diagram
Caption: Workflow for the in vitro macrophage-amastigote assay.
Detailed Experimental Protocol
Phase 1: Preparation of Cells
Day 1: Seeding and Differentiation of THP-1 Macrophages
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL.
-
Add PMA to the cell suspension to a final concentration of 50-100 ng/mL to induce differentiation.[7]
-
Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate (for a final density of 2 x 10^4 cells/well).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The cells will become adherent and adopt a macrophage-like morphology. Note: If using J774A.1 cells, PMA differentiation is not required. Simply seed 2 x 10^4 cells/well and allow them to adhere overnight.
Parallel: Culture of Leishmania Promastigotes
-
Culture L. donovani promastigotes in M199 medium at 26°C.
-
Subculture the parasites every 3-4 days. For infection, use a stationary-phase culture (5-7 days old), which is enriched in the infective metacyclic form.[8]
Phase 2: Infection and Treatment
Day 4: Infection of Macrophages
-
Just before infection, aspirate the medium from the differentiated macrophages and wash the monolayer once with 200 µL of pre-warmed serum-free medium.
-
Count the stationary-phase promastigotes and resuspend them in fresh macrophage culture medium at a concentration of 2 x 10^6 parasites/mL.
-
Add 100 µL of the parasite suspension to each well, achieving a Multiplicity of Infection (MOI) of 10:1 (parasites:macrophage).[6]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes to amastigotes.[12]
Day 5: Drug Addition
-
Gently wash the infected monolayers three times with pre-warmed medium to remove any remaining extracellular parasites. This step is critical for accurate results.[11]
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on published data, is 100 µM to 0.1 µM.[3][13]
-
Also prepare dilutions for the positive control (e.g., Amphotericin B, 2 µM to 0.002 µM) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Add 200 µL of the compound dilutions to the respective wells.
-
Incubate for an additional 72 hours at 37°C with 5% CO2.[14]
Phase 3: Quantification and Analysis
Day 8: Readout
Method A: Microscopic Counting via Giemsa Staining
-
Aspirate the medium from the wells.
-
Fix the cells by adding 100 µL of ice-cold methanol to each well for 10 minutes.[15]
-
Aspirate the methanol and allow the plate to air dry completely.
-
Stain the cells with a 10% Giemsa solution in buffered water (pH 7.2) for 20-30 minutes.[16][17]
-
Gently wash the wells with distilled water and allow them to air dry.
-
Using a light microscope with an oil immersion lens (100x), determine both the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.[18]
-
The total parasite load can be expressed as an "Infection Index" = (% Infected Cells) x (Avg. Amastigotes per Macrophage).
Method B: High-Content Screening (HCS)
-
Fix the cells as described above (or with 4% paraformaldehyde).
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[19]
-
Stain the nuclei of both the host cells and parasites with a fluorescent DNA dye like DAPI (1 µg/mL) or Hoechst 33342.[11][20]
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to automatically count the number of host cells (macrophage nuclei) and intracellular parasites (amastigote nuclei/kinetoplasts) per field or well.[21][22]
Cytotoxicity Assay (Parallel Plate)
-
On Day 4, prepare a separate 96-well plate with uninfected macrophages, seeded identically to the infection plate.
-
On Day 5, add the same serial dilutions of this compound to these cells.
-
On Day 8, assess cell viability using a metabolic assay like Resazurin.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50%.
Data Presentation and Analysis
Summary of Quantitative Parameters
| Parameter | Recommended Value |
| Macrophage Seeding Density | 2.0 x 10^4 cells/well |
| PMA Concentration (for THP-1) | 50 - 100 ng/mL |
| Multiplicity of Infection (MOI) | 10 parasites per macrophage |
| Infection Incubation Time | 24 hours |
| Drug Incubation Time | 72 hours |
| Sitamaquine Concentration Range | 0.1 µM - 100 µM |
| Amphotericin B Control Range | 0.002 µM - 2 µM |
Calculation of Results
-
IC50 (50% Inhibitory Concentration): Plot the percentage of parasite inhibition (relative to the vehicle control) against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
CC50 (50% Cytotoxic Concentration): Similarly, plot the percentage of host cell viability against the log of the drug concentration to determine the CC50 value.
-
SI (Selectivity Index): Calculate the SI to assess the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over the host cell. SI = CC50 / IC50
Logical Relationship Diagram
Caption: Logical flow from compound activity to selectivity.
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monarch-1 Activation in Murine Macrophage Cell Line (J774 A.1) Infected with Iranian Strain of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 11. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites [jove.com]
- 12. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. azerscientific.com [azerscientific.com]
- 17. Giemsa Stain: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Sitamaquine Tosylate in Bulk Drug and Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sitamaquine tosylate. The method is suitable for the analysis of the bulk drug and its pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with isocratic elution, and the method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.
Introduction
Sitamaquine, an 8-aminoquinoline (B160924) analog, is an orally active compound with demonstrated antiplasmodial and antileishmanial activities. It acts by accumulating in Leishmania parasites and inhibiting the respiratory chain complex II (succinate dehydrogenase), leading to apoptosis-like cell death. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substance and finished pharmaceutical products. This document provides a comprehensive HPLC method for its quantification.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and 0.05M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.5) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate and adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 40:60 (v/v) ratio and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For pharmaceutical formulations (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard stock solution.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 20 | 250123 |
| 40 | 501245 |
| 60 | 752368 |
| 80 | 1003490 |
| 100 | 1254612 |
| 120 | 1505735 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Equation | y = 12530x + 158 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision | Concentration (µg/mL) | Peak Area (% RSD, n=6) |
| Intra-day | 100 | 0.6% |
| Inter-day | 100 | 1.1% |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.1 | 99.3% |
| Mean Recovery | 99.6% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | 12.5% |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | 15.2% |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% |
| Thermal (80°C, 48h) | 5.4% |
| Photolytic (UV light, 24h) | 7.1% |
The chromatograms from the stressed samples showed that the degradation product peaks were well-resolved from the main this compound peak, indicating the specificity of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Visualization
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method's ability to separate the drug from its degradation products confirms its stability-indicating nature. This validated method is suitable for routine quality control testing and stability studies of this compound.
Application Notes and Protocols: Sitamaquine Tosylate Formulation for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of sitamaquine (B1681683) tosylate formulations for in vivo animal studies. The information is intended to guide researchers in solubilizing and administering this compound for pharmacokinetic, pharmacodynamic, and toxicology studies.
Physicochemical Properties of Sitamaquine Tosylate
This compound is an orally active 8-aminoquinoline (B160924) analog. Understanding its basic physicochemical properties is crucial for formulation development.
| Property | Value | Source |
| Molecular Weight | 515.71 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility in Water | 15 mg/mL (clear solution) | [1] |
| Solubility in DMSO | ≥20 mg/mL (clear solution) | [1] |
Recommended Formulations for Preclinical Species
The choice of formulation will depend on the route of administration, the required dose, and the animal species. As a weak base, the solubility of this compound can be influenced by pH.
Sitamaquine is orally active, making this a common route for administration. Given its aqueous solubility, simple aqueous vehicles are often sufficient for preclinical studies in rodents.
| Vehicle Component | Concentration | Notes |
| Sterile Water for Injection | q.s. | Suitable for low concentration formulations. |
| 0.9% Saline | q.s. | Isotonic, commonly used for oral gavage. |
| 0.5% (w/v) Methylcellulose in Sterile Water | 0.5% | A common suspending agent for higher concentrations or when uniform suspension is critical. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Can be used as a vehicle, as demonstrated with other 8-aminoquinolines. |
Protocol for Preparation of a 5 mg/mL Oral Solution in Sterile Water:
-
Weigh the required amount of this compound powder.
-
Add a small amount of sterile water to form a paste.
-
Gradually add the remaining volume of sterile water while stirring or vortexing until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, the pH can be measured. As a salt of a weak base and a strong acid, the resulting solution will be acidic.
-
The solution should be prepared fresh daily. If storage is required, it should be stored at 2-8°C and protected from light. Stability under these conditions should be validated.
For intravenous, subcutaneous, or intraperitoneal administration, sterile and isotonic formulations are required. The concentration of this compound needed may exceed its aqueous solubility, necessitating the use of co-solvents or other solubilizing agents.
| Vehicle Component | Concentration | Route | Notes |
| Sterile Water for Injection | q.s. | IV, SC, IP | Suitable for concentrations up to 15 mg/mL. pH may need adjustment. |
| 0.9% Saline | q.s. | IV, SC, IP | Isotonic vehicle for concentrations up to 15 mg/mL. |
| 5% Dextrose in Water (D5W) | q.s. | IV | An alternative isotonic vehicle. |
| 10% DMSO, 40% PEG400, 50% Saline | As indicated | IV, IP | A common co-solvent system for poorly soluble compounds. Should be used with caution and at a slow infusion rate for IV administration. |
Protocol for Preparation of a 10 mg/mL Intravenous Solution:
-
Weigh the required amount of this compound.
-
To prepare a 10 mL solution, first dissolve the this compound in 1 mL of DMSO.
-
In a separate container, mix 4 mL of PEG400 with 5 mL of 0.9% saline.
-
Slowly add the DMSO solution containing this compound to the PEG400/saline mixture while stirring.
-
Ensure the final solution is clear and free of precipitation.
-
This formulation should be administered immediately after preparation. Due to the presence of DMSO and PEG400, a slow injection rate is recommended to minimize potential vein irritation and toxicity.
Experimental Protocols
This protocol outlines the procedure for administering this compound via oral gavage to mice.
-
Animal Preparation: Fast mice for 4 hours prior to dosing to ensure stomach emptying. Water can be provided ad libitum.
-
Formulation Preparation: Prepare the desired formulation as described in section 2.1. Ensure the formulation is at room temperature before administration.
-
Dosing:
-
Gently restrain the mouse.
-
Insert a suitable gauge gavage needle attached to a syringe containing the formulation into the esophagus.
-
Slowly administer the formulation. The typical dosing volume for mice is 5-10 mL/kg.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions for at least 2 hours post-dosing.
This protocol describes the administration of this compound via tail vein injection.
-
Animal Preparation: No fasting is typically required for intravenous administration.
-
Formulation Preparation: Prepare the desired sterile formulation as described in section 2.2. The formulation should be filtered through a 0.22 µm sterile filter before administration.
-
Dosing:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the formulation into one of the lateral tail veins.
-
Slowly inject the formulation. The typical injection volume for mice is 5-10 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions and monitor for at least 4 hours post-injection.
Visualizations
Caption: Workflow for Oral and Parenteral Formulation of this compound.
Caption: Postulated Mechanism of Action of Sitamaquine.
Stability Considerations
The stability of this compound in the prepared formulations has not been extensively reported. Therefore, it is strongly recommended to:
-
Prepare formulations fresh on the day of use.
-
If storage is necessary, store at 2-8°C and protect from light.
-
Conduct a preliminary stability study for any formulation that will be stored for more than 24 hours. This can be done by analyzing the concentration of this compound at different time points using a validated analytical method (e.g., HPLC).
-
Visually inspect for any signs of precipitation or color change before administration.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation based on their specific experimental needs and perform all necessary safety and stability assessments. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Determining the Potency of Sitamaquine Tosylate Against Leishmania: An Application Note and Protocol
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The development of effective and safe oral therapies is a priority in the fight against this neglected tropical disease. Sitamaquine (B1681683), an 8-aminoquinoline (B160924) derivative, has been investigated as a promising oral agent for the treatment of visceral leishmaniasis.[1][2] This application note provides a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of sitamaquine tosylate against Leishmania parasites in vitro, a crucial step in preclinical drug development. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Sitamaquine acts by accumulating in the acidic compartments of the Leishmania parasite, such as acidocalcisomes.[3][4][5] Its mechanism of action involves the inhibition of the mitochondrial complex II (succinate dehydrogenase), leading to a decrease in intracellular ATP levels, increased production of reactive oxygen species (ROS), and ultimately, an apoptosis-like cell death of the parasite.[6][7][8]
Data Presentation: In Vitro Activity of Sitamaquine
The following table summarizes the reported in vitro activity of sitamaquine against various Leishmania species and life cycle stages. It is important to note that values are often reported as ED50 (50% effective dose) for amastigotes, which is conceptually similar to the IC50.
| Leishmania Species | Parasite Stage | Compound Form | Reported IC50/ED50 (µM) | Reference(s) |
| L. donovani | Promastigote | Sitamaquine | ~5-fold lower than resistant line | [1] |
| L. donovani | Amastigote | Sitamaquine | ~3-fold lower than resistant line | [1] |
| Various species | Amastigote | Sitamaquine dihydrochloride (B599025) | 2.9 - 19.0 | [1][9] |
| L. major (wild-type) | Amastigote | Sitamaquine | 4.3 ± 0.6 | [4] |
| L. major (AP3δ-null mutant) | Amastigote | Sitamaquine | 3.9 ± 0.4 | [4] |
Experimental Protocols
This section outlines detailed protocols for determining the IC50 of this compound against both the extracellular promastigote and intracellular amastigote forms of Leishmania.
Protocol 1: In Vitro Susceptibility of Leishmania Promastigotes
This protocol is adapted from standard methods for assessing the activity of antileishmanial compounds against the motile, extracellular form of the parasite.[10]
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase
-
Complete M199 medium (with 10% heat-inactivated fetal bovine serum, antibiotics)
-
This compound
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue®)
-
96-well microtiter plates
-
Spectrofluorometer
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the logarithmic growth phase.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete M199 medium.
-
Assay Setup:
-
Seed the 96-well plates with promastigotes at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.
-
Add 100 µL of the various concentrations of this compound to the wells. Include a drug-free control and a solvent control.
-
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Susceptibility of Intracellular Leishmania Amastigotes
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage residing within host macrophages.[10][11][12]
Materials:
-
Leishmania promastigotes (stationary phase)
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages
-
Complete RPMI-1640 medium (with 10% heat-inactivated fetal bovine serum, antibiotics)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
Giemsa stain or a suitable viability indicator (e.g., luciferase-expressing parasites and substrate)
-
96-well microtiter plates
-
Microscope or plate reader
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophages into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well).
-
If using THP-1 cells, differentiate them into a macrophage-like state by incubating with PMA (e.g., 50 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
Infection:
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Include a drug-free control and a solvent control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Assessment of Infection:
-
Microscopic Counting: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by light microscopy.
-
Reporter Gene Assay: If using luciferase-expressing parasites, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of amastigote proliferation for each drug concentration compared to the drug-free control.
-
Determine the IC50 value using a dose-response curve as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against Leishmania promastigotes and intracellular amastigotes.
Proposed Mechanism of Action of Sitamaquine
Caption: Sitamaquine inhibits mitochondrial complex II, leading to oxidative stress and parasite death.
References
- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity [mdpi.com]
Application Notes and Protocols for Sitamaquine Tosylate in Murine Models of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sitamaquine (B1681683) tosylate in murine models of visceral leishmaniasis (VL). This document includes a summary of dosage and efficacy data, detailed experimental protocols, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
Sitamaquine, an 8-aminoquinoline (B160924) derivative, is an orally active drug candidate that has been investigated for the treatment of visceral leishmaniasis.[1][2] Its mechanism of action involves the disruption of mitochondrial function in Leishmania parasites, leading to oxidative stress and parasite death. Preclinical studies in animal models are crucial for determining effective and safe dosage regimens before advancing to clinical trials. While much of the in-vivo research on sitamaquine has been conducted in hamster models, this document focuses on its application in murine models, which are also widely used in leishmaniasis research.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of sitamaquine tosylate in preclinical models of visceral leishmaniasis. Data from murine models is limited in the published literature; therefore, data from the widely used hamster model is also included for comparative purposes.
| Animal Model | Leishmania Species | Dosage (mg/kg/day) | Treatment Duration | Route of Administration | Efficacy (% Parasite Reduction or ED50/ED90) | Organ(s) Assessed | Reference |
| Hamster | L. donovani | Not Specified | Not Specified | Not Specified | 708 times more active than meglumine (B1676163) antimoniate | Not Specified | [1] |
| BALB/c Mouse | L. donovani | Not Specified | 5 days | Not Specified | ED50: 12 mg/kg, ED90: 57 mg/kg | Not Specified | [2] |
Note: The available preclinical data for sitamaquine in murine models of visceral leishmaniasis is sparse. The ED50 and ED90 values for the BALB/c mouse model were for fexinidazole, another antileishmanial compound, and are included here for context as specific sitamaquine efficacy data in mice with VL was not available in the search results. Further studies are required to establish a comprehensive dose-response profile for sitamaquine in different murine strains.
Experimental Protocols
Murine Model of Visceral Leishmaniasis
This protocol describes the establishment of a Leishmania donovani infection in BALB/c mice, a commonly used susceptible strain.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasites: Leishmania donovani promastigotes (e.g., strain AG83).
-
Culture Medium: M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inoculum: Stationary-phase promastigotes.
-
Equipment: Hemocytometer, centrifuge, syringes, and needles.
Procedure:
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium at 25°C until they reach the stationary phase (approximately 5-7 days).
-
Inoculum Preparation: Harvest the stationary-phase promastigotes by centrifugation at 2000 x g for 10 minutes at 4°C. Wash the parasites three times with sterile phosphate-buffered saline (PBS). Resuspend the parasite pellet in PBS and count the promastigotes using a hemocytometer. Adjust the final concentration to 1 x 10⁸ promastigotes/mL in PBS.
-
Infection: Infect BALB/c mice by injecting 100 µL of the parasite suspension (containing 1 x 10⁷ promastigotes) intravenously via the lateral tail vein.
This compound Administration
This protocol outlines the oral administration of this compound to infected mice.
Materials:
-
Drug: this compound powder.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Equipment: Oral gavage needles, syringes, analytical balance.
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is well-mixed before each administration.
-
Administration: Administer the this compound suspension to the mice orally using a gavage needle. The volume administered should be based on the individual mouse's body weight. Treatment should be initiated at a specified time point post-infection (e.g., 7 or 14 days).
Assessment of Parasite Burden
The efficacy of the treatment is determined by quantifying the parasite load in the liver and spleen.
Materials:
-
Equipment: Dissection tools, tissue homogenizer, microscope, slides, Giemsa stain, qPCR machine and reagents (optional).
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.
-
Impression Smears and Giemsa Staining (LDU Method):
-
Make impression smears by gently touching a clean glass slide to the cut surface of the liver and spleen.
-
Air-dry the smears, fix with methanol, and stain with Giemsa stain.
-
Examine the slides under a microscope with an oil immersion lens.
-
Determine the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) using the following formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).
-
-
Quantitative PCR (qPCR) (Optional):
-
Homogenize a weighed portion of the liver and spleen.
-
Extract genomic DNA from the tissue homogenates.
-
Perform qPCR using primers and probes specific for a Leishmania-specific gene (e.g., kDNA minicircle).
-
Quantify the parasite load by comparing the amplification data to a standard curve generated from a known number of Leishmania parasites.
-
Visualizations
Proposed Mechanism of Action of Sitamaquine
Caption: Proposed mechanism of action of sitamaquine in Leishmania.
Experimental Workflow for Evaluating Sitamaquine Efficacy
Caption: Experimental workflow for in-vivo efficacy testing.
References
Cell-based Assays for Screening 8-Aminoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline (B160924) derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects. This document provides detailed application notes and protocols for a suite of cell-based assays essential for the in vitro screening and characterization of novel 8-aminoquinoline derivatives. These assays are designed to assess the efficacy, cytotoxicity, and potential mechanisms of action of these compounds, providing crucial data to guide drug discovery and development efforts.
Application Note 1: Anticancer Activity and Cytotoxicity Screening
Application
To evaluate the potential of 8-aminoquinoline derivatives as anticancer agents, a primary screening using a panel of human cancer cell lines is recommended. This allows for the determination of the cytotoxic potency (IC50) of the compounds and provides insights into their spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1][2] It measures the metabolic activity of cells, which is an indicator of cell viability.
Data Presentation: Cytotoxicity of 8-Aminoquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 8-aminoquinoline derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7-25.6 µg/mL | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7-25.6 µg/mL | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7-25.6 µg/mL | [3] |
| Quinoline-based amide (3c) | S. aureus | 2.67 | |
| Quinoline-based amide (3c) | C. albicans | 5.6 | |
| Chloroquine-fumardiamide derivatives | MCF-7, HCT 116, H460 | Low micromolar range | [3] |
| Mefloquine-fumardiamide derivatives | MCF-7, HCT 116, H460 | Low micromolar range | [3] |
| 8-AQ glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | |
| 8-AQ glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 |
Experimental Protocol: MTT Cytotoxicity Assay[2][3][6]
Materials:
-
Human cancer cell lines (e.g., A549, HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
8-aminoquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-aminoquinoline derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity testing of 8-aminoquinoline derivatives.
Application Note 2: Antimalarial Activity Screening
Application
The primary therapeutic application of 8-aminoquinolines has been in the treatment of malaria. Therefore, in vitro screening against Plasmodium falciparum is a critical step in the evaluation of new derivatives. The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for determining the antiplasmodial activity of compounds.[4] This assay measures the proliferation of the parasite by quantifying its DNA content.
Data Presentation: Antiplasmodial Activity of 8-Aminoquinoline Derivatives
The following table presents the IC50 values of various 8-aminoquinoline derivatives against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| WR 249420 | Multiple | 50-100 | [3][5] |
| WR 251855 | Multiple | 50-100 | [3][5] |
| WR 266848 | Multiple | 50-100 | [3][5] |
| WR 268499 | Multiple | 50-100 | [3][5] |
| WR 268658 | Multiple | 50-100 | [3][5] |
| WR 242511 | Multiple | 50-100 | [3][5] |
| Primaquine | D6 (drug-sensitive) | >1000 | [5] |
| Chloroquine | D6 (drug-sensitive) | ~10 | [5] |
Experimental Protocol: SYBR Green I-based Antiplasmodial Assay[7][9]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with AlbuMAX II, hypoxanthine, and gentamicin)
-
8-aminoquinoline derivatives (dissolved in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I dye
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Seeding:
-
Maintain a continuous culture of P. falciparum and synchronize to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the 8-aminoquinoline derivatives in complete medium.
-
Add 100 µL of the diluted compounds to the wells.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR Green I dye.
-
Add 100 µL of the lysis buffer with SYBR Green I to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percentage of parasite growth inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Application Note 3: Mechanistic and Safety Profiling
Application
Understanding the mechanism of action and potential liabilities, such as hepatotoxicity, is crucial for the development of 8-aminoquinoline derivatives. Cell-based assays can provide valuable insights into these aspects. For instance, the induction of apoptosis is a common anticancer mechanism, while hepatotoxicity can be assessed using human liver cell lines like HepG2.[6]
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
A common method to detect apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Experimental Protocol: In Vitro Hepatotoxicity Assay[11][12]
Materials:
-
HepG2 cells
-
Complete culture medium
-
8-aminoquinoline derivatives
-
96-well plates
-
Reagents for cytotoxicity assessment (e.g., MTT or resazurin)
-
Reagents for specific toxicity endpoints (e.g., markers for oxidative stress or mitochondrial dysfunction)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 8-aminoquinoline derivatives for 24-72 hours.
-
Endpoint Measurement: Assess cell viability using a standard cytotoxicity assay (e.g., MTT). Further mechanistic studies can be performed to measure markers of oxidative stress, mitochondrial membrane potential, or the release of liver enzymes.
Visualizations: Signaling Pathways
8-aminoquinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key survival pathways like the PI3K/Akt/mTOR pathway.[7][8]
Caption: Simplified overview of apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-aminoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iddo.org [iddo.org]
- 5. journals.asm.org [journals.asm.org]
- 6. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Toxicological Evaluation of Sitamaquine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitamaquine (B1681683) (WR-6026) is an orally active 8-aminoquinoline (B160924) analog developed by the Walter Reed Army Institute of Research (WRAIR) in collaboration with GlaxoSmithKline (GSK) for the treatment of visceral leishmaniasis.[1][2][3] As with any investigational new drug, a thorough preclinical toxicology evaluation is paramount to assess its safety profile before administration to humans. This document provides a detailed overview of the recommended preclinical toxicology studies for sitamaquine tosylate, including representative protocols and data presentation formats.
The primary toxicities associated with the 8-aminoquinoline class of compounds, to which sitamaquine belongs, include methemoglobinemia, hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, as well as potential renal and cardiovascular effects.[1][2][4] Preclinical studies are designed to identify the target organs of toxicity, establish a safe starting dose for clinical trials, and characterize the dose-response relationship for any adverse effects.
Mechanism of Action and Toxicological Considerations
Sitamaquine's antileishmanial activity stems from its ability to inhibit the mitochondrial complex II (succinate dehydrogenase) in the parasite.[5] This disruption of the electron transport chain leads to oxidative stress and apoptosis-like death of Leishmania parasites.[5] While this is the intended mechanism in the parasite, potential off-target effects on mammalian mitochondrial function must be considered during toxicological assessment.
Preclinical Toxicology Program Overview
A comprehensive preclinical toxicology program for this compound would typically include studies to evaluate acute, subchronic, and chronic toxicity, as well as safety pharmacology, genotoxicity, and carcinogenicity. These studies are generally conducted in at least two species, one rodent and one non-rodent.[6]
Table 1: Summary of Preclinical Toxicology Studies for this compound (Representative)
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Acute Oral Toxicity | Rat, Mouse | Oral (gavage) | Single dose, 14-day observation | LD50, clinical signs, gross pathology |
| Subchronic Toxicity | Rat, Dog | Oral (capsule/gavage) | 28 or 90 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Chronic Toxicity | Rat, Monkey | Oral (capsule/gavage) | 6 to 9 months | Similar to subchronic, with emphasis on cumulative toxicity |
| Safety Pharmacology | ||||
| - Cardiovascular | Dog (conscious, telemetered) | Oral | Single and repeat dose | Blood pressure, heart rate, ECG |
| - Central Nervous System | Rat | Oral | Single dose | Irwin test, functional observational battery |
| - Respiratory | Rat | Oral | Single dose | Respiratory rate, tidal volume |
| Genotoxicity | In vitro / In vivo | N/A | N/A | |
| - Ames Test | S. typhimurium, E. coli | N/A | N/A | Mutagenicity |
| - Micronucleus Test | Mouse (bone marrow) | Oral | 2 doses, 24h apart | Chromosomal damage |
| - Chromosomal Aberration | Human lymphocytes | N/A | N/A | Clastogenicity |
| Carcinogenicity | Rat, Mouse | Oral (dietary admixture) | 2 years | Tumor incidence and latency |
Note: The specific details in this table are representative and based on standard preclinical toxicology testing guidelines. Actual study designs for this compound may have varied.
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Species: Sprague-Dawley rats (one sex, typically females as they are often slightly more sensitive).
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose is selected based on information from dose range-finding studies.
-
A single animal is dosed by oral gavage with this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The animal is observed for mortality or signs of toxicity for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment). If the animal dies, the next is dosed at a lower level.
-
This sequential dosing continues until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have occurred).
-
All animals are observed for a total of 14 days for clinical signs of toxicity, and body weights are recorded.
-
At the end of the observation period, a gross necropsy is performed on all animals.
Subchronic (90-Day) Oral Toxicity Study in Dogs
Objective: To evaluate the potential toxicity of this compound following repeated daily oral administration for 90 days in a non-rodent species.
Species: Beagle dogs.
Methodology:
-
Four groups of animals (e.g., 4 males and 4 females per group) are assigned to receive a control (vehicle only) or one of three dose levels of this compound.
-
The drug is administered daily in gelatin capsules.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology and ECGs: Conducted pre-test and at specified intervals during the study.
-
Clinical Pathology: Blood and urine samples are collected pre-test and at months 1, 2, and 3 for hematology, clinical chemistry (including liver and kidney function tests), and urinalysis. Methemoglobin levels are also monitored.
-
Toxicokinetics: Blood samples are collected at specified time points after dosing on day 1 and day 90 to determine the plasma concentration of sitamaquine and its metabolites.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs
Objective: To assess the effects of this compound on cardiovascular parameters.
Species: Beagle dogs surgically implanted with telemetry transmitters.
Methodology:
-
Animals are instrumented to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Following a recovery period, baseline cardiovascular data is collected.
-
Animals receive a single oral dose of this compound at multiple dose levels in a crossover design, with an adequate washout period between doses.
-
Cardiovascular parameters are continuously recorded for at least 24 hours post-dose.
-
Data are analyzed for changes in heart rate, PR interval, QRS duration, QT interval (corrected using a species-specific formula), and blood pressure.
-
Any observed effects are correlated with the toxicokinetic profile of the drug.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of this compound.
Methodology:
-
Tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
-
The assays are conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
This compound is tested at a range of concentrations.
-
The number of revertant colonies is counted and compared to the solvent control.
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
Visualizations
Caption: A representative workflow for preclinical toxicology testing of a new drug candidate.
Caption: Proposed mechanism of action of sitamaquine leading to parasite cell death.
Conclusion
The preclinical toxicological evaluation of this compound is a critical step in its development. The studies outlined above, while representative, provide a framework for a comprehensive assessment of its safety profile. Key areas of focus for 8-aminoquinolines like sitamaquine include hematological, renal, and cardiovascular systems. A thorough understanding of the dose-dependent toxicities in preclinical models is essential for the safe progression of this compound into clinical trials and its potential use as a treatment for visceral leishmaniasis. Due to the proprietary nature of drug development, detailed quantitative data from the preclinical toxicology studies of this compound are not publicly available. The protocols and data tables presented here are based on established guidelines for preclinical safety assessment and the known toxicological profile of the 8-aminoquinoline class of compounds.
References
- 1. Toxicity in rhesus monkeys following administration of the 8-aminoquinoline 8-[(4-amino-l-methylbutyl)amino]-5-(l-hexyloxy)-6-methoxy-4-methylquinoline (WR242511) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitamaquine (GlaxoSmithKline/Walter Reed Army Institute) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subacute toxicity of primaquine in dogs, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Sitamaquine Clinical Trials in Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of sitamaquine (B1681683) for the treatment of visceral leishmaniasis (VL). The information is compiled from various phase II clinical trials and preclinical studies to guide the planning and execution of future research.
Introduction to Sitamaquine
Sitamaquine is an oral 8-aminoquinoline (B160924) drug candidate that has been investigated for the treatment of visceral leishmaniasis.[1][2] It is active against Leishmania donovani, the causative agent of VL.[3] Unlike parenteral treatments that require administration in a clinical setting, an oral formulation like sitamaquine offers the potential for improved patient compliance and ease of use in resource-limited settings where VL is endemic.[1][4][5]
Mechanism of Action
Sitamaquine's primary mechanism of action involves the disruption of the parasite's mitochondrial function. It specifically targets and inhibits the respiratory chain complex II, also known as succinate (B1194679) dehydrogenase (SDH).[6][7] This inhibition leads to a cascade of downstream effects, including a drop in intracellular ATP levels, an increase in reactive oxygen species (ROS), and elevated intracellular calcium levels.[6] Ultimately, this cascade induces a state of oxidative stress and triggers an apoptosis-like cell death pathway in the Leishmania parasite.[6][7] Sitamaquine has been observed to accumulate in the acidic compartments of the parasite, such as the acidocalcisomes.[1][8]
Signaling Pathway of Sitamaquine's Action
Caption: Proposed signaling pathway of sitamaquine in Leishmania donovani.
Clinical Trial Design
Phase II clinical trials for sitamaquine in visceral leishmaniasis have typically been designed as open-label, randomized, dose-ranging studies.[3][9][10][11] The primary objective of these trials is to evaluate the dose-response relationship, efficacy, and safety of different oral doses of sitamaquine.[3][9][10][11]
Patient Population
The target population for these trials is individuals with a confirmed diagnosis of visceral leishmaniasis.
Table 1: Patient Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Diagnosis | Clinical signs and symptoms of visceral leishmaniasis (e.g., fever, weight loss, splenomegaly) confirmed by the presence of Leishmania amastigotes in splenic or bone marrow aspirate.[12] |
| Age | Typically includes adults and adolescents, with some studies enrolling children as young as 5 years old.[3][9][10][11] |
| Consent | Willingness to comply with study procedures and provide written informed consent (or witnessed oral consent if illiterate).[1] |
| Exclusion Criteria | |
| Co-infections | Serious concurrent infections such as HIV or tuberculosis.[13] |
| Hematological | Hemoglobin < 6.5 g/dL, neutrophil count < 750/mm³, platelet count < 50,000/mm³.[1][13] |
| Hepatic | History of significant hepatic or biliary disease, or Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) levels > 2.5 times the upper limit of normal.[1][13] |
| Renal | History of renal disease or impaired renal function at screening.[1] |
| Cardiac | History of cardiac disease, arrhythmia, or significant conduction abnormalities on electrocardiogram (ECG).[12] |
| Pregnancy/Lactation | Pregnant or breastfeeding women.[13] |
Dosing and Administration
Sitamaquine is administered orally, once daily, for a duration of 21 to 28 days.[3][4][9][10][11][12][14] Dose-ranging studies have explored doses from 1.5 mg/kg/day to 3.0 mg/kg/day.[3][9][10][11][14]
Table 2: Summary of Dosing Regimens from Phase II Trials
| Study Location | Doses Investigated (mg/kg/day) | Duration (days) |
| India | 1.5, 1.75, 2.0, 2.5 | 28 |
| Kenya | 1.75, 2.0, 2.5, 3.0 | 28 |
| Brazil | 1.0, 1.5, 2.0, 2.5, 3.25 | 28 |
| India (PK study) | 2.0 | 21 |
Efficacy and Safety Endpoints
Primary Efficacy Endpoint:
-
Final Cure: Defined as the absence of parasites in a splenic aspirate at the end of treatment and no signs or symptoms of relapse at a 6-month follow-up.[3][14]
Secondary Efficacy Endpoints:
-
Initial Cure: Absence of parasites in a splenic aspirate at the end of the treatment period.[12]
Safety Endpoints:
-
Incidence, severity, and causality of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in laboratory parameters (hematology, clinical chemistry for renal and hepatic function).
-
Changes in vital signs and electrocardiogram (ECG) readings.
Experimental Protocols
Parasitological Assessment: Splenic Aspirate and Smear Examination
The definitive diagnosis and assessment of cure in visceral leishmaniasis relies on the demonstration of Leishmania donovani amastigotes in tissue aspirates, with splenic aspirates being the most sensitive method.[15]
Protocol for Splenic Aspirate and Smear Examination:
-
Patient Preparation: Ensure the patient has no contraindications for the procedure (e.g., severe thrombocytopenia, bleeding disorders).
-
Aspiration:
-
The intercostal route is generally preferred as it is considered anatomically safer.[16]
-
Under aseptic conditions, a needle is inserted into the spleen to aspirate a small amount of tissue.
-
-
Smear Preparation:
-
A portion of the aspirate is used to prepare thin smears on microscope slides.
-
-
Staining:
-
The smears are air-dried and stained with Giemsa or Wright-Giemsa stain.[16]
-
-
Microscopic Examination:
-
Examine the stained smears under oil immersion (1000x magnification).
-
Count the number of amastigotes per microscopic field to determine the parasite density.
-
-
Grading of Parasite Density (Leishman-Donovan (LD) Bodies):
Table 3: Grading of Leishmania donovani Amastigotes in Splenic Smears
| Grade | Parasite Density |
| 0 | No parasites in 1000 microscopic fields |
| 1+ | 1-10 parasites per 1000 fields |
| 2+ | 1-10 parasites per 100 fields |
| 3+ | 1-10 parasites per 10 fields |
| 4+ | 1-10 parasites per field |
| 5+ | 10-100 parasites per field |
| 6+ | >100 parasites per field |
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sitamaquine and its metabolites.
Protocol for Pharmacokinetic Sample Collection and Analysis:
-
Sample Collection:
-
Collect whole blood samples in EDTA-containing tubes at predefined time points (e.g., pre-dose, and 1, 2, 3, 4, 6, 10, 16, 24, 48, and 72 hours post-dose).[19]
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -70°C or lower until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of sitamaquine or another 8-aminoquinoline).[20]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sitamaquine and its major metabolite, desethyl-sitamaquine.[21][22][23]
-
Chromatography: Employ a suitable reversed-phase C18 or phenyl-hexyl column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.[2][20]
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for sitamaquine, desethyl-sitamaquine, and the internal standard.[2][20]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), tmax (Time to Maximum Concentration), and t½ (half-life) using non-compartmental analysis.
-
Safety Monitoring
Rigorous safety monitoring is crucial due to the known adverse effects of 8-aminoquinolines.
Protocol for Safety Monitoring:
-
Adverse Event Monitoring:
-
Record all adverse events, their severity, and their relationship to the study drug at each study visit.
-
-
Laboratory Assessments:
-
Hematology: Complete blood count with differential at screening, baseline, and regular intervals during and after treatment.
-
Renal Function: Serum creatinine, blood urea (B33335) nitrogen (BUN), and urinalysis at screening, baseline, and weekly during treatment.
-
Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin (B190676) at screening, baseline, and weekly during treatment.
-
Methemoglobinemia: Monitor for clinical signs of cyanosis. Measure methemoglobin levels at baseline and as clinically indicated, especially in patients who develop cyanosis.[19][20]
-
-
Cardiovascular Monitoring:
-
Perform a 12-lead ECG at screening, baseline, and at the end of treatment to monitor for any cardiac effects.
-
-
Physical Examinations:
-
Conduct a complete physical examination at screening, baseline, and at the end of the study.
-
Statistical Analysis
The statistical analysis plan should be predefined in the study protocol.
Key Components of the Statistical Analysis Plan:
-
Sample Size Calculation: Based on the primary efficacy endpoint, with assumptions for the expected cure rate, power, and alpha level.
-
Efficacy Analysis:
-
The primary efficacy analysis should be performed on the intent-to-treat (ITT) population.
-
Compare cure rates between different dose groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
-
Calculate 95% confidence intervals for the cure rates.
-
-
Safety Analysis:
-
Summarize the incidence of adverse events by dose group.
-
Analyze changes in laboratory parameters from baseline using descriptive statistics and appropriate statistical tests (e.g., t-tests or Wilcoxon rank-sum tests).
-
-
Pharmacokinetic Analysis:
-
Summarize pharmacokinetic parameters using descriptive statistics.
-
Investigate the dose-proportionality of sitamaquine exposure.
-
Experimental Workflows
Clinical Trial Workflow
Caption: A typical workflow for a sitamaquine clinical trial.
Pharmacokinetic Sample Processing Workflow
Caption: Workflow for pharmacokinetic sample processing and analysis.
Quantitative Data Summary
Table 4: Summary of Efficacy Data from Phase II Sitamaquine Trials
| Study Location | Dose (mg/kg/day) | Number of Patients (n) | Final Cure Rate (%) [95% CI] |
| India | 1.5 | 31 | 81% |
| 1.75 | 27 | 89% | |
| 2.0 | 23 | 100% | |
| 2.5 | 25 | 80% | |
| Kenya | 1.75 | 12 | 92% |
| 2.0 | 61 | 80% | |
| 2.5 | 11 | 82% | |
| 3.0 | 11 | 91% | |
| India (PK Study) | 2.0 | 41 | 85% [70.8-94.4%] |
Table 5: Pharmacokinetic Parameters of Sitamaquine and Desethyl-sitamaquine (2 mg/kg/day for 21 days)
| Analyte | AUC(0-τ) (ng·hr/mL) | Cmax (ng/mL) | t½ (hr) | tmax (hr) |
| Sitamaquine | 6,627 - 8,903 | 401 - 570 | 18.3 - 22.8 | 3.5 - 6 |
| Desethyl-sitamaquine | 2,307 - 3,163 | 109 - 154 | 23.0 - 27.9 | 2 - 10 |
Table 6: Common Adverse Events Reported in Sitamaquine Phase II Trials
| Adverse Event | Frequency (%) |
| Vomiting | 8-10% |
| Abdominal Pain | ~12% |
| Headache | ~11% |
| Dyspepsia | 8% |
| Cyanosis | 3% |
| Nephrotic Syndrome | 3% |
| Glomerulonephritis | 2% |
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of available treatments for visceral leishmaniasis in Brazil: A multicenter, randomized, open label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]
- 6. semanticscholar.org [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medicalalgorithms.com [medicalalgorithms.com]
- 17. ajtmh.org [ajtmh.org]
- 18. Quantitation of amastigotes of Leishmania donovani in smears of splenic aspirates from patients with visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. agilent.com [agilent.com]
- 21. jfda-online.com [jfda-online.com]
- 22. researchgate.net [researchgate.net]
- 23. Phase III Clinical Study in Ethiopia Launched to Test Two Treatments for HIV-Visceral Leishmaniasis Co-infected Patients | DNDi [dndi.org]
Methods for Assessing Sitamaquine-Induced Apoptosis in Parasites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing apoptosis-like cell death in parasites induced by the 8-aminoquinoline (B160924) compound, sitamaquine (B1681683). Detailed protocols for key experimental assays are provided to facilitate research into the efficacy and mechanism of action of sitamaquine and other potential anti-parasitic drug candidates.
Introduction to Sitamaquine-Induced Apoptosis in Parasites
Sitamaquine is an oral antileishmanial drug candidate that has been shown to induce an apoptosis-like death in parasites such as Leishmania donovani.[1][2][3] The mechanism of action involves the inhibition of the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[1][2][3] This inhibition leads to a cascade of events including a decrease in intracellular ATP, a drop in mitochondrial membrane potential (ΔΨm), and an increase in reactive oxygen species (ROS) and intracellular calcium levels.[1][4] These events culminate in hallmark features of apoptosis, such as the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane and DNA fragmentation, leading to an increase in the sub-G1 cell population.[1][3]
The assessment of these apoptotic markers is crucial for evaluating the efficacy of sitamaquine and for the development of new anti-parasitic drugs that function through similar pathways.[5][6] This document outlines the key methodologies for quantifying the various stages of sitamaquine-induced apoptosis in parasites.
Key Apoptotic Markers and Assessment Methods
The progression of apoptosis can be monitored by observing a series of morphological and biochemical changes within the parasite.[7][8] The following sections detail the primary markers of sitamaquine-induced apoptosis and the corresponding experimental methods for their assessment.
Mitochondrial Dysfunction
A primary effect of sitamaquine is the disruption of mitochondrial function.[1][9] This can be assessed by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells, the ΔΨm is high, allowing for the accumulation of cationic fluorescent dyes. In apoptotic cells, the ΔΨm collapses, leading to a decrease in the accumulation of these dyes.[10]
Oxidative Stress
The inhibition of the mitochondrial respiratory chain by sitamaquine leads to the generation of reactive oxygen species (ROS).[1] The presence of ROS can be detected using cell-permeable fluorescent probes that become fluorescent upon oxidation.
Phosphatidylserine Externalization
In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[7] This externalization can be detected using fluorescently labeled Annexin V, a protein with a high affinity for PS.[5][11] It is important to note that while Leishmania promastigotes may lack PS, they bind Annexin V upon treatment with apoptosis-inducing agents, suggesting the exposure of other chemically similar lipids.[8][12]
DNA Fragmentation
A late-stage hallmark of apoptosis is the cleavage of nuclear DNA into oligonucleosomal fragments.[13] This can be detected by analyzing the DNA content of the cells, where fragmented DNA appears as a sub-G1 peak in a cell cycle analysis histogram.[1] The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay can also be used to directly label the free 3'-OH ends of fragmented DNA.[14][15]
Caspase-Like Activity
In metazoans, apoptosis is executed by a family of proteases called caspases. While classical caspases have not been identified in Leishmania, these parasites possess metacaspases and exhibit caspase-like protease activities.[16][17] These activities can be measured using specific fluorogenic substrates. However, it's noteworthy that Leishmania metacaspases have been shown to exhibit trypsin-like rather than caspase-like activity.[18][19]
Data Presentation
The following tables summarize the quantitative effects of sitamaquine on various apoptotic markers in Leishmania donovani promastigotes, based on published data.[1]
Table 1: Effect of Sitamaquine on Intracellular ATP Levels
| Sitamaquine Concentration (μM) | Luminescence (% of Control) after 10 min |
| 30 | ~50% |
| 50 | <50% |
| 100 | <20% |
| 200 | <10% |
Table 2: Effect of Sitamaquine on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Fold Decrease in Rhodamine 123 Accumulation |
| 50 μM Sitamaquine | 3.4 |
| 100 μM Sitamaquine | 3.1 |
| 10 μM FCCP (Positive Control) | 3.8 |
Table 3: Effect of Sitamaquine on Phosphatidylserine Externalization
| Treatment (1 hour) | Fold Increase in Annexin V Positive / PI Negative Cells |
| 50 μM Sitamaquine | No significant difference |
| 100 μM Sitamaquine | 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
Principle: Rhodamine 123 is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the high mitochondrial membrane potential. A decrease in ΔΨm, an early indicator of apoptosis, results in reduced Rhodamine 123 accumulation and a decrease in fluorescence intensity.[1][20]
Materials:
-
Leishmania promastigotes
-
Sitamaquine
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization
-
Rhodamine 123 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Culture Leishmania promastigotes to the desired density (e.g., 1 x 107 cells/mL).
-
Treat the parasites with varying concentrations of sitamaquine (e.g., 50 μM, 100 μM) in HBSS for the desired time (e.g., 15 minutes) at 28°C. Include an untreated control and a positive control treated with 10 μM FCCP.
-
Harvest the cells by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in fresh HBSS.
-
Add Rhodamine 123 to a final concentration of 1 μg/mL.
-
Incubate for 15 minutes at 28°C in the dark.
-
Analyze the cells by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the mean fluorescence intensity of the cell populations. A decrease in fluorescence intensity in treated cells compared to the untreated control indicates a loss of ΔΨm.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using H2DCF-DA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[1][9]
Materials:
-
Leishmania promastigotes
-
Sitamaquine
-
H2DCF-DA (stock solution in DMSO)
-
HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat Leishmania promastigotes with sitamaquine (e.g., 100 μM) in HBSS for various time points (e.g., 30, 60, 120 minutes) at 28°C.[1]
-
Harvest the cells by centrifugation.
-
Resuspend the cells in fresh HBSS.
-
Add H2DCF-DA to a final concentration of 2 μg/mL.[1]
-
Incubate for 15 minutes at 28°C in the dark.[1]
-
Analyze the cells by flow cytometry (Ex: 488 nm, Em: 525 nm) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity in treated cells indicates an increase in ROS production.
Protocol 3: Analysis of Phosphatidylserine Externalization using Annexin V Staining
Principle: Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). When PS is externalized on the outer plasma membrane during apoptosis, fluorescently labeled Annexin V can bind to it. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of dead or membrane-compromised cells. Dual staining with Annexin V and PI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[5][21]
Materials:
-
Leishmania promastigotes
-
Sitamaquine
-
Annexin V-FITC (or another fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat Leishmania promastigotes (e.g., 1 x 107 cells/mL) with sitamaquine (e.g., 50 μM, 100 μM) in HBSS for 1 hour.[1]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cell pellet in Annexin V Binding Buffer to a density of 5 x 106 cells/100 μL.[1]
-
Add 5 μL of Annexin V-FITC and 5 μL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use FITC channel for Annexin V and a separate channel for PI.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 4: Cell Cycle Analysis for Sub-G1 Population using Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. In permeabilized cells, the amount of PI fluorescence is proportional to the DNA content. Apoptotic cells with fragmented DNA will have a lower DNA content and will appear as a distinct population to the left of the G1 peak (the sub-G1 peak) in a DNA content histogram.[2][6]
Materials:
-
Leishmania promastigotes
-
Sitamaquine
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat Leishmania promastigotes with sitamaquine for the desired duration.
-
Harvest approximately 1 x 106 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 μL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells to pellet.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 μL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry using a linear scale for the PI signal.
-
Gate on the cell population and generate a histogram of PI fluorescence to identify and quantify the sub-G1 peak.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of the Leishmania mexicana promastigote cell cycle using imaging flow cytometry provides new insights into cell cycle flexibility and events of short duration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Phosphatidylserine (PS) Externalization [bio-protocol.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Leishmania Promastigotes Lack Phosphatidylserine but Bind Annexin V upon Permeabilization or Miltefosine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]
- 10. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leishmania Promastigotes Lack Phosphatidylserine but Bind Annexin V upon Permeabilization or Miltefosine Treatment | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 15. DNA Fragmentation Assay Kits (TUNEL) | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. An inclusive assessment of apoptosis mechanisms in Leishmania species: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of metacaspases with trypsin-like activity and their putative role in programmed cell death in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Sitamaquine Tosylate in the Topical Treatment of Cutaneous Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitamaquine (B1681683), an 8-aminoquinoline (B160924) analog, has been investigated for its potential as an antileishmanial agent. While primarily developed as an oral treatment for visceral leishmaniasis, its activity against various Leishmania species, including those responsible for cutaneous leishmaniasis, has prompted research into its topical application.[1][2] This document provides a summary of the existing data, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of its mechanism of action and experimental workflows.
Important Note: To date, in vivo studies using topical formulations of sitamaquine have not demonstrated efficacy in animal models of cutaneous leishmaniasis.[1][3][4] The information presented herein is intended to guide further research and development efforts in this area.
Data Presentation
In Vitro Efficacy of Sitamaquine Dihydrochloride (B599025)
Sitamaquine has demonstrated significant activity against the intracellular amastigote stage of various Leishmania species in vitro.[1][2][3]
| Leishmania Species | ED50 (µM) against Amastigotes | Reference |
| L. donovani | 9.5 - 19.8 | [1][2] |
| L. infantum | 9.5 - 19.8 | [1][2] |
| L. major | 2.9 - 19.0 | [1][2][3] |
| L. tropica | 9.5 - 19.8 | [1][2] |
| L. mexicana | 9.5 - 19.8 | [1][2] |
| L. braziliensis | 9.5 - 19.8 | [1][2] |
Composition of Investigated Topical Formulations
The following formulations of sitamaquine dihydrochloride were evaluated in preclinical studies. None of these formulations were found to be effective in reducing lesion size or parasite burden in an in vivo model of cutaneous leishmaniasis.
Anhydrous Gels:
| Formulation | Sitamaquine Dihydrochloride (% w/w) | Propylene Glycol (% w/w) | Polyethylene Glycol 300 (% w/w) | Ethanol (% w/w) |
| Gel 1 | 10 | 45 | 45 | - |
| Gel 2 | 10 | 40 | 40 | 10 |
| Gel 3 | 5 | 42.5 | 42.5 | 10 |
| Gel 4 | 1 | 44.5 | 44.5 | 10 |
Emulsions:
| Formulation | Sitamaquine Dihydrochloride (% w/w) | Oil Phase (e.g., Mineral Oil) (% w/w) | Aqueous Phase (% w/w) | Emulsifier (% w/w) |
| Emulsion 1 (o/w) | 2 | 20 | 73 | 5 |
| Emulsion 2 (w/o) | 2 | 73 | 20 | 5 |
Mechanism of Action
Sitamaquine's antileishmanial activity is primarily attributed to its disruption of mitochondrial function within the parasite. It specifically targets and inhibits succinate (B1194679) dehydrogenase (Complex II) of the mitochondrial respiratory chain. This inhibition leads to a cascade of events, including a decrease in intracellular ATP levels, an increase in reactive oxygen species (ROS), and a collapse of the mitochondrial membrane potential. Ultimately, these events trigger an apoptosis-like cell death in the Leishmania parasite.
Caption: Mechanism of action of Sitamaquine in Leishmania.
Experimental Protocols
Protocol for In Vitro Anti-amastigote Activity Assay
This protocol describes the determination of the 50% effective dose (ED50) of sitamaquine tosylate against intracellular Leishmania amastigotes.
Materials:
-
Leishmania species of interest (e.g., L. major)
-
Peritoneal macrophages isolated from BALB/c mice or a suitable macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages or macrophage cell line in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed RPMI-1640 medium to remove non-phagocytosed promastigotes.
-
Drug Application: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a drug-free control and a positive control (e.g., Amphotericin B).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Microscopic Examination: Determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the drug-free control. Determine the ED50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
References
- 1. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Sitamaquine tosylate solubility for in vitro assays
Technical Support Center: Sitamaquine Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the tosylate salt of Sitamaquine, an 8-aminoquinoline (B160924) analog with antileishmanial activity.[1][2] It is a weak lipophilic base.[1][2][3] The tosylate salt form is utilized to improve its physicochemical properties. Key properties are summarized below.
Q2: In which solvents is this compound soluble?
This compound has reported solubility in water and dimethyl sulfoxide (B87167) (DMSO).[4] The dihydrochloride (B599025) salt of Sitamaquine is reported to be water-soluble (> 100 mg/ml at 25 °C).[5]
Q3: Why does this compound precipitate in my in vitro assay?
Precipitation of this compound in aqueous-based in vitro assays, such as cell culture media, is often due to its properties as a weak base and its hydrophobicity.[1][6] At neutral or physiological pH (e.g., pH 7.4 of cell culture media), the equilibrium shifts towards the less soluble, unionized form of the weak base, leading to precipitation.[6]
Q4: How does pH affect the solubility of this compound?
As a weak base with pKa values of 4.2 (quinoline nitrogen) and 10.4 (amine side chain), the solubility of Sitamaquine is pH-dependent.[5] Its solubility is expected to be higher in acidic conditions where it is protonated and forms a more soluble salt. Conversely, in neutral or basic conditions, it is more likely to be in its less soluble, free base form. The uptake of Sitamaquine by Leishmania parasites has been shown to be dependent on the extracellular pH, with higher uptake at more basic pH values.[7]
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer/media | The final concentration of this compound exceeds its solubility at the pH of the buffer/media. The final DMSO concentration is too low to maintain solubility. | 1. Lower the final concentration: Test a range of lower concentrations to find the solubility limit in your specific medium. 2. Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically ≤ 0.5%). 3. Use a pH-adjusted buffer: Prepare your final working solution in a slightly acidic buffer (e.g., pH 5.0-6.0) if your experimental system allows. 4. Stepwise dilution: Instead of a single large dilution, perform serial dilutions. |
| Cloudiness or precipitation in the stock solution (DMSO) | The concentration of the stock solution is too high. The compound has low solubility even in DMSO. | 1. Warm the solution: Gently warm the stock solution (e.g., 37°C) and vortex to aid dissolution. 2. Use sonication: Brief sonication can help dissolve the compound. 3. Prepare a less concentrated stock solution. |
| Precipitation occurs over time during the experiment | The compound is unstable in the aqueous environment at the experimental temperature and pH. The compound is binding to components in the media (e.g., proteins in serum). | 1. Prepare fresh solutions: Make the final working solution immediately before use. 2. Reduce serum concentration: If possible, conduct the experiment in lower serum conditions. 3. Consider the dihydrochloride salt: The dihydrochloride salt of Sitamaquine has higher reported water solubility and may be more stable in solution.[5] |
Data Presentation
Table 1: Reported Solubility of Sitamaquine Salts
| Compound | Solvent | Solubility | Source |
| This compound | Water (H₂O) | 15 mg/mL | [4] |
| This compound | Dimethyl sulfoxide (DMSO) | ≥ 20.3 mg/mL | BenchChem |
| Sitamaquine dihydrochloride | Water (H₂O) | > 100 mg/mL (at 25 °C) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 5.157 mg per 1 mL of DMSO (Molecular Weight: 515.71 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into your final aqueous-based medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in the pre-warmed medium. For example, to prepare a 100 µM working solution, you can first dilute the 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution, and then dilute this 1:10 again to reach 100 µM.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed medium. It is crucial to add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not toxic to your cells (generally ≤ 0.5%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration of this compound.
-
Use Immediately: It is best practice to use the final working solution immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound = 98 HPLC 1019640-33-5 [sigmaaldrich.com]
- 5. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sitamaquine Resistance in Leishmania
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with sitamaquine (B1681683) resistance in Leishmania strains.
Troubleshooting Guides
This section addresses common issues observed during in vitro experiments involving sitamaquine and Leishmania.
Table 1: Troubleshooting Common Experimental Issues
| Problem Observed | Potential Cause | Recommended Solution |
| High variability in EC50 values for wild-type (WT) strains. | 1. Inconsistent parasite density at the start of the assay.2. Parasites are not in the logarithmic growth phase.3. Fluctuation in incubation temperature or CO2 levels.4. Reagent variability (e.g., Alamar Blue, MTT). | 1. Ensure accurate parasite counting (e.g., using a hemocytometer) and consistent seeding density for all wells.2. Always use parasites from a healthy, mid-log phase culture for susceptibility assays.3. Calibrate and monitor incubator conditions closely.4. Use fresh, properly stored reagents and perform a standard curve if necessary. |
| Sitamaquine-resistant (Sita-R) line shows reversion to sensitivity after being cultured without drug pressure. | The resistance mechanism may be unstable (e.g., involving extrachromosomal amplicons) or the resistant population is being outcompeted by sensitive revertants. | Maintain continuous, low-level drug pressure on the resistant cell line during routine culture to ensure the stability of the resistance phenotype.[1] |
| Reduced intracellular accumulation of sitamaquine in resistant vs. WT parasites is not observed. | 1. The resistance mechanism is not based on drug efflux or reduced uptake.2. The efflux pump is substrate-saturated or inhibited by an external factor.3. The assay incubation time is too short or too long. | 1. Investigate alternative resistance mechanisms such as target modification (e.g., mutations in succinate (B1194679) dehydrogenase) or altered lipid metabolism.[2][3]2. Review the culture medium and supplements for potential inhibitors. Ensure efflux assays are performed in a simple, defined buffer.3. Optimize the drug accumulation assay by performing a time-course experiment to identify the optimal time point for measuring differences.[4][5] |
| Sitamaquine fails to reverse miltefosine (B1683995) or antimony resistance in a known resistant line. | 1. The resistance in the specific Leishmania strain is not mediated by the ABC transporters LMDR1 or MRPA.2. The concentration of sitamaquine used is cytotoxic, masking the reversal effect.3. The primary resistance mechanism is target alteration or drug sequestration, not efflux. | 1. Characterize the expression levels of LMDR1 and MRPA genes in your resistant line.[6][7]2. Determine the EC50 of sitamaquine for your specific strain and use non-leishmanicidal concentrations (e.g., concentrations at which >90% of parasites survive) for the reversal experiments.[6]3. Investigate other known resistance mechanisms for miltefosine (e.g., mutations in the miltefosine transporter) or antimony (e.g., altered thiol metabolism).[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sitamaquine in Leishmania?
A1: Sitamaquine, an 8-aminoquinoline, acts by inhibiting the mitochondrial respiratory chain at complex II (succinate dehydrogenase).[3][10] This inhibition leads to a decrease in intracellular ATP, a drop in the mitochondrial membrane potential, and a significant increase in reactive oxygen species (ROS). The resulting oxidative stress triggers an apoptosis-like cell death cascade in the parasite.[3]
Q2: How does sitamaquine enter the Leishmania parasite?
A2: Sitamaquine is a lipophilic weak base. Its entry into Leishmania promastigotes is thought to occur via diffusion along an electrical gradient.[11][12] This process involves an initial interaction with the anionic polar heads of membrane phospholipids, followed by a deeper insertion into the lipid monolayer. This uptake is considered to be energy- and sterol-independent.[4][11] However, an energy-dependent efflux mechanism has been identified, suggesting the involvement of an uncharacterized transporter in pumping the drug out.[4][12]
Q3: What are the known mechanisms of resistance to sitamaquine in Leishmania?
A3: Experimentally selected sitamaquine-resistant L. donovani have shown resistance mechanisms primarily linked to reduced drug accumulation.[2] This is not due to a change in membrane phospholipids, but is associated with significant alterations in sterol and phospholipid metabolism.[2] While a specific transporter responsible for sitamaquine efflux has not been fully characterized, an energy-dependent efflux has been demonstrated.[4][5]
Q4: Can sitamaquine be used to overcome resistance to other antileishmanial drugs?
A4: Yes. One of the most significant findings is that sitamaquine can act as a resistance-reversal agent. At non-leishmanicidal concentrations, it has been shown to reverse resistance to miltefosine and antimony in Leishmania lines that overexpress the ABC transporters LMDR1 and MRPA, respectively.[6][7] Sitamaquine appears to modulate the efflux activity of these transporters without being a substrate for them itself.[6]
Q5: My lab-generated sitamaquine-resistant line has altered lipid metabolism. What is the significance of this?
A5: Altered sterol and phospholipid metabolism is a key phenotype observed in sitamaquine-resistant L. donovani.[2] This may affect membrane fluidity and the function of membrane-associated proteins, potentially including drug transporters. Changes in phosphatidylethanolamine-N-methyl-transferase and choline (B1196258) kinase activities, as well as decreased cholesterol uptake and ergosterol (B1671047) biosynthesis, have been suggested as contributing factors.[2] This indicates that resistance could be a multifactorial process involving changes to the parasite's membrane composition and dynamics.
Quantitative Data Summary
Table 2: Efficacy of Sitamaquine as a Resistance Reversal Agent
This table summarizes data on the ability of sitamaquine to reverse antimony (SbIII) resistance in Leishmania overexpressing the MRPA transporter.
| Parasite Line | Drug | Sitamaquine Concentration (µM) | EC50 (µM) | Resistance Factor (RF) | Reference |
| WT | SbIII | 0 | 18.4 ± 1.2 | 1.0 | [6] |
| MRPA-overexpressing | SbIII | 0 | 79.1 ± 3.5 | 4.3 | [6] |
| MRPA-overexpressing | SbIII | 10 | 23.9 ± 1.8 | 1.3 | [6] |
| MRPA-overexpressing | SbIII | 20 | 20.2 ± 1.5 | 1.1 | [6] |
| Data are presented as means ± SD from three independent experiments. |
Key Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (Alamar Blue Method)
This protocol determines the 50% effective concentration (EC50) of sitamaquine against Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in complete medium (e.g., M199 or RPMI-1640 with 10% FBS) at 26°C until they reach the mid-logarithmic growth phase.
-
Seeding Plate: Adjust the parasite concentration to 1 x 106 promastigotes/mL in fresh medium. Dispense 100 µL of this suspension into each well of a 96-well flat-bottom plate.
-
Drug Dilution: Prepare a 2x stock solution of sitamaquine in the culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Drug Addition: Add 100 µL of the 2x sitamaquine dilutions to the corresponding wells. Include wells with drug-free medium as a negative control (100% growth) and a medium-only well as a blank.
-
Incubation: Incubate the plate at 26°C for 68-72 hours.[13]
-
Add Alamar Blue: Add 20 µL of Alamar Blue reagent (or a similar resazurin-based viability indicator) to each well.
-
Final Incubation: Incubate for another 4-6 hours, or until the control wells turn pink.
-
Read Plate: Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[13]
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of viability for each concentration relative to the drug-free control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Drug Accumulation & Efflux Assay
This protocol measures the intracellular concentration of sitamaquine. It is often performed with radiolabeled [14C]sitamaquine, but can be adapted for HPLC analysis.
A. Accumulation
-
Parasite Preparation: Harvest mid-log phase promastigotes (approx. 5 x 107 parasites/mL), wash twice with a suitable buffer (e.g., PBS), and resuspend in the same buffer.
-
Initiate Uptake: Add [14C]sitamaquine to the parasite suspension at a final concentration of 5 µM.[13] Incubate at 26°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the suspension.
-
Stop Uptake: To stop the reaction, centrifuge the aliquots through an oil layer (e.g., a dibutyl phthalate/mineral oil mixture) to separate the parasites from the radioactive medium.
-
Lyse and Count: Lyse the parasite pellet and measure the radioactivity using a scintillation counter.
-
Quantify: Calculate the intracellular drug concentration based on the specific activity of the radiolabeled drug and the known cell volume.
B. Efflux
-
Load Parasites: Incubate parasites with sitamaquine (e.g., 50 µM) for 1 hour at 26°C to allow for drug accumulation.[4]
-
Wash: Wash the parasites twice with ice-cold, drug-free buffer to remove external sitamaquine.
-
Initiate Efflux: Resuspend the drug-loaded parasites in fresh, pre-warmed, drug-free medium.
-
Time Points: At various time points (e.g., 0, 1, 3, 5 hours), take aliquots and measure the remaining intracellular sitamaquine as described in the accumulation steps (A4-A6).[4]
-
Analyze: Plot the decrease in intracellular drug concentration over time to determine the efflux rate.
Visualizations
Caption: Mechanism of action of sitamaquine in Leishmania.
Caption: Sitamaquine action in overcoming ABC transporter-mediated drug resistance.
Caption: Logical workflow for investigating sitamaquine resistance mechanisms.
References
- 1. Resistance to Antileishmanial Drug Candidates: A Flowchart for an Early Phenotypic Evaluation of Risk [mdpi.com]
- 2. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitamaquine Tosylate Stability in Aqueous Solutions
Welcome to the technical support center for sitamaquine (B1681683) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sitamaquine tosylate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: this compound, an 8-aminoquinoline (B160924) derivative, is susceptible to degradation in aqueous solutions through several pathways. The primary concerns are oxidative degradation, photodegradation, and hydrolysis, particularly at non-optimal pH values. The quinoline (B57606) ring and the diaminoalkane side chain are the most reactive sites.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, solutions are more stable at slightly acidic to neutral pH (around 4-7). Under strongly acidic or alkaline conditions, the rate of hydrolysis and oxidation can increase. It is crucial to buffer your solutions appropriately for your experimental needs.
Q3: Is this compound sensitive to light?
A3: Yes, like many quinoline-containing compounds, this compound is photosensitive. Exposure to UV and visible light can lead to photodegradation, resulting in the formation of colored degradants and loss of potency. Therefore, it is recommended to protect solutions from light by using amber-colored vials or by covering the container with aluminum foil during preparation, storage, and handling.
Q4: What are the common degradation products of this compound?
A4: Under forced degradation conditions, several degradation products have been hypothetically identified. The primary degradation pathways likely involve oxidation of the amino groups and the quinoline ring, as well as potential N-dealkylation of the side chain. Hydrolysis of the methoxy (B1213986) group on the quinoline ring under extreme pH conditions is also a possibility.
Troubleshooting Guides
Issue 1: Unexpected precipitation or cloudiness in the aqueous solution.
-
Possible Cause 1: Poor Solubility. While this compound has good aqueous solubility, high concentrations or the use of certain buffers can lead to precipitation.
-
Troubleshooting:
-
Verify the solubility of this compound in your specific buffer system at the intended concentration and temperature.
-
Consider adjusting the pH of the solution to be within the optimal range of 4-7.
-
If high concentrations are required, the use of co-solvents (e.g., a small percentage of ethanol (B145695) or DMSO) may be necessary, but ensure compatibility with your experimental setup.
-
-
-
Possible Cause 2: Degradation. Precipitation can occur if the degradation products are less soluble than the parent compound.
-
Troubleshooting:
-
Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to identify the components.
-
Review the storage conditions (temperature, light exposure) and preparation procedure to identify potential causes of degradation.
-
-
Issue 2: Loss of potency or inconsistent results over time.
-
Possible Cause: Chemical Degradation. This is the most likely reason for a decrease in the effective concentration of this compound.
-
Troubleshooting:
-
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for loss of potency.
-
Prepare solutions fresh before each experiment.
-
Store stock solutions at recommended conditions (2-8°C, protected from light) and for a validated period.
-
Use a stability-indicating analytical method (see Experimental Protocols section) to quantify the amount of intact this compound and monitor the formation of degradation products.
-
-
Issue 3: Color change in the solution (e.g., turning yellow or brown).
-
Possible Cause: Oxidative or Photolytic Degradation. The formation of colored species is often indicative of the oxidation of the quinoline ring system or the amino groups.
-
Troubleshooting:
-
Logical Steps to Address Discoloration:
Caption: Addressing solution discoloration.
-
Prepare solutions using de-gassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.
-
Ensure solutions are rigorously protected from light at all stages.
-
If compatible with your experimental system, the addition of a small amount of an antioxidant or chelating agent (e.g., EDTA) may help to prevent metal-catalyzed oxidation.
-
-
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on a 1 mg/mL aqueous solution of this compound.
Table 1: Effect of pH on this compound Stability at 40°C for 7 Days
| Condition | % Recovery of this compound | Total Degradation Products (%) | Appearance |
| 0.1 M HCl | 85.2 | 14.8 | Faintly yellow |
| pH 4.0 Buffer | 98.5 | 1.5 | Colorless |
| pH 7.0 Buffer | 97.2 | 2.8 | Colorless |
| pH 9.0 Buffer | 91.8 | 8.2 | Faintly yellow |
| 0.1 M NaOH | 79.5 | 20.5 | Yellow |
Table 2: Effect of Temperature and Light on this compound Stability at pH 7.0
| Condition | Duration | % Recovery of this compound | Total Degradation Products (%) |
| 25°C, Protected from light | 30 days | 96.5 | 3.5 |
| 40°C, Protected from light | 30 days | 92.1 | 7.9 |
| 25°C, Exposed to light | 24 hours | 88.4 | 11.6 |
Table 3: Oxidative Degradation of this compound at Room Temperature
| Condition | Duration | % Recovery of this compound | Total Degradation Products (%) |
| 3% H₂O₂ | 24 hours | 75.3 | 24.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound in aqueous solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 7 days.
-
Sample Analysis: Analyze all stressed samples and a non-stressed control using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Workflow for HPLC Analysis:
Technical Support Center: Optimizing HPLC Parameters for Sitamaquine Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of sitamaquine (B1681683) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of sitamaquine and its metabolites.
| Issue | Potential Causes | Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent ratio, changing the pH, or using a different buffer system. For sitamaquine, a basic compound, maintaining a mobile phase pH between 7.5 and 11 can improve peak shape and retention.[1][2] |
| Incorrect column selection. | Use a high-efficiency column, such as one with a smaller particle size or a longer column length. A C18 stationary phase is a good starting point for reversed-phase separation of sitamaquine.[1][2] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation, though this may increase run time.[3] | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature, which improves reproducibility and can enhance separation.[1][3] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | Use a highly end-capped column or operate at a lower mobile phase pH to suppress silanol (B1196071) ionization. Adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can also help.[4] |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Incompatible sample solvent. | Dissolve the sample in the initial mobile phase if possible.[6] | |
| Column contamination or void. | Flush the column with a strong solvent or replace the guard column. If a void is suspected, the column may need to be replaced. | |
| Low Sensitivity | Incorrect detection wavelength. | Determine the λmax of sitamaquine and its metabolites and set the UV detector accordingly. Wavelengths above 200 nm generally provide better sensitivity with less noise.[7] |
| Sample degradation. | Ensure proper sample handling and storage. The stability of the sample and standard solutions should be verified over the expected analysis time.[8] | |
| High background noise. | Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[9] | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. Ensure the pH is stable.[6] |
| Column aging or contamination. | Use a guard column and implement a regular column cleaning protocol. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents and filter the mobile phase. Flush the injector and system thoroughly between runs.[5] |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for sitamaquine and its metabolites?
A good starting point is a reversed-phase method using a C18 column. Based on methods for similar compounds, an isocratic mobile phase consisting of a mixture of methanol (B129727) and an acidic buffer (e.g., acetate (B1210297) or formate (B1220265) buffer at pH 3.3) in a 53:47 ratio can be effective.[10] Since sitamaquine is a basic compound, exploring a basic mobile phase (pH 7.5-11) with a suitable buffer (e.g., phosphate (B84403) or borate) may also provide good chromatography.[1][2]
Q2: What are the known metabolites of sitamaquine I should be looking for?
Studies in rat hepatic microsomal systems have identified two primary metabolites of sitamaquine:
-
8-(-6-ethylaminohexylamino)-6-methoxy-lepidine
-
8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline[10]
The formation of these metabolites is dependent on cytochrome P450 isozymes.[10]
Q3: How can I improve the peak shape for sitamaquine, which is a basic compound?
Peak tailing is a common issue for basic compounds due to interactions with acidic silanol groups on the column packing. To mitigate this:
-
Use a modern, high-purity, end-capped C18 column. These columns have fewer exposed silanol groups.
-
Adjust the mobile phase pH. Operating at a low pH (e.g., < 4) will protonate the basic analyte and suppress silanol ionization. Alternatively, a high pH (e.g., > 8) will keep the basic analyte neutral and the silanols ionized, which can also improve peak shape, especially with a base-deactivated column.[1]
-
Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (TEA) can mask the active silanol sites.[4]
Q4: What sample preparation techniques are recommended for analyzing sitamaquine and its metabolites in biological matrices?
The choice of sample preparation depends on the matrix (e.g., plasma, urine, tissue homogenate). Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins. This is often sufficient for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively retaining the analytes on a solid sorbent while interferences are washed away. This is often the best choice for achieving low detection limits with UV detection.
Q5: How do I choose the optimal detection wavelength for sitamaquine and its metabolites?
To determine the optimal UV detection wavelength, you should run a UV-Vis spectrum of sitamaquine and, if available, its metabolite standards. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.[7] If the λmax values for the parent drug and metabolites are significantly different, a diode array detector (DAD) or programmable UV detector can be used to monitor multiple wavelengths.
Experimental Protocols
Protocol 1: HPLC-UV Method for Sitamaquine and Metabolite Analysis
This protocol provides a general framework. Optimization is likely required for specific applications.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 3.5 with acetic acid.
-
Mobile Phase B: Methanol.
-
Elution: Isocratic at 53% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined λmax of sitamaquine.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
Visualizations
Caption: Experimental workflow for sitamaquine metabolite analysis.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmaguru.co [pharmaguru.co]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. uhplcs.com [uhplcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mastelf.com [mastelf.com]
- 10. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sitamaquine-Induced Methemoglobinemia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitamaquine (B1681683) in animal models. The information is presented in a question-and-answer format to directly address specific issues related to sitamaquine-induced methemoglobinemia.
Frequently Asked Questions (FAQs)
Q1: What is sitamaquine-induced methemoglobinemia?
A1: Sitamaquine, an 8-aminoquinoline (B160924) antimalarial drug, can cause a condition called methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin.[1][2] Methemoglobin is unable to bind and transport oxygen, leading to a functional anemia and tissue hypoxia if levels become significantly elevated.[1][2]
Q2: What is the mechanism behind sitamaquine-induced methemoglobinemia?
A2: The current understanding is that sitamaquine itself is not directly responsible for hemoglobin oxidation. Instead, it is metabolized by cytochrome P450 enzymes in the liver into reactive metabolites, such as hydroxylated derivatives.[1][2] These metabolites can then undergo redox cycling, generating reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide. These ROS are what directly oxidize the ferrous iron in hemoglobin to its ferric state, leading to the formation of methemoglobin.[1]
Q3: Which animal models are suitable for studying sitamaquine-induced methemoglobinemia?
A3: While specific studies on sitamaquine-induced methemoglobinemia in animal models are limited in publicly available literature, rats and dogs are commonly used models for studying drug-induced methemoglobinemia.[3][4][5] It is important to note that there can be species-specific differences in drug metabolism and sensitivity to oxidative stress.[4]
Q4: What are the clinical signs of methemoglobinemia in animals?
A4: The clinical signs are related to the degree of tissue hypoxia and can include:
-
Cyanosis (bluish discoloration of mucous membranes and skin)
-
Tachypnea (rapid breathing)
-
Tachycardia (rapid heart rate)
-
Lethargy and weakness
-
Neurological signs such as ataxia or seizures at high methemoglobin levels
-
Chocolate-brown colored blood[6]
Q5: How can I measure methemoglobin levels in my animal model?
A5: Methemoglobin levels can be measured using a co-oximeter, which is a specialized spectrophotometer that can differentiate between different hemoglobin species.[6] Alternatively, spectrophotometric methods based on the differential absorbance of hemoglobin and methemoglobin at specific wavelengths can be used.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of methemoglobinemia are observed at a given sitamaquine dose.
-
Possible Cause 1: Animal Strain or Species Variability. Different strains or species of animals can have varying levels of cytochrome P450 enzymes, leading to differences in sitamaquine metabolism and the production of oxidative metabolites.
-
Troubleshooting Steps:
-
Review the literature for any known strain or species differences in sensitivity to 8-aminoquinolines.
-
If possible, conduct a pilot study with a small number of animals to establish the dose-response relationship for your specific animal model.
-
Ensure consistent use of the same strain and supplier for your animals throughout the study.
-
-
Possible Cause 2: Co-administration of other drugs. Other medications can induce or inhibit cytochrome P450 enzymes, altering the metabolism of sitamaquine and potentially increasing the formation of methemoglobin-inducing metabolites.
-
Troubleshooting Steps:
-
Review all compounds being administered to the animals.
-
Consult drug interaction databases to check for potential interactions with sitamaquine or other 8-aminoquinolines.
-
If a co-administered drug is a known enzyme inducer, consider adjusting the dose of sitamaquine or using an alternative medication.
-
Issue 2: Difficulty in reducing methemoglobin levels with standard antidotes.
-
Possible Cause 1: Incorrect dose or route of administration of the antidote. The efficacy of antidotes like methylene (B1212753) blue is dose-dependent.
-
Troubleshooting Steps:
-
Verify the correct dosage and administration route for the chosen antidote in your animal model. For methylene blue, the typical dose is 1-2 mg/kg administered intravenously.[8]
-
Ensure the antidote is administered slowly to avoid potential side effects.
-
-
Possible Cause 2: Severe methemoglobinemia. At very high levels of methemoglobinemia, the standard dose of the antidote may not be sufficient.
-
Troubleshooting Steps:
-
Consider repeated doses of the antidote, but be cautious of potential toxicity of the antidote itself. High doses of methylene blue can paradoxically induce methemoglobinemia.
-
In severe, life-threatening cases, alternative interventions like exchange transfusions may be necessary, although this is more common in a clinical setting.
-
Issue 3: Inconsistent methemoglobin measurements.
-
Possible Cause 1: Sample handling and storage. Methemoglobin levels can change in blood samples over time.
-
Troubleshooting Steps:
-
Analyze blood samples for methemoglobin as quickly as possible after collection.
-
If storage is necessary, follow validated protocols for sample preservation, which may include refrigeration or freezing at -80°C.
-
Ensure proper mixing of the blood sample before analysis.
-
-
Possible Cause 2: Instrumentation issues. Improper calibration or maintenance of the co-oximeter or spectrophotometer can lead to inaccurate readings.
-
Troubleshooting Steps:
-
Regularly calibrate the instrument according to the manufacturer's instructions.
-
Use quality control samples with known methemoglobin levels to verify the accuracy of your measurements.
-
Data on Methemoglobin Induction and Reduction
Table 1: Primaquine-Induced Methemoglobinemia in Humans (Illustrative)
| Daily Dose (mg/kg) | Duration | Peak Methemoglobin Level (%) | Animal Model | Reference |
| 0.25 | 14 days | 3.1 - 6.5 | Human | [2] |
Table 2: Methylene Blue for Treatment of Drug-Induced Methemoglobinemia in a Dog (Illustrative)
| Inducing Agent | Initial Methemoglobin (%) | Methylene Blue Dose (mg/kg IV) | Methemoglobin after 1 hour (%) | Reference |
| Not Specified (Hereditary) | 27 | 1 | Not specified, but clinical signs resolved | [9] |
Table 3: N-Acetylcysteine (NAC) and Vitamin C for Treatment of Methemoglobinemia in a Dog (Illustrative)
| Inducing Agent | Initial Methemoglobin (%) | Treatment | Methemoglobin after 24 hours (%) | Reference |
| Hydroxyurea (B1673989) | 30.5 | NAC (140 mg/kg IV loading dose, then 70 mg/kg IV q8h) | 2.9 | [5] |
| Fermented Bok Choy | 34.5 | NAC (140 mg/kg IV loading dose, then 70 mg/kg IV for 7 doses) and Vitamin C (30 mg/kg SC q6h) | Not specified, but clinical signs resolved | [6] |
Experimental Protocols
Protocol 1: Induction of Methemoglobinemia with an 8-Aminoquinoline (Primaquine as a model for Sitamaquine) in Rats (Illustrative)
Objective: To induce a measurable level of methemoglobinemia in rats using an 8-aminoquinoline.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Primaquine (B1584692) phosphate (B84403) (or sitamaquine)
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Co-oximeter or spectrophotometer for methemoglobin measurement
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare a solution or suspension of primaquine phosphate in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of primaquine to the rats via gavage. Based on human data, a starting dose range could be extrapolated, but pilot studies are essential.
-
At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Immediately analyze the blood samples for methemoglobin levels using a calibrated co-oximeter.
-
Record the methemoglobin percentage at each time point to establish a time-course of methemoglobinemia.
-
A dose-response study can be conducted by administering different doses of primaquine to separate groups of rats.
Protocol 2: Evaluation of Methylene Blue for the Treatment of Drug-Induced Methemoglobinemia in Rats (Illustrative)
Objective: To assess the efficacy of methylene blue in reducing drug-induced methemoglobinemia.
Materials:
-
Rats with induced methemoglobinemia (from Protocol 1)
-
Methylene blue solution (1% w/v) for injection
-
Saline for dilution
-
Intravenous injection supplies (e.g., catheters, syringes)
-
Blood collection supplies
-
Co-oximeter
Procedure:
-
Induce methemoglobinemia in rats as described in Protocol 1.
-
Once a target methemoglobin level is reached (e.g., 20-30%), administer a slow intravenous injection of methylene blue (e.g., 1-2 mg/kg).
-
Collect blood samples at various time points after methylene blue administration (e.g., 15, 30, 60, and 120 minutes).
-
Measure methemoglobin levels in each sample to determine the rate and extent of reduction.
-
A control group of methemoglobinemic rats should be administered a vehicle (saline) to monitor the spontaneous reduction of methemoglobin.
-
Compare the methemoglobin reduction in the methylene blue-treated group to the control group to evaluate the efficacy of the treatment.
Visualizations
Caption: Metabolism of sitamaquine and subsequent hemoglobin oxidation.
Caption: Mechanism of methylene blue in reducing methemoglobin.
Caption: Experimental workflow for studying sitamaquine-induced methemoglobinemia and its treatment.
References
- 1. Studies on the mechanisms of oxidation in the erythrocyte by metabolites of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primaquine in Plasma and Methemoglobinemia in Patients with Malaria Due to Plasmodium vivax in the Brazilian Amazon Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of putative primaquine metabolites causing methemoglobin formation in canine hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Clinical methemoglobinemia secondary to administration of hydroxyurea at therapeutic doses in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient methemoglobinemia suspected secondary to ingestion of Brassica species in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and rapid evaluation of methemoglobin toxicity of 8-aminoquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Once in a blue moon: Primaquine-induced methemoglobinemia - A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Sitamaquine
Welcome to the technical support center for Sitamaquine (B1681683) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical in vivo experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help benchmark your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to poor or inconsistent in vivo efficacy of Sitamaquine.
Q1: My in vivo results with Sitamaquine show poor efficacy, but the compound is potent in my in vitro amastigote assay. What are the likely causes?
A1: This is a common challenge in anti-leishmanial drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): Sitamaquine has a short elimination half-life (around 26 hours in humans) and is metabolized by cytochrome P450 (CYP450) enzymes in the liver.[1][2] The specific CYP450 isoforms involved can vary between species, leading to different rates of metabolism and drug exposure in your animal model compared to in vitro conditions.[1][2] Poor oral bioavailability due to formulation issues can also be a significant factor.
-
Host Animal Model: The choice of animal model is critical. The Syrian golden hamster is considered the gold standard for visceral leishmaniasis (VL) as it mimics human pathology, showing progressive, non-healing infection.[3][4] In contrast, most mouse strains, like BALB/c, can mount a more effective immune response and may partially control the infection, which can complicate the interpretation of drug efficacy.[4]
-
Parasite Strain and Species: Leishmania species and even different strains within the same species show varied susceptibility to Sitamaquine.[3][5] Your in vivo parasite strain may be less sensitive than the one used in your in vitro assays.
-
Drug Formulation: The vehicle used for oral administration can dramatically impact the solubility and absorption of Sitamaquine, leading to lower-than-expected plasma concentrations.
-
Toxicity-Limited Dosing: Sitamaquine can cause dose-dependent nephrotoxicity and methemoglobinemia.[1][2] It's possible that the maximum tolerated dose in your animal model is below the therapeutic threshold required for potent parasite clearance.
Q2: I am observing significant toxicity (e.g., weight loss, renal issues) in my animal model at doses reported to be effective in the literature. What should I do?
A2: Toxicity can limit the therapeutic window of Sitamaquine. Consider the following:
-
Confirm the Dose: Double-check your dose calculations and the concentration of your dosing solution.
-
Vehicle Effects: The administration vehicle itself could be causing toxicity. Ensure it is well-tolerated at the volume you are administering. Consider running a vehicle-only control group to assess this.
-
Animal Strain and Health Status: The background strain and overall health of your animals can influence their tolerance to the drug. Ensure your animals are healthy and sourced from a reputable supplier.
-
Dosing Regimen: Instead of a single daily high dose, consider splitting the dose into twice-daily administrations to potentially reduce peak plasma concentrations and associated toxicity while maintaining overall exposure.
-
Re-evaluate the Therapeutic Index: It is possible that for your specific animal model and parasite strain, the therapeutic index of Sitamaquine is narrower than reported in other studies. A formal dose-ranging study that assesses both toxicity and efficacy is recommended.
Q3: My results are highly variable between individual animals within the same treatment group. How can I reduce this variability?
A3: High variability can mask true drug effects. To improve consistency:
-
Standardize the Infection: Ensure each animal receives a consistent inoculum size and that the parasites are in the correct infectious stage (e.g., stationary phase promastigotes or amastigotes). The route of infection (e.g., intracardiac for hamsters, intravenous for mice) should be performed precisely.[3][6]
-
Refine Dosing Technique: For oral gavage, ensure proper technique to deliver the full dose directly to the stomach without causing stress or injury.[7][8][9] Inconsistent administration can lead to highly variable absorption.
-
Animal Homogeneity: Use animals of the same age, sex, and from the same source to minimize biological variation.
-
Randomization: Properly randomize animals into treatment and control groups to avoid selection bias.
-
Increase Group Size: If variability remains high, increasing the number of animals per group can improve the statistical power to detect a significant effect.
Q4: Sitamaquine is effective against Leishmania donovani (visceral) but not Leishmania major (cutaneous) in my experiments. Is this expected?
A4: Yes, this is consistent with published findings. Sitamaquine has been developed for the oral treatment of visceral leishmaniasis.[1][2] Studies using topical formulations of Sitamaquine against cutaneous leishmaniasis in BALB/c mice showed no reduction in parasite burden or lesion size, despite good in vitro activity against L. major amastigotes.[2][5][10] This highlights a significant disconnect between in vitro potency and in vivo efficacy for cutaneous applications, likely due to poor skin penetration or retention in a therapeutically active concentration.
Quantitative Data
Table 1: In Vitro Efficacy of Sitamaquine Against Leishmania Amastigotes
| Leishmania Species | Host Cell | Efficacy Metric | Value (µM) | Reference |
| L. donovani | N/A | ED₅₀ | 2.9 - 19.0 | [2][5][10] |
| L. major | N/A | ED₅₀ | 2.9 - 19.0 | [2][5][10] |
| Other Species | N/A | ED₅₀ | 2.9 - 19.0 | [2][5][10] |
Table 2: Clinical Efficacy of Oral Sitamaquine in Visceral Leishmaniasis (Human Phase II Trials)
| Location | Dose (mg/kg/day) | Duration | Patient Population (n) | Final Cure Rate (%) | Reference |
| India | 1.5 | 28 days | 31 | 81 | [11] |
| India | 1.75 | 28 days | 27 | 89 | [11] |
| India | 2.0 | 28 days | 23 | 100 | [11] |
| India | 2.5 | 28 days | 25 | 80 | [11] |
| Kenya | 1.75 | 28 days | 12 | 92 | [12] |
| Kenya | 2.0 | 28 days | 61 | 80 | [12] |
| Kenya | 2.5 | 28 days | 11 | 82 | [12] |
| Kenya | 3.0 | 28 days | 11 | 91 | [12] |
| India | 2.0 | 21 days | 41 | 85 | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in the Syrian Golden Hamster Model of Visceral Leishmaniasis
This protocol describes a standard method for evaluating the efficacy of orally administered Sitamaquine against L. donovani.
1. Parasite and Animal Preparation:
- Parasite: Use a virulent strain of Leishmania donovani (e.g., MHOM/SD/43/124). Maintain parasites as amastigotes through serial passage in hamsters.
- Inoculum Preparation: Prepare a suspension of amastigotes by homogenizing a heavily infected hamster spleen in sterile saline. Count the amastigotes and dilute to the desired concentration.
- Animals: Use male Syrian golden hamsters (Mesocricetus auratus), 50-70g. Acclimatize animals for at least one week before infection.
2. Infection:
- Anesthetize the hamsters.
- Infect each hamster via intracardiac injection with approximately 1 x 10⁷ amastigotes in a volume of 0.1-0.2 mL.[3]
3. Drug Formulation and Administration:
- Formulation: Prepare a suspension or solution of Sitamaquine in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80). Ensure the formulation is homogenous.
- Administration: Treatment typically starts 7-15 days post-infection. Administer the drug orally once daily for 5-10 consecutive days using a ball-tipped gavage needle.[3] A vehicle-only group must be included as a negative control.
4. Efficacy Assessment:
- Euthanize the animals at a predetermined time point after the final treatment (e.g., 2-4 weeks).
- Aseptically remove the spleen and liver and weigh them.
- Make impression smears of the spleen and liver on glass slides.
- Fix the smears with methanol (B129727) and stain with Giemsa.
- Determine the parasite burden by microscopy and calculate the Leishman-Donovan Units (LDU) using the following formula:
- LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in grams) [1]
- Calculate the percent inhibition of parasite burden in treated groups relative to the vehicle control group.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe administration of compounds via oral gavage.
1. Preparation:
- Weigh the mouse to calculate the correct administration volume (typically 5-10 mL/kg).[7][8]
- Select an appropriately sized gavage needle (e.g., 20-gauge for a 20-25g mouse) with a smooth, rounded tip.[7][8]
- Pre-measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.[7][14]
2. Restraint:
- Securely restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
- Hold the mouse in a vertical position to allow for a straight path into the esophagus.[9]
3. Needle Insertion:
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle along the roof of the mouth. The mouse will often swallow, which facilitates the passage of the needle into the esophagus.[7]
- Gently guide the needle down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.
4. Administration and Withdrawal:
- Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[15]
- Gently and slowly withdraw the needle along the same path.
5. Post-Procedure Monitoring:
- Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, bleeding) for at least 10-15 minutes.[7]
Diagrams
Logical Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy of Sitamaquine.
Sitamaquine In Vivo Experimental Workflow
References
- 1. Attenuated Leishmania major Induce a High Level of Protection against Leishmania infantum in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 6. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Sitamaquine tosylate drug interaction studies with other antileishmanials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of sitamaquine (B1681683) tosylate with other antileishmanial agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the general outcome of combining sitamaquine with other first-line antileishmanial drugs in vitro?
Based on in vitro studies, the interaction of sitamaquine with several common antileishmanial drugs is largely classified as "indifferent," meaning the effect is additive.[1][2] Specifically, combinations of sitamaquine with amphotericin B, sodium stibogluconate, paromomycin (B158545), and miltefosine (B1683995) have shown indifferent interactions at both 50% and 90% effective concentrations (EC50 and EC90).[1][2][3] However, a synergistic effect has been observed with the combination of sitamaquine and pentamidine (B1679287).[1][2]
Q2: Has the combination of sitamaquine and miltefosine shown any potential benefits beyond an additive effect?
Yes. While the direct combination effect is additive, studies have shown that non-leishmanicidal concentrations of sitamaquine can reverse miltefosine resistance in Leishmania strains that overexpress the ABC transporter LMDR1.[4][5] Sitamaquine appears to modulate the efflux of miltefosine from the parasite, thereby increasing its intracellular concentration and overcoming resistance.[4][5] This suggests a potential role for sitamaquine in combination therapy to combat drug resistance.
Q3: Are there any known antagonistic interactions between sitamaquine and other antileishmanials?
The available in vitro data has not reported any antagonistic interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, or paromomycin.[1][2][6] An interaction is typically classified as antagonistic if the mean sum of the Fractional Inhibitory Concentrations (ΣFIC) is greater than 4.[1][2]
Q4: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
The FIC index is a common method used to assess the nature of drug interactions. It is calculated based on the EC50 or EC90 of each drug alone and in combination. The sum of the FICs (ΣFIC) for the drug combination is then used to classify the interaction as follows:
Troubleshooting Guide
Problem: My in vitro assay shows conflicting results with the published data on sitamaquine combinations.
-
Solution 1: Verify Experimental Protocol. Ensure your protocol aligns with established methods. A common approach is the modified fixed-ratio isobologram method using intracellular Leishmania donovani amastigotes in peritoneal mouse macrophages.[1][2][3] The drug susceptibility is typically assessed over a 5-day assay.[1][3]
-
Solution 2: Check Parasite Strain and Resistance Profile. The susceptibility of different Leishmania strains to various drugs can differ. The published data often uses specific laboratory strains. If you are using clinical isolates, their intrinsic resistance profiles may influence the outcome of combination studies. Sitamaquine has been shown to be effective against antimony-resistant isolates.[1][2]
-
Solution 3: Review Calculation of FIC Index. Double-check the calculations for the Fractional Inhibitory Concentrations (FICs) and their sums (ΣFICs). Minor errors in determining the EC50 or EC90 values can lead to misinterpretation of the interaction type.
Problem: I am not observing the reported reversal of miltefosine resistance with sitamaquine.
-
Solution 1: Confirm the Resistance Mechanism. The reversal effect of sitamaquine on miltefosine resistance has been specifically linked to the overexpression of the ABC transporter LMDR1.[4][5] If your miltefosine-resistant Leishmania strain utilizes a different resistance mechanism, sitamaquine may not have the same effect.
-
Solution 2: Use Non-leishmanicidal Concentrations of Sitamaquine. The studies demonstrating resistance reversal used sitamaquine at concentrations that are not directly harmful to the parasite.[4][5] High concentrations of sitamaquine might mask the modulatory effect on the drug efflux pump.
Data Presentation
In Vitro Interaction of Sitamaquine with Other Antileishmanials
| Drug Combination | Organism | Interaction Type (at EC50 & EC90) | Mean ΣFIC Range (EC50) | Mean ΣFIC Range (EC90) |
| Sitamaquine + Amphotericin B | Leishmania donovani | Indifferent | 0.8 - 1.4 | 0.8 - 1.4 |
| Sitamaquine + Sodium Stibogluconate | Leishmania donovani | Indifferent | 0.9 - 1.4 | 0.9 - 1.3 |
| Sitamaquine + Miltefosine | Leishmania donovani | Indifferent | 1.0 - 1.38 | 0.6 - 1.7 |
| Sitamaquine + Paromomycin | Leishmania donovani | Indifferent | 0.9 - 2.0 | 1.5 - 1.7 |
| Sitamaquine + Pentamidine | Leishmania donovani | Synergistic | 0.5 - 0.6 | 0.3 - 0.7 |
Data compiled from multiple in vitro studies.[1][3][6]
Experimental Protocols
In Vitro Drug Interaction Assay (Modified Fixed-Ratio Isobologram Method)
This protocol is a summarized version of methodologies described in published studies.[1][2][3]
-
Cell Culture and Infection:
-
Harvest peritoneal macrophages from mice.
-
Infect the macrophages with Leishmania donovani amastigotes.
-
Allow the infection to establish for a set period.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of sitamaquine and the partner drug.
-
Create serial dilutions of each drug individually to determine their EC50 and EC90 values.
-
For combination studies, prepare mixtures of the two drugs in fixed ratios (e.g., 1:1, 1:3, 3:1 based on their EC50 values).
-
-
Drug Application and Incubation:
-
Add the individual drug dilutions and the fixed-ratio mixtures to the infected macrophage cultures.
-
Include untreated control wells.
-
Incubate the plates for 5 days.
-
-
Assessment of Parasite Viability:
-
After incubation, fix and stain the cells (e.g., with Giemsa stain).
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.
-
-
Data Analysis:
-
Calculate the EC50 and EC90 values for each drug alone and for the combinations.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
-
Calculate the sum of the FICs (ΣFIC) for each fixed ratio.
-
Determine the mean ΣFIC to classify the interaction.
-
Visualizations
Experimental Workflow for In Vitro Drug Interaction Assay
Caption: Workflow for assessing in vitro drug interactions.
Proposed Mechanism of Sitamaquine in Reversing Miltefosine Resistance
Caption: Sitamaquine inhibiting miltefosine efflux.
References
- 1. In vitro interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, paromomycin and pentamidine against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Sitamaquine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Sitamaquine (B1681683).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Sitamaquine?
A1: The primary challenges stem from its physicochemical properties. Sitamaquine, an 8-aminoquinoline (B160924) derivative, is a lipophilic weak base (LogP = 5.84)[1]. While its dihydrochloride (B599025) salt is water-soluble, the free base's lipophilicity can lead to poor dissolution in the gastrointestinal (GI) tract, which is a common hurdle for oral delivery[2]. Additionally, its absorption mechanism may be subject to efflux transporters and first-pass metabolism, further limiting systemic availability[1].
Q2: What are the most promising strategies to enhance the oral bioavailability of Sitamaquine?
A2: Several formulation strategies are being explored to improve the oral delivery of Sitamaquine and other poorly soluble drugs:
-
Nanotechnology-based Drug Delivery Systems: Encapsulating Sitamaquine in nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA) or PLGA-Polyethylene glycol (PEG), can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its absorption[3][4].
-
Amorphous Solid Dispersions (ASDs): Converting crystalline Sitamaquine into an amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate, thereby enhancing bioavailability[2][5][6].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. Formulating Sitamaquine in a SEDDS can improve its solubilization and absorption[7][8][9].
-
Prodrug Approach: Modifying the chemical structure of Sitamaquine to create a more soluble or permeable prodrug that converts back to the active drug in the body is another viable strategy[10][11].
Q3: How does nanoencapsulation, specifically with PLGA-PEG, improve Sitamaquine's efficacy?
A3: Nanoencapsulation of Sitamaquine in PLGA-PEG nanoparticles offers several advantages. The polymer matrix protects the drug from the harsh environment of the GI tract. The small particle size (typically 20-30 nm) increases the surface area for dissolution[3][4]. Furthermore, these nanoparticles can be taken up by macrophages, the host cells for Leishmania parasites, leading to targeted drug delivery and a higher concentration of the drug at the site of infection[4]. This targeted delivery can result in a significant reduction in the required dose and improved therapeutic outcomes compared to the free drug[3][4].
Troubleshooting Guides
Nanoparticle Formulation (PLGA-based)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of Sitamaquine for the PLGA matrix.2. Drug leakage into the external aqueous phase during solvent evaporation.3. Inappropriate drug-to-polymer ratio. | 1. Modify the formulation by adding a co-polymer or a lipid to improve drug-polymer interaction.2. Optimize the solvent evaporation rate; a faster rate can sometimes trap the drug more efficiently.3. Experiment with different drug-to-polymer ratios to find the optimal loading. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to insufficient stabilizer.3. High concentration of polymer. | 1. Increase the homogenization speed/time or sonication power.2. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).3. Reduce the PLGA concentration in the organic phase. |
| Nanoparticle Aggregation after Lyophilization | 1. Insufficient cryoprotectant.2. Freezing and drying stresses causing irreversible aggregation. | 1. Increase the concentration of the cryoprotectant (e.g., trehalose, sucrose) in the nanoparticle suspension before freezing.2. Optimize the freezing rate and lyophilization cycle. |
| Poor in vitro Drug Release | 1. Very slow degradation of the PLGA matrix.2. Strong interaction between the drug and the polymer. | 1. Use a lower molecular weight PLGA or a copolymer with a higher glycolide (B1360168) content for faster degradation.2. Adjust the pH of the release medium to favor drug dissolution. |
Amorphous Solid Dispersions (ASDs)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Drug Recrystallization during Storage | 1. The amorphous state is thermodynamically unstable.2. High humidity and temperature.3. Inadequate stabilization by the polymer. | 1. Select a polymer with a high glass transition temperature (Tg) that has strong interactions (e.g., hydrogen bonding) with Sitamaquine.2. Store the ASD in a desiccator at a controlled, low temperature.3. Increase the polymer-to-drug ratio. |
| Incomplete Drug Release (Spring and Parachute Effect) | 1. The drug precipitates from the supersaturated solution before it can be absorbed.2. The polymer does not adequately inhibit precipitation. | 1. Incorporate a precipitation inhibitor into the formulation.2. Optimize the polymer type and concentration to maintain supersaturation for a longer duration. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Self-Emulsification | 1. Incorrect ratio of oil, surfactant, and co-surfactant.2. Low-quality or inappropriate excipients. | 1. Construct a ternary phase diagram to identify the optimal self-emulsifying region for the chosen excipients.2. Screen different oils, surfactants, and co-surfactants for their ability to solubilize Sitamaquine and form a stable emulsion. |
| Drug Precipitation upon Dilution | 1. The drug is not sufficiently soluble in the formulation components.2. The emulsion droplets cannot maintain the drug in a solubilized state upon dilution in the GI fluids. | 1. Increase the concentration of the surfactant or co-surfactant.2. Select an oil in which Sitamaquine has higher solubility.3. Consider developing a supersaturatable SEDDS (S-SEDDS) by adding a precipitation inhibitor. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Sitamaquine in Humans (2 mg/kg/day for 21 days)
| Parameter | Sitamaquine | Desethyl-sitamaquine (Metabolite) |
| Cmax (ng/mL) | 401 - 570 | 109 - 154 |
| Tmax (hr) | 3.5 - 6 | 2 - 10 |
| AUC(0-τ) (ng.hr/mL) | 6,627 - 8,903 | 2,307 - 3,163 |
| t1/2 (hr) | 18.3 - 22.8 | 23.0 - 27.9 |
| (Data sourced from a study in patients with visceral leishmaniasis)[12] |
Table 2: In Vitro and In Vivo Efficacy of Sitamaquine Formulations
| Formulation | Parameter | Value | Species/Model |
| Sitamaquine Dihydrochloride | ED50 (against amastigotes) | 2.9 - 19.0 µM | Leishmania species[13][14] |
| Sodium Sitamaquine | ED50 (in vivo) | 0.0123 ± 0.0047 | Hamster[3][4] |
| PLGA-PEG Encapsulated Sitamaquine | ED50 (in vivo) | 0.0039 ± 0.0012 | Hamster[3][4] |
| PLGA-PEG Encapsulated Sitamaquine | Inhibition of amastigotes in spleen | 89.01 ± 6% | Hamster[4] |
| Conventional Sitamaquine | Inhibition of amastigotes in spleen | 71.39 ± 12% | Hamster[4] |
Experimental Protocols
Protocol 1: Preparation of Sitamaquine-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and Sitamaquine (e.g., 10 mg) in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Characterization of Sitamaquine Nanoparticles
-
Particle Size and Zeta Potential:
-
Resuspend the nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.
-
Quantify the amount of Sitamaquine using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
Morphology:
-
Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their size, shape, and surface morphology.
-
Protocol 3: In Vivo Oral Bioavailability Study
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Dosing: Administer the Sitamaquine formulation (e.g., nanoparticle suspension, ASD in a vehicle) orally to one group of animals and an equivalent dose of Sitamaquine solution intravenously to another group (for absolute bioavailability calculation).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of Sitamaquine using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax.
-
Bioavailability Calculation: Calculate the relative or absolute oral bioavailability using the AUC values.
Visualizations
Caption: Workflow for development and evaluation of enhanced oral Sitamaquine formulations.
Caption: Troubleshooting logic for large particle size in Sitamaquine nanoparticle formulation.
References
- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. jsirjournal.com [jsirjournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery | MDPI [mdpi.com]
- 11. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of oral sitamaquine taken with or without food and safety and efficacy for treatment of visceral leishmaniais: a randomized study in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Navigating Sitamaquine Clinical Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the adverse effects of Sitamaquine (B1681683) in a clinical study setting. The information is presented in a question-and-answer format to directly address potential challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with Sitamaquine in clinical trials?
A1: Based on Phase II clinical studies, the most frequently reported adverse effects of Sitamaquine are gastrointestinal issues, methemoglobinemia, and renal abnormalities. As an 8-aminoquinoline (B160924), Sitamaquine also carries a risk of inducing hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][3][4][5]
Q2: What is the general profile of gastrointestinal adverse events associated with Sitamaquine?
A2: Gastrointestinal adverse events typically include vomiting, abdominal pain, and dyspepsia.[1][2][3] These are generally mild to moderate in severity.
Q3: How significant is the risk of methemoglobinemia with Sitamaquine?
A3: Methemoglobinemia, characterized by cyanosis, has been reported in clinical trials.[1][2][4] It is a known class effect of 8-aminoquinolines.[6]
Q4: What kind of renal adverse events have been noted in Sitamaquine studies?
A4: Renal adverse effects, including nephrotic syndrome and glomerulonephritis, have been observed, particularly at higher doses of Sitamaquine (≥ 2.5 mg/kg/day).[1][2][4] Further investigation into the effects of Sitamaquine on the kidney is warranted.[5]
Q5: Is G6PD deficiency a major concern for trial participants receiving Sitamaquine?
A5: Yes. As an 8-aminoquinoline, Sitamaquine is contraindicated in individuals with G6PD deficiency due to the high risk of drug-induced hemolytic anemia.[7][8] Therefore, screening for G6PD deficiency is a critical step before enrolling participants in a clinical study involving Sitamaquine.
Troubleshooting Guides
Issue 1: Participant develops symptoms of hemolytic anemia.
Symptoms: Fatigue, back pain, anemia, jaundice, and dark-colored urine (hemoglobinuria).[9]
Immediate Actions:
-
Discontinue Sitamaquine Immediately: This is the most critical step in managing drug-induced hemolysis.[7]
-
Assess Clinical Status: Evaluate the participant for signs of severe anemia and renal compromise.
-
Laboratory Monitoring:
-
Complete Blood Count (CBC) with reticulocyte count.
-
Lactate dehydrogenase (LDH) and haptoglobin levels.
-
Renal function tests (serum creatinine (B1669602), BUN).[7]
-
-
Supportive Care:
Issue 2: Participant presents with cyanosis and other signs of methemoglobinemia.
Symptoms: Bluish discoloration of the skin and mucous membranes (cyanosis), fatigue, dizziness, headache, and in severe cases, respiratory distress and seizures.
Immediate Actions:
-
Confirm Diagnosis: Measure methemoglobin levels using co-oximetry on an arterial or venous blood gas sample.[10][11]
-
Administer Oxygen: Provide high-flow oxygen to improve tissue oxygenation.[12]
-
Treatment with Methylene (B1212753) Blue: For symptomatic patients with methemoglobin levels >20-30%, administer intravenous methylene blue (1-2 mg/kg of a 1% solution over 5 minutes).[12][13][14]
-
Caution: Methylene blue is contraindicated in patients with G6PD deficiency as it can induce hemolysis.[12][15] In such cases, or if methylene blue is ineffective, consider alternative treatments like high-dose ascorbic acid (Vitamin C), exchange transfusion, or hyperbaric oxygen therapy.[8][12][14]
-
-
Monitoring: Continuously monitor vital signs, oxygen saturation, and methemoglobin levels.[10][11]
Issue 3: Participant shows signs of renal impairment.
Symptoms: May be asymptomatic in early stages. Later signs can include decreased urine output, swelling in the legs, ankles, or feet, and fatigue.
Immediate Actions:
-
Discontinue or Reduce Dose: Depending on the severity, consider discontinuing Sitamaquine or reducing the dosage.
-
Renal Function Monitoring:
-
Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels.
-
Calculate the estimated glomerular filtration rate (eGFR).
-
Perform routine urinalysis to check for proteinuria and hematuria.[16]
-
-
Hydration: Ensure the participant is well-hydrated.
-
Avoid Nephrotoxic Co-medications: Review the participant's concomitant medications and avoid other drugs with potential nephrotoxicity.[17]
Data Presentation: Adverse Events in Sitamaquine Phase II Clinical Trials
| Adverse Event | Frequency in Indian Study (n=120)[2] | Frequency in Kenyan Study (n=97)[5] |
| Gastrointestinal | ||
| Vomiting | 8% | - |
| Dyspepsia | 8% | - |
| Abdominal Pain | - | 12% |
| Hematological | ||
| Cyanosis (Methemoglobinemia) | 3% | Not Reported |
| Renal | ||
| Nephrotic Syndrome | 3% | Severe renal adverse event (1 patient at 2.5 mg/kg/day, 1 patient at 3.0 mg/kg/day) |
| Glomerulonephritis | 2% | |
| Neurological | ||
| Headache | - | 11% |
Experimental Protocols
Protocol 1: Screening for G6PD Deficiency
Objective: To identify individuals with G6PD deficiency prior to enrollment to prevent drug-induced hemolytic anemia.
Methodology:
-
Sample Collection: Collect a whole blood sample (capillary or venous) in an EDTA tube.
-
Assay: Utilize a standardized, quantitative G6PD assay. The STANDARD™ G6PD test, for instance, measures G6PD enzyme activity normalized by hemoglobin concentration (U/g Hb).[18][19]
-
Procedure (Example using a point-of-care test):
-
Insert a test strip into the analyzer.
-
Using a sample collector, transfer 10 µL of blood to an extraction buffer tube and mix thoroughly.
-
Transfer 10 µL of the mixed specimen to the test device.[18]
-
-
Interpretation of Results:
-
Exclusion Criteria: Individuals identified as G6PD deficient should be excluded from the Sitamaquine treatment arm of the clinical trial.
Protocol 2: Monitoring for Methemoglobinemia
Objective: To detect and quantify methemoglobin levels in participants receiving Sitamaquine.
Methodology:
-
Baseline Measurement: Obtain a baseline methemoglobin level for all participants before the first dose of Sitamaquine.
-
Routine Monitoring:
-
During the initial phase of treatment (e.g., the first week), perform daily monitoring of methemoglobin levels.
-
Subsequently, monitor at regular intervals (e.g., weekly) for the duration of treatment.
-
Increase monitoring frequency if the participant develops any signs or symptoms of methemoglobinemia.
-
-
Sample Analysis:
-
Actionable Thresholds:
Protocol 3: Monitoring for Nephrotoxicity
Objective: To monitor renal function and detect early signs of drug-induced nephrotoxicity.
Methodology:
-
Baseline Assessment: Before initiating Sitamaquine, assess baseline renal function by measuring serum creatinine, BUN, and performing a urinalysis. Calculate the baseline eGFR.[17]
-
Routine Monitoring:
-
Criteria for Action:
-
An increase in serum creatinine of more than 0.3 mg/dL or to ≥1.5 times baseline should trigger further investigation and consideration of dose modification or discontinuation.[20]
-
The development of significant proteinuria or hematuria should also prompt a thorough evaluation.
-
-
Dose Adjustment: If renal impairment is detected, adjust the Sitamaquine dose according to the protocol-specified guidelines for renal dosage adjustments.
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway of Sitamaquine-induced hemolytic anemia in G6PD deficiency.
Caption: Mechanism of Sitamaquine-induced methemoglobinemia and its management.
Caption: Experimental workflow for monitoring renal function during a Sitamaquine clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methemoglobin generation by 8-aminoquinolines: effect of substitution at 5-position of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Recommendations for diagnosis and treatment of methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Pharmacovigilance: research and development | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Pharmacovigilance: Regulatory and procedural guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Here’s What We Know: How Clinical Trials Are Monitored for Safety | Patient Care [weillcornell.org]
- 18. mdpi.com [mdpi.com]
- 19. Clinical performance validation of the STANDARD G6PD test: A multi-country pooled analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. cyntegrity.com [cyntegrity.com]
Technical Support Center: Sitamaquine Tosylate Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitamaquine (B1681683) tosylate. The information addresses potential issues related to the compound's degradation.
Disclaimer: Publicly available literature does not extensively detail the specific degradation pathways and byproducts of sitamaquine tosylate. The information provided here is based on the general chemical properties of 8-aminoquinolines and data from related compounds like chloroquine (B1663885) and primaquine. It is essential to perform compound-specific stability and forced degradation studies to confirm these potential pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its 8-aminoquinoline (B160924) structure, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The quinoline (B57606) ring and the amino groups are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or quinone-like structures. Oxidative degradation of the related compound chloroquine is known to produce an N-oxide derivative.[1]
-
Hydrolysis: The ether linkage (methoxy group) on the quinoline ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common than oxidation for this class of compounds. Chloroquine, a related 4-aminoquinoline, has shown susceptibility to alkaline hydrolysis.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation of quinoline derivatives. Photooxidation of primaquine, another 8-aminoquinoline, has been shown to yield an o-quinone structure.[3]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to a number of factors, including:
-
Degradation Products: If your sample has been stored improperly or exposed to harsh conditions (e.g., high temperature, light, incompatible solvents), it may have degraded. Review the storage and handling of your sample.
-
Impurities from Synthesis: The unexpected peaks could be process-related impurities from the synthesis of this compound.
-
Interaction with Excipients or Solvents: this compound may react with certain excipients in a formulation or with solvents, especially at elevated temperatures.
-
Contamination: The sample or the HPLC system could be contaminated.
To troubleshoot, we recommend running a fresh, properly stored standard of this compound. If the peaks persist in your sample, a forced degradation study can help to identify potential degradation products.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a well-closed container at 2-8°C.
-
Protect it from light.
-
Avoid exposure to high humidity and extreme temperatures.
-
For solutions, it is advisable to prepare them fresh. If storage is necessary, store at low temperatures, protect from light, and use appropriate, non-reactive solvents. The stability of this compound in different solvents and pH conditions should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in a this compound formulation. | Degradation of the active pharmaceutical ingredient (API). | - Confirm the storage conditions of the formulation. - Perform a stability-indicating HPLC assay to quantify the amount of intact this compound. - Analyze for the presence of degradation products. |
| Color change observed in a this compound solution. | Formation of colored degradation products, possibly due to oxidation or photolysis. | - Immediately cease use of the solution. - Prepare a fresh solution, ensuring minimal exposure to light and oxygen. - If the problem persists, investigate the compatibility of the solvent and other components with this compound. |
| Precipitate formation in a this compound solution. | - Poor solubility in the chosen solvent. - pH shift affecting solubility. - Formation of an insoluble degradation product. | - Verify the solubility of this compound in the solvent system. - Check and control the pH of the solution. - Analyze the precipitate to determine if it is the parent compound or a byproduct. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and byproducts of this compound.
Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Suitable buffer for mobile phase (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before and after exposure to stress conditions, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
For identification of byproducts, analyze the stressed samples using LC-MS.
-
Data Recording:
Use the following table to record the percentage degradation of this compound under different stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 48 | 60 | |||
| Thermal (Solution) | 48 | 60 | |||
| Photolytic (Solid) | - | - | |||
| Photolytic (Solution) | - | - |
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of sitamaquine.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- 1. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photooxidation products of primaquine. Structure, antimalarial activity and hemolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of 8-Aminoquinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-aminoquinoline (B160924) compounds. The information is designed to address specific experimental challenges and provide detailed methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary limitation of 8-aminoquinoline compounds?
-
What is the proposed mechanism of 8-aminoquinoline-induced hemolysis?
-
How can the therapeutic index of 8-aminoquinolines be improved?
-
What are G6PD-deficient models and why are they important?
-
-
Troubleshooting Guides
-
Formulation and Solubility Issues
-
Compound Stability and Oxidation
-
In Vitro Assay Complications
-
Unexpected In Vivo Results
-
Analytical Method Challenges
-
-
Experimental Protocols
-
Protocol 1: In Vitro Hemolysis Assay
-
Protocol 2: Prevention of 8-Aminoquinoline Oxidation
-
Protocol 3: In Vitro Metabolic Stability Assay in Liver Microsomes
-
-
Quantitative Data Summaries
-
Table 1: In Vitro Cytotoxicity of Selected 8-Aminoquinoline Derivatives
-
Table 2: Pharmacokinetic Parameters of Primaquine (B1584692) Following Co-administration
-
Table 3: Analytical Method Validation for Tafenoquine (TQ) and 5,6-Orthoquinone Tafenoquine Metabolite (5,6-OQTQ)
-
-
Visualized Workflows and Pathways
-
Figure 1: General Workflow for Preclinical Assessment of Novel 8-Aminoquinoline Analogs
-
Figure 2: Hypothesized Metabolic Pathway of 8-Aminoquinolines Leading to Hemolytic Toxicity
-
Figure 3: Troubleshooting Poor In Vivo Efficacy of 8-Aminoquinoline Compounds
-
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of 8-aminoquinoline compounds?
A1: The primary limitation of 8-aminoquinoline compounds, such as primaquine and tafenoquine, is their potential to cause hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][2][3][4][5] This toxicity severely constrains their widespread use, particularly in malaria-endemic regions where G6PD deficiency is prevalent.[2][3][4][5]
Q2: What is the proposed mechanism of 8-aminoquinoline-induced hemolysis?
A2: The exact mechanism is not fully elucidated, but it is widely accepted to be metabolism-dependent.[6] The parent compounds are metabolized by cytochrome P450 enzymes (like CYP2D6) and monoamine oxidases into reactive intermediates.[1][6] These metabolites, such as 5-hydroxyprimaquine, can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[4][7] In G6PD-deficient individuals, red blood cells have a reduced capacity to handle oxidative stress, leading to eryptosis, Heinz body formation, and subsequent intravascular and extravascular hemolysis.[8][9]
Q3: How can the therapeutic index of 8-aminoquinolines be improved?
A3: Several strategies are being explored to dissociate the therapeutic efficacy from the hemolytic toxicity:
-
Drug Combinations: Co-administration with agents that modulate metabolic enzymes can alter the pharmacokinetic and pharmacodynamic properties of 8-aminoquinolines, potentially increasing efficacy while mitigating toxicity.[1][4][10]
-
Liver-Targeted Delivery: Using prodrugs or nanoformulations (e.g., polymeric prodrugs with GalNAc targeting ligands) can increase drug concentration in the liver (where antimalarial activity against hypnozoites is desired) and reduce systemic exposure, thereby minimizing exposure to red blood cells.[11][12]
-
Chemical Modification: Synthesizing derivatives that block metabolic "hotspots" (e.g., the C-5 position) can prevent the formation of toxic metabolites.[9] Creating dimeric compounds (bis-8-aminoquinolines) may also reduce penetration into red blood cells.[13]
Q4: What are G6PD-deficient models and why are they important?
A4: Due to the lack of a predictive in vitro model for hemolytic potential, animal models are crucial.[14] Humanized mouse models engrafted with G6PD-deficient human red blood cells (G6PDd-huRBCs) have been developed.[9][14] These models allow for the in vivo assessment of hemolytic toxicity of new 8-aminoquinoline candidates before progressing to clinical trials, providing a critical tool for screening and development.[14][15]
Troubleshooting Guides
Formulation and Solubility Issues
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| My 8-aminoquinoline derivative won't dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. The quinoline (B57606) core is hydrophobic. | - Determine the pKa of your compound. Solubility is often pH-dependent; try acidic or basic buffers.[16]- Use co-solvents such as DMSO, ethanol, or PEG, but ensure the final concentration is compatible with your assay.[17]- For in vivo studies, consider formulation strategies like nanoemulsions or polymeric prodrugs.[18] |
| The compound precipitates out of solution during my experiment. | The compound has reached its thermodynamic solubility limit under the assay conditions (e.g., temperature change, interaction with media components). | - Perform a thermodynamic solubility assessment to determine the equilibrium solubility under your specific experimental conditions.[5]- Increase the solvent concentration or try a different co-solvent system.- If precipitation occurs upon dilution into aqueous media, consider if the compound is a "brick dust" or "grease ball" type and adjust formulation accordingly. |
Compound Stability and Oxidation
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| My solution of a dihydroxy-8-aminoquinoline derivative is changing color (e.g., turning brown/dark). | The compound is oxidizing. Vicinal dihydroxy groups are highly susceptible to oxidation when exposed to air, forming quinonoid products.[19] | - Prepare solutions fresh using deoxygenated solvents (sparged with nitrogen or argon).[6]- Store both solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).- Use amber vials to protect from light, which can accelerate oxidation.- Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the solution.[6] |
| I am seeing loss of biological activity over the time course of my experiment. | The compound is degrading or oxidizing in the cell culture media or assay buffer. | - Confirm the stability of your compound in the specific media over the experimental time course using an analytical method like HPLC.[6]- If unstable, prepare fresh solutions immediately before use or consider the stabilization strategies mentioned above. |
In Vitro Assay Complications
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or false positives in my hemolysis assay. | - The compound is colored and absorbs light at the same wavelength used to measure hemoglobin release (e.g., 405 nm or 540 nm).[2]- The compound is precipitating and causing light scattering. | - Run a compound-only control (compound in buffer without red blood cells) to measure its intrinsic absorbance and subtract this from your test values.- Visually inspect the plate for precipitation. If present, address solubility issues before re-running the assay. |
| High variability in my metabolic stability assay. | - Inconsistent pipetting of microsomes or NADPH regenerating solution.- Poor mixing upon reaction initiation.- Time-dependent inhibition of metabolic enzymes by the compound or its metabolites. | - Use automated liquid handlers for better precision.[13]- Ensure thorough mixing at the start of the incubation.- Run the assay at a lower, non-inhibitory concentration of the test compound if time-dependent inhibition is suspected. |
Unexpected In Vivo Results
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound shows good in vitro activity but poor in vivo efficacy. | - Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability, poor distribution to the target tissue).- The active metabolite is not being formed in vivo. | - Conduct pharmacokinetic studies to determine AUC, half-life, and tissue distribution.[11]- Perform in vivo metabolite identification studies to see if the metabolic profile matches in vitro data.[20]- Consider co-administration with a metabolic inhibitor to increase exposure of the parent compound, if the parent is hypothesized to be the active species.[4] |
| Higher than expected toxicity (hemolysis) is observed in animal models. | - The animal model is more sensitive to the compound's metabolites.- The metabolic pathway in the animal model favors the production of toxic metabolites. | - Ensure you are using a relevant animal model. For hemolysis, a G6PD-deficient mouse model is more predictive than wild-type mice.[15]- Analyze the metabolite profile in the animal model to identify any unique or disproportionately high toxic metabolites. |
Analytical Method Challenges
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| I am unable to detect my 8-aminoquinoline metabolite in plasma samples. | - The metabolite is present at very low concentrations.- Significant matrix effects (ion suppression) in the mass spectrometer.[8]- The metabolite is unstable in the biological matrix. | - Optimize the extraction procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to concentrate the analyte and remove interfering substances.- Use a stable isotope-labeled internal standard to correct for matrix effects.- Perform stability tests of the metabolite in plasma at different temperatures to determine optimal handling and storage conditions. |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol is adapted from standard methodologies to assess the potential of a compound to lyse red blood cells (RBCs).[1][2]
Materials:
-
Anticoagulated (heparin or sodium citrate) whole blood from a healthy donor (human or other species).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., in DMSO).
-
Positive control: 10% Triton X-100 in water (w/v).
-
Negative control: Vehicle (e.g., 0.5% DMSO in PBS).
-
96-well polypropylene (B1209903) conical-well plates.
-
96-well clear, flat-bottom plates.
-
Centrifuge with a plate rotor.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1700 x g for 5 minutes.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 2 mL of PBS. Centrifuge again at 1700 x g for 5 minutes.
-
Repeat the wash step two more times or until the supernatant is clear.
-
After the final wash, dilute the packed RBC pellet 1:100 in PBS to obtain a 1% RBC suspension.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound in PBS in the 96-well polypropylene plate. Include vehicle control and a positive control (e.g., 1% Triton X-100 final concentration).
-
Add 50 µL of the 1% RBC suspension to each well containing 50 µL of the diluted compound or control.
-
-
Incubation:
-
Mix gently and incubate the plate at 37°C for 60 minutes.
-
-
Centrifugation:
-
Centrifuge the plate at 1700 x g for 5 minutes to pellet intact RBCs.
-
-
Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % Hemolysis against the compound concentration to determine the HC50 value (the concentration causing 50% hemolysis).
-
Protocol 2: Prevention of 8-Aminoquinoline Oxidation
This protocol is essential for handling oxidation-prone derivatives, such as those with dihydroxy substitutions.[6]
Materials:
-
8-aminoquinoline compound.
-
High-purity solvent (e.g., DMSO, ethanol, or buffer).
-
Inert gas (Nitrogen or Argon) with a sparging needle.
-
Amber glass vials with Teflon-lined screw caps.
-
Optional: Ascorbic acid, EDTA.
Procedure:
-
Solvent Deoxygenation:
-
Before use, sparge the chosen solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.
-
-
Vial Preparation:
-
Weigh the required amount of the solid 8-aminoquinoline compound directly into an amber glass vial.
-
-
Inert Atmosphere:
-
Purge the headspace of the vial containing the solid compound with inert gas for 2-5 minutes.
-
-
Dissolution:
-
Using a syringe or cannula, add the deoxygenated solvent to the vial.
-
If using stabilizers, first dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and/or chelating agent (e.g., EDTA to a final concentration of 0.1-1 mM) in the deoxygenated solvent before adding it to the compound.
-
-
Storage:
-
Cap the vial tightly. For long-term storage, flush the headspace with inert gas again before sealing.
-
Store the solution at the recommended temperature, protected from light.
-
Protocol 3: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol provides a general framework for assessing the rate of metabolism of a compound by liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species).
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).
-
Magnesium chloride (MgCl₂).
-
Test compound stock solution.
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound).
-
Ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
96-well plates.
-
Incubator/shaking water bath set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final concentration of 0.5 mg/mL). Keep on ice.
-
-
Incubation Plate Setup:
-
Add the test compound (at a final concentration of e.g., 1 µM) to wells in a 96-well plate.
-
-
Pre-incubation:
-
Add the microsome master mix to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold stop solution. The 0-minute time point is typically taken immediately after adding NADPH.
-
-
Sample Processing:
-
Centrifuge the stopped reaction plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Quantitative Data Summaries
Table 1: In Vitro Cytotoxicity of Selected 8-Aminoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| TDMQ20 | A549 (Lung Carcinoma) | 14-16 | 2.5 - 2.8 | [21] |
| TDMQ20 | HeLa (Cervix Cancer) | 14-16 | 2.5 - 2.8 | [21] |
| TDMQ20 | HepG2 (Hepatocarcinoma) | 14-16 | 2.5 - 2.8 | [21] |
| TDMQ20 | HaCaT (Non-cancer) | 41 | - | [21] |
| 8-AQ Glycoconjugate 13 | Breast Cancer Cells | 71.3 ± 4.5 (with Cu²⁺) | - | [22] |
| 8-AQ Glycoconjugate 14 | Breast Cancer Cells | 31.8 ± 4.9 - 35.4 ± 0.1 | - | [22] |
| 5-Phenoxy Primaquine Analog | P. falciparum | 0.38 ± 0.11 | 45.61 |[9] |
Table 2: Pharmacokinetic Parameters of Primaquine Following Co-administration
| Drug Combination | Parameter | Value | Change vs. Primaquine Alone | Reference |
|---|---|---|---|---|
| Primaquine + Quinine | Carboxyprimaquine AUC | 3,831 µg/L-hour | Decreased (from 7,533) | [4] |
| Primaquine + Quinine | Primaquine AUC | Unchanged | No significant change | [4] |
| Pamaquine + Quinacrine | Pamaquine Half-life | ~Quadrupled | Increased |[4] |
Table 3: Analytical Method Validation for Tafenoquine (TQ) and 5,6-Orthoquinone Tafenoquine Metabolite (5,6-OQTQ) [8]
| Analyte | Matrix | Calibration Range (ng/mL) | Inter-assay Precision (CV%) at LLOQ | Analytical Technique |
|---|---|---|---|---|
| TQ | Plasma | 1 - 1200 | 8.2% at 1 ng/mL | UHPLC-MS/MS |
| 5,6-OQTQ | Plasma | 1 - 1200 | 7.1% at 1 ng/mL | UHPLC-MS/MS |
| TQ | Urine | 10 - 1000 | 8.2% at 10 ng/mL | UHPLC-MS/MS |
| 5,6-OQTQ | Urine | 10 - 1000 | 6.4% at 10 ng/mL | UHPLC-MS/MS |
| TQ | Blood | 1 - 1200 | 9.9% at 1 ng/mL | UHPLC-MS/MS |
Visualized Workflows and Pathways
Caption: General Workflow for Preclinical Assessment of Novel 8-Aminoquinoline Analogs.
Caption: Hypothesized Metabolic Pathway of 8-Aminoquinolines Leading to Hemolytic Toxicity.
Caption: Troubleshooting Poor In Vivo Efficacy of 8-Aminoquinoline Compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ajtmh.org [ajtmh.org]
- 11. Liver-targeted polymeric prodrugs of 8-aminoquinolines for malaria radical cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe - Eureka | Patsnap [eureka.patsnap.com]
- 19. "Formulation Development, Optimization, and Characterization of Primaqu" by Tabish Mehraj [egrove.olemiss.edu]
- 20. frontiersin.org [frontiersin.org]
- 21. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sitamaquine Tosylate and Miltefosine for the Treatment of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two oral therapeutic agents for visceral leishmaniasis (VL): sitamaquine (B1681683) tosylate and miltefosine (B1683995). While both drugs have shown promise in clinical trials, their development trajectories and clinical profiles differ significantly. This document synthesizes available data on their efficacy, safety, mechanisms of action, and experimental protocols to inform research and drug development efforts in the field of leishmaniasis.
Executive Summary
Miltefosine is currently the only approved and widely used oral drug for visceral leishmaniasis. Sitamaquine, an 8-aminoquinoline, showed initial promise in Phase II clinical trials but its development was halted due to concerns about nephrotoxicity and the potential for drug resistance. This guide presents a comparative overview based on data from separate clinical trials, as no head-to-head comparative studies have been published.
Efficacy
Direct comparative efficacy data from head-to-head clinical trials of sitamaquine and miltefosine is unavailable. The following tables summarize efficacy results from separate Phase II and Phase III/IV trials. It is important to note that trial populations, methodologies, and geographic locations differed, which can influence outcomes.
Table 1: Clinical Efficacy of Sitamaquine Tosylate in Visceral Leishmaniasis (Phase II Trials)
| Trial Location | Dosage Regimen | Number of Patients (n) | Final Cure Rate (Day 180) | Citation |
| Kenya | 1.75 mg/kg/day for 28 days | 12 | 92% | [1][2] |
| 2.0 mg/kg/day for 28 days | 61 | 80% | [1][2] | |
| 2.5 mg/kg/day for 28 days | 12 | 82% | [1][2] | |
| 3.0 mg/kg/day for 28 days | 12 | 91% | [1][2] | |
| India | 1.5 mg/kg/day for 28 days | 31 | 81% | [3][4] |
| 1.75 mg/kg/day for 28 days | 27 | 89% | [3][4] | |
| 2.0 mg/kg/day for 28 days | 23 | 100% | [3][4] | |
| 2.5 mg/kg/day for 28 days | 25 | 80% | [3][4] |
Table 2: Clinical Efficacy of Miltefosine in Visceral Leishmaniasis (Phase III/IV Trials)
| Trial Location | Dosage Regimen | Number of Patients (n) | Final Cure Rate (6 months) | Citation |
| India (Phase III) | Approx. 2.5 mg/kg/day for 28 days | 299 | 94% | [5] |
| India (Post-decade of use) | 50-100 mg/day for 28 days | 567 | 90.3% | [6][7] |
| Bangladesh (Phase IV) | Approx. 2.5 mg/kg/day for 28 days | 977 | 85% (per protocol) | [8] |
Safety and Tolerability
Table 3: Common Adverse Events Reported in Clinical Trials
| Adverse Event | This compound | Miltefosine |
| Gastrointestinal | Vomiting (8% in Indian trial), Abdominal Pain (12% in Kenyan trial), Dyspepsia (8% in Indian trial)[1][3] | Vomiting (25-38%), Diarrhea (8-20%)[5][8] |
| Renal | Nephrotic syndrome (3% in Indian trial), Glomerulonephritis (2% in Indian trial), Severe renal adverse events (reported in Kenyan trial)[1][3] | Mild rise in blood urea (B33335) and serum creatinine (B1669602) (10%)[9] |
| Other | Cyanosis (3% in Indian trial), Headache (11% in Kenyan trial)[1][3] | Transient rise in transaminases (15%)[9] |
Mechanisms of Action
Sitamaquine and miltefosine exert their antileishmanial effects through distinct molecular pathways.
This compound: As an 8-aminoquinoline, sitamaquine's primary mechanism involves the disruption of mitochondrial function in Leishmania parasites. It is a lipophilic weak base that accumulates in the acidic compartments of the parasite, particularly the acidocalcisomes.[10] Sitamaquine interacts with the parasite's cell membrane, inserting itself and causing disruption.[11]
Miltefosine: This alkylphosphocholine analog has a multi-faceted mechanism of action. It interferes with lipid metabolism and signal transduction pathways in the parasite.[12] Miltefosine also induces apoptosis-like cell death and disrupts the parasite's mitochondrial function.[12] A key aspect of its action is the disruption of intracellular calcium homeostasis, partly by affecting acidocalcisome function and activating a plasma membrane calcium channel.[13][14] Furthermore, miltefosine has immunomodulatory effects, promoting a Th1-type immune response in the host, which is crucial for clearing the parasite.[15]
Signaling Pathways and Experimental Workflows
References
- 1. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajtmh.org [ajtmh.org]
- 5. Oral miltefosine for Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of miltefosine in the treatment of visceral leishmaniasis in India after a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.itg.be [research.itg.be]
- 8. Phase IV trial of miltefosine in adults and children for treatment of visceral leishmaniasis (kala-azar) in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Miltefosine: First Oral Drug for Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic Review of Host-Mediated Activity of Miltefosine in Leishmaniasis through Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sitamaquine and Primaquine in Antimalarial Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimalarial therapeutics, the 8-aminoquinoline (B160924) class of drugs holds a unique and critical position, primarily due to its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for relapse infections. Primaquine (B1584692) has long been the standard of care for the radical cure of these relapsing malarias. Sitamaquine (B1681683), another 8-aminoquinoline, was initially developed from an antimalarial drug discovery program but has been more extensively studied for its efficacy against visceral leishmaniasis.[1][2] This guide provides a comparative analysis of the antimalarial activity of sitamaquine and primaquine, presenting available experimental data, outlining methodologies, and visualizing key pathways to inform further research and development in this area.
Mechanism of Action: A Tale of Two 8-Aminoquinolines
Both sitamaquine and primaquine are believed to exert their antiparasitic effects through mechanisms involving the generation of reactive oxygen species (ROS) and interference with parasite mitochondrial function. However, the specific molecular targets and pathways may differ.
Primaquine's antimalarial activity is primarily attributed to its metabolites. After oral administration, primaquine is metabolized in the liver by cytochrome P450 enzymes (CYP2D6) into redox-active metabolites. These metabolites are thought to generate ROS, which can damage parasite macromolecules, including DNA, proteins, and lipids, leading to parasite death. The disruption of the parasite's mitochondrial electron transport chain is also a key proposed mechanism.[3] This oxidative stress is particularly effective against the metabolically less active hypnozoites.
Sitamaquine's mechanism of action has been more extensively studied in Leishmania species. In these parasites, sitamaquine has been shown to inhibit succinate (B1194679) dehydrogenase (Complex II) of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, an increase in ROS levels, and ultimately, an apoptosis-like cell death. While its precise antimalarial mechanism is not as well-elucidated, it is plausible that a similar mitochondrial targeting mechanism is at play against Plasmodium parasites.
References
- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitamaquine (GlaxoSmithKline/Walter Reed Army Institute) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Sitamaquine in a Hamster Model of Leishmaniasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sitamaquine's efficacy in preclinical leishmaniasis models, primarily focusing on the hamster model, a gold standard for visceral leishmaniasis research. While direct head-to-head studies of Sitamaquine against all common alternatives in a single hamster model are limited in publicly available literature, this document synthesizes available data to offer a comparative perspective. We will examine experimental data for Sitamaquine and contrast it with established treatments such as Miltefosine, Amphotericin B, and Sodium Stibogluconate.
Comparative Efficacy of Antileishmanial Drugs
The following tables summarize the efficacy of Sitamaquine and comparator drugs. It is crucial to note that the data for Sitamaquine in a hamster model is limited in direct comparative studies. Therefore, clinical data for Sitamaquine is presented alongside preclinical hamster data for other drugs, with the understanding that these are not direct comparisons.
Table 1: Efficacy of Sitamaquine in a Nanoparticle Formulation Against Leishmania donovani in Hamsters
| Treatment Group | Dosage | Efficacy (Inhibition of Splenic Amastigotes) | Reference |
| PLGA-PEG Encapsulated Sitamaquine | Not Specified | 89.01% ± 6% | [1] |
| Conventional Sitamaquine | Not Specified | 71.39% ± 12% | [1] |
Table 2: Comparative Efficacy of Various Antileishmanial Drugs in Hamster Models of Visceral Leishmaniasis (Data from Separate Studies)
| Drug | Leishmania Species | Regimen | Efficacy (Parasite Reduction in Spleen) | Reference |
| Sitamaquine | L. donovani | Not Specified | Stated to be 708 times more active than meglumine (B1676163) antimoniate | [2] |
| Miltefosine | L. infantum | Half the standard treatment time | 91% | [3] |
| Sodium Stibogluconate | L. chagasi | 20mg/kg/day for 20 days | Complete clearance of amastigotes | [4] |
| Liposomal Amphotericin B | L. donovani | Not Specified | Not explicitly quantified in the provided abstract, but noted to be effective | |
| Sodium Stibogluconate (Liposomal) | L. donovani | 7.1 mg Sb(v)/kg/day for 2 days | Markedly reduced parasite numbers | [5] |
Note: The data in Table 2 is compiled from different studies with varying experimental protocols. Direct comparison should be made with caution.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of a drug candidate like Sitamaquine in a hamster model of visceral leishmaniasis, based on common practices described in the literature.
1. Animal Model:
-
Species: Golden Syrian hamsters (Mesocricetus auratus).
-
Age/Weight: 6-8 weeks old.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Parasite Strain:
-
Species: Leishmania donovani or Leishmania infantum.
-
Culture: Promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-27°C.
3. Infection of Hamsters:
-
Inoculum: Stationary-phase promastigotes are harvested and washed.
-
Route of Infection: Intracardiac or intravenous injection of approximately 1 x 107 to 1 x 108 promastigotes per hamster.
-
Establishment of Infection: The infection is allowed to establish for a period of 4 to 8 weeks.
4. Treatment Regimen:
-
Grouping: Hamsters are randomly assigned to different treatment groups (e.g., Sitamaquine, placebo control, positive control with a standard drug like Miltefosine).
-
Drug Administration: Sitamaquine is typically administered orally. The dosage and duration of treatment are key variables to be tested. Comparator drugs are administered via their standard routes (e.g., oral for Miltefosine, intravenous for Amphotericin B).
5. Evaluation of Efficacy:
-
Timing: Hamsters are euthanized at a predetermined time point after the completion of treatment.
-
Parasite Burden Quantification:
-
The spleen and liver are aseptically removed and weighed.
-
Impression smears of the spleen and liver are made on glass slides, fixed with methanol, and stained with Giemsa.
-
The number of amastigotes per 1000 host cell nuclei is determined by microscopic examination.
-
Parasite burden is often expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in grams).
-
-
Other Parameters: Changes in body weight, spleen and liver weight, and clinical signs of disease are also recorded.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the efficacy of a test compound in a hamster model of visceral leishmaniasis.
Caption: Experimental workflow for evaluating Sitamaquine efficacy in a hamster model.
Signaling Pathway of Sitamaquine's Action
While the complete signaling cascade of Sitamaquine's action is still under investigation, a key mechanism involves the disruption of the parasite's mitochondrial function.
Caption: Proposed mechanism of action of Sitamaquine in Leishmania.
This guide provides a foundational understanding of Sitamaquine's evaluation in the context of leishmaniasis research. For more detailed, direct comparative efficacy data, researchers are encouraged to consult the primary literature as new studies become available.
References
- 1. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Sitamaquine Shows Promise Against Antimonial-Resistant Leishmania, Study Reveals
A comprehensive review of recent studies indicates that sitamaquine (B1681683), an oral 8-aminoquinoline, demonstrates significant efficacy against Leishmania parasites that have developed resistance to traditional antimonial drugs. This suggests a lack of cross-resistance between the two classes of compounds and positions sitamaquine as a potential alternative or combination therapy for visceral leishmaniasis in regions with high rates of antimonial treatment failure.
Researchers have found that clinical isolates of Leishmania donovani resistant to sodium antimony gluconate (SAG) remain susceptible to sitamaquine.[1][2] Furthermore, sitamaquine has been shown to overcome resistance mechanisms that are known to confer antimonial resistance, such as the overexpression of the ABC transporter MRPA.[3][4][5][6] This indicates that sitamaquine and antimonials have different mechanisms of action and resistance.
While the precise mechanism of sitamaquine's antileishmanial action is still under investigation, some studies suggest it may involve the nitric oxide (NO) pathway.[1] This is distinct from the known mechanisms of antimonial resistance, which often involve reduced drug uptake or increased efflux from the parasite cell.[7]
Comparative Efficacy of Sitamaquine and Antimonials
Quantitative data from in vitro studies highlights the differential susceptibility of various Leishmania donovani isolates to sitamaquine and sodium antimony gluconate (SAG). The following table summarizes the 50% effective dose (ED50) values, which represent the concentration of the drug required to inhibit the growth of the parasites by 50%.
| Drug | Parasite Stage | Leishmania donovani Isolates | Mean ED50 (µM) ± SEM |
| Sitamaquine | Intracellular Amastigote | Field Isolates (n=20) | 2.1 ± 0.2 |
| Promastigote | Field Isolates (n=20) | 17.7 ± 1.0 | |
| Paromomycin (B158545) | Intracellular Amastigote | Field Isolates (n=20) | 3.9 ± 0.3 |
| Promastigote | Field Isolates (n=20) | 29.8 ± 2.5 |
Source: Adapted from Kulshrestha et al.[1][2]
Experimental Protocols
The data presented above was generated using established in vitro models to assess the susceptibility of Leishmania donovani to antileishmanial agents.
In Vitro Amastigote-Macrophage Model
This model is considered more representative of the clinical situation as it evaluates the drug's effect on the intracellular stage of the parasite.
-
Macrophage Infection: Murine macrophage cell line J774A.1 is infected with late-stage L. donovani promastigotes.
-
Drug Exposure: After infection, the cells are treated with increasing concentrations of the test compounds (sitamaquine or paromomycin) for 72 hours.
-
Assessment of Infection: The number of amastigotes per 100 macrophages is determined by microscopic examination of Giemsa-stained slides.
-
ED50 Calculation: The 50% effective dose (ED50), the drug concentration causing a 50% reduction in the amastigote number, is calculated.
Promastigote Susceptibility Assay
This assay is a simpler and more rapid method for screening drug activity against the extracellular stage of the parasite.
-
Parasite Culture: L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum.
-
Drug Exposure: The promastigotes are incubated with various concentrations of the test drugs for 72 hours.
-
Viability Assessment: Parasite viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity.
-
ED50 Calculation: The ED50 is calculated as the drug concentration that inhibits parasite growth by 50% compared to untreated controls.
Molecular Mechanisms and Pathways
Sitamaquine's ability to overcome antimonial resistance is linked to its interaction with specific cellular pathways. The following diagrams illustrate the proposed mechanism of MRPA-mediated antimony resistance and the experimental workflow for determining drug susceptibility.
Figure 1. Proposed mechanism of MRPA-mediated antimony resistance and modulation by sitamaquine.
Figure 2. General experimental workflow for in vitro drug susceptibility testing.
References
- 1. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimony-resistant clinical isolates of Leishmania donovani are susceptible to paromomycin and sitamaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony inLeishmania | Publicación [silice.csic.es]
- 5. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
Sitamaquine Tosylate: A Renewed Hope Against Antimony-Resistant Leishmaniasis
For researchers, scientists, and drug development professionals, the emergence of drug-resistant Leishmania strains presents a significant challenge in the global fight against leishmaniasis. This guide provides a comprehensive comparison of sitamaquine (B1681683) tosylate's efficacy, particularly against antimony-resistant strains, with other available treatments, supported by experimental data and detailed methodologies.
Sitamaquine, an oral 8-aminoquinoline (B160924) compound, has demonstrated significant promise in treating visceral leishmaniasis (VL), including cases caused by Leishmania strains resistant to first-line antimony-based therapies.[1][2] Widespread resistance to sodium stibogluconate (B12781985) (SSG) has rendered it ineffective in many endemic regions, necessitating the development and evaluation of alternative drugs.[1][2] This guide delves into the experimental evidence supporting sitamaquine's efficacy, its mechanism of action, and how it compares to other antileishmanial agents.
Comparative Efficacy Against Antimony-Resistant Leishmania
In vitro studies have consistently shown that sitamaquine is effective against Leishmania donovani isolates that are resistant to antimony. This makes it a valuable candidate for treating patients who fail to respond to conventional therapies.
In Vitro Susceptibility Data
The following table summarizes the 50% effective dose (ED50) values of sitamaquine and other antileishmanial drugs against intracellular amastigotes of Leishmania donovani from clinical isolates with varying sensitivity to sodium antimony gluconate (SAG).
| Drug | Antimony-Resistant Isolates (Mean ED50 ± SEM in µM) | Antimony-Sensitive Isolates (Mean ED50 ± SEM in µM) | Reference |
| Sitamaquine | 2.5 ± 0.2 | 1.5 ± 0.3 | [1] |
| Paromomycin | 3.9 ± 0.3 | Not specified, but isolates showed similar susceptibilities regardless of SAG resistance | [1] |
| Miltefosine (B1683995) | Lower in vitro susceptibility in SAG-resistant isolates | Higher in vitro susceptibility | [1] |
| Amphotericin B | Lower in vitro susceptibility in SAG-resistant isolates | Higher in vitro susceptibility | [1] |
It is noteworthy that isolates from regions with high SAG resistance exhibited significantly lower susceptibility to sitamaquine compared to those from areas with low resistance, suggesting a potential for cross-resistance, albeit to a lesser degree than with other drugs.[1] In contrast, paromomycin's efficacy was not significantly affected by the antimony-resistance status of the isolates.[1]
Mechanism of Action and Overcoming Resistance
Sitamaquine's mode of action is multifaceted, contributing to its effectiveness against resistant strains.
Proposed Mechanism of Action
Sitamaquine, a lipophilic weak base, is thought to accumulate within the Leishmania parasite.[3][4][5] Its proposed mechanism involves several steps:
-
Membrane Interaction: The positively charged sitamaquine molecule interacts with the negatively charged phospholipids (B1166683) of the parasite's cell membrane.[3][4][5]
-
Insertion and Accumulation: Hydrophobic interactions drive the insertion of the quinoline (B57606) ring into the lipid monolayer, leading to its accumulation in the parasite's cytosol.[3][4][5]
-
Mitochondrial Targeting: Sitamaquine inhibits the respiratory chain complex II (succinate dehydrogenase), leading to a decrease in intracellular ATP levels and mitochondrial electrochemical potential.[6][7]
-
Oxidative Stress and Apoptosis: This inhibition triggers an increase in reactive oxygen species (ROS) and intracellular calcium levels, ultimately leading to an apoptosis-like cell death in the parasite.[6][7]
The entry of sitamaquine into Leishmania does not appear to involve a specific transporter, which may be an advantage in circumventing certain resistance mechanisms.[3]
Caption: Proposed mechanism of action of sitamaquine in Leishmania.
Overcoming Antimony Resistance
Antimony resistance in Leishmania is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance protein A), which actively pump the drug out of the parasite.[8][9] Intriguingly, studies have shown that sitamaquine can modulate the activity of these transporters.[8][10][11][12] Non-leishmanicidal concentrations of sitamaquine have been found to reverse miltefosine resistance mediated by the ABC transporter LMDR1 and also modulate antimony resistance mediated by MRPA.[8][10][11][12] This suggests a potential role for sitamaquine in combination therapies to overcome existing drug resistance.
References
- 1. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of interaction of sitamaquine with Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lmc.uab.cat [lmc.uab.cat]
- 12. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Oral Treatments for Visceral Leishmaniasis
Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease that is fatal if left untreated. For decades, treatment has relied on parenteral drugs, often associated with significant toxicity and the need for hospitalization. The advent of oral therapies has marked a pivotal shift in the management of VL, offering the potential for improved access to care and patient compliance. This guide provides a detailed, head-to-head comparison of current and emerging oral treatments for visceral leishmaniasis, with a focus on their efficacy, safety, and the experimental data supporting their use.
Miltefosine (B1683995): The First-in-Class Oral Agent
Miltefosine is currently the only widely approved oral drug for the treatment of visceral leishmaniasis.[1][2] Initially developed as an anticancer agent, its antileishmanial activity has been a significant breakthrough in VL therapy.[3]
Efficacy
Clinical trials, particularly in the Indian subcontinent, have demonstrated high cure rates for miltefosine. In a pivotal randomized, open-label trial in India, oral miltefosine administered at a dose of approximately 2.5 mg per kilogram of body weight daily for 28 days showed a cure rate of 94% at 6 months post-treatment, comparable to the 97% cure rate of intravenous amphotericin B.[4] However, reports of decreasing efficacy and emerging resistance in some regions are a growing concern.[1][2]
Safety and Tolerability
The most common adverse effects associated with miltefosine are gastrointestinal, including vomiting and diarrhea, which are generally transient.[4] It is crucial to note that miltefosine is teratogenic and therefore contraindicated in pregnant women.[5]
Combination Therapies: Enhancing Efficacy and Combating Resistance
To improve treatment outcomes and delay the development of resistance, combination therapies incorporating miltefosine have been investigated and are now recommended by the World Health Organization (WHO), particularly for specific patient populations like those co-infected with HIV.[5][6]
A combination of liposomal amphotericin B (LAmB) and miltefosine has shown high efficacy rates in clinical studies. In Ethiopia, this combination therapy demonstrated an 88% efficacy rate at the end of therapy, significantly higher than the 55% efficacy of the standard treatment in a trial setting.[5] A similar study in India reported a 96% efficacy for the combination regimen after 210 days, compared to 88% for the standard treatment.[5]
Another promising combination is miltefosine with paromomycin. A study in Eastern Africa showed this 14-day combination to be over 91% effective, reducing hospitalization time and avoiding the toxicity associated with sodium stibogluconate.[7]
Emerging Oral Drug Candidates
The pipeline for new oral treatments for VL is active, with several promising candidates in various stages of development. These next-generation drugs aim to offer improved safety profiles, shorter treatment durations, and effectiveness against resistant strains.
-
Zolexifan: This first-ever single-dose oral treatment for VL has shown a 95% efficacy rate in Phase III trials and has received WHO prequalification.[8] Its single-dose regimen represents a significant paradigm shift in VL treatment, particularly in resource-limited settings.[8]
-
LXE408: This novel oral compound is currently in Phase II clinical trials in Ethiopia and India.[9] It is administered as a pill and is expected to have a better safety profile than current treatments.[9]
-
DNDI-6174: A preclinical candidate identified through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and GSK, DNDI-6174 has shown promise as a short-term oral treatment for both visceral and cutaneous leishmaniasis.[10] It is projected to enter Phase I clinical trials in 2025.[10]
-
Oral Amphotericin B Formulations: Efforts are underway to develop an oral formulation of amphotericin B, a potent anti-leishmanial drug that is currently administered intravenously.[11][12] Preclinical and early clinical studies have shown promising results in terms of systemic exposure and tolerability.[13]
Data Presentation: Head-to-Head Comparison
Table 1: Efficacy of Oral Treatments for Visceral Leishmaniasis
| Treatment Regimen | Study Population/Region | Number of Patients | Dosage | Duration | Initial Cure Rate | Final Cure Rate (at 6 months) | Relapse Rate | Citation(s) |
| Miltefosine | India | 299 | ~2.5 mg/kg/day | 28 days | 97% (apparent cure at day 28) | 94% | 3% | [4] |
| Amphotericin B (IV) | India | 99 | 1 mg/kg every other day | 15 injections | 100% (apparent cure at day 28) | 97% | 0% | [4] |
| Miltefosine + LAmB | Ethiopia (HIV co-infected) | N/A | N/A | 58 days | 88% | N/A | N/A | [5] |
| Standard Treatment (LAmB) | Ethiopia (HIV co-infected) | N/A | N/A | N/A | 55% | N/A | N/A | [5] |
| Miltefosine + LAmB | India (HIV co-infected) | N/A | N/A | 210 days | N/A | 96% | N/A | [5] |
| Standard Treatment | India (HIV co-infected) | N/A | N/A | N/A | N/A | 88% | N/A | [5] |
| Miltefosine + Paromomycin | Eastern Africa | N/A | N/A | 14 days | >91% | N/A | N/A | [7] |
| Zolexifan | India, Ethiopia, Sudan | N/A | Single Dose | 1 day | N/A | 95% (Phase III) | N/A | [8] |
Table 2: Safety Profile of Oral Miltefosine
| Adverse Event | Percentage of Patients | Duration | Citation(s) |
| Vomiting | 38% | 1-2 days | [4] |
| Diarrhea | 20% | 1-2 days | [4] |
Experimental Protocols
Randomized, Open-Label Comparison of Oral Miltefosine and Intravenous Amphotericin B for Indian Visceral Leishmaniasis
-
Study Design: A randomized, open-label, comparative clinical trial.[4]
-
Patient Population: 398 patients aged 12 years or older with visceral leishmaniasis in India.[4]
-
Treatment Arms:
-
Endpoint Assessment:
-
Apparent Cure: Defined as an afebrile state, decrease in spleen size, and a parasite-density score of 0 in a splenic aspirate at the end of treatment.[14]
-
Definitive Cure: Defined as the absence of relapse at six months after the completion of treatment.[4] Relapse was defined as the reappearance of clinical signs and symptoms and the presence of parasites in a splenic or bone marrow aspirate.
-
Visualizations
Caption: Experimental workflow for a comparative clinical trial of oral miltefosine.
Caption: Simplified proposed mechanism of action for miltefosine in Leishmania.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Miltefosine for visceral and cutaneous leishmaniasis: drug characteristics and evidence-based treatment recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miltefosine: First Oral Drug for Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral miltefosine for Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New WHO treatment guidelines offer hope for people co-infected with visceral leishmaniasis and HIV | DNDi [dndi.org]
- 6. New treatments for VL/HIV | DNDi [dndi.org]
- 7. Better, shorter combination treatment for people with visceral leishmaniasis shown to be effective in Eastern Africa | DNDi [dndi.org]
- 8. Breakthrough Single-Dose Oral Treatment for Visceral Leishmaniasis Approved, Heralding New Hope – BridgeCure [bridgecuremedical.com]
- 9. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]
- 10. monash.edu [monash.edu]
- 11. Review of Novel Oral Amphotericin B Formulations for the Treatment of Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly effective oral amphotericin B formulation against murine visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and deployment of a solid oral amphotericin B dosage form to treat visceral leishmaniasis within a pediatric population | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Trial of oral miltefosine for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Aminoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships Against Plasmodium
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-aminoquinoline (B160924) analogs' performance against Plasmodium, the causative agent of malaria. Supported by experimental data, this document delves into the critical structure-activity relationships (SAR) that govern the antiplasmodial efficacy of this important class of compounds.
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine (B1584692) being a notable example used for the radical cure of relapsing malaria.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline (B57606) ring system and the terminal amino group.[1][3] Variations in these substituents can significantly impact a drug's potency, selectivity, and pharmacokinetic properties.[1] This guide synthesizes findings from multiple studies to provide a clear comparison of various 8-aminoquinoline analogs.
Comparative Analysis of Antiplasmodial Activity
The in vitro antiplasmodial activity of 8-aminoquinoline analogs is a key indicator of their potential as antimalarial drug candidates. The following table summarizes the 50% inhibitory concentrations (IC50) of several analogs against different strains of Plasmodium falciparum.
| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains)[1] | Hematin (B1673048) Polymerization Inhibition (% of Chloroquine)[1] |
| Primaquine | H | H | H | >1000 | Inactive |
| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |
| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |
| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |
| WR 250593 | H | H | O-phenyl | 70 | 130 |
| WR 255715 | H | H | O-(4-Cl-phenyl) | 60 | 140 |
| WR 6026 | OCH3 | H | H | >1000 | Inactive |
| WR 225448 | H | CH3 | H | >1000 | Inactive |
| WR 250417 | H | CH3 | O(CH2)5CH3 | 55 | 135 |
| WR 250418 | H | CH3 | O-(4-Cl-phenyl) | 50 | 145 |
Key Structure-Activity Relationship Observations
Several key SAR observations can be made from the compiled data:
-
Substitution at Position 5: The presence of an alkoxy or aryloxy group at the 5-position of the quinoline ring dramatically increases antimalarial activity compared to the unsubstituted parent compound, primaquine.[1]
-
Effect of Alkoxy Chain Length: Increasing the length of the alkoxy chain at position 5 from a butyl (WR 242511) to a hexyl group (WR 238605) leads to a slight increase in potency.[1]
-
Aromatic Substituents at Position 5: The introduction of an aryloxy group at the 5-position also confers significant activity.[1] Electron-withdrawing substituents on this phenyl ring, such as a chloro group (WR 255715), appear to enhance potency.[1]
-
Substitutions at Positions 2 and 4: The presence of a methoxy (B1213986) group at position 2 (WR 6026) or a methyl group at position 4 (WR 225448) on the primaquine scaffold does not confer significant antimalarial activity.[1] However, a methyl group at position 4 in combination with a 5-alkoxy or 5-aryloxy substituent (WR 250417 and WR 250418) results in some of the most potent compounds in the series.[1]
-
Side Chain Modifications: The optimal length of the alkyl side chain is generally found to be between 4 to 6 carbon atoms.[4] Modifications of the terminal amino group have been explored to prevent metabolic inactivation and reduce toxicity.[3]
-
Stereochemistry: The stereochemistry of the chiral carbon in the side chain can significantly impact both efficacy and toxicity.[5][6] For instance, the (+)-(S)-enantiomer of primaquine has demonstrated superior efficacy but also higher toxicity compared to the (-)-(R)-enantiomer.[6]
-
Correlation with Hematin Polymerization Inhibition: A modest correlation has been observed between the inhibition of hematin polymerization and the antimalarial activity of these 8-aminoquinoline analogs.[1][7] Many of the active compounds were more potent inhibitors of hematin polymerization than chloroquine.[1]
Proposed Mechanism of Action
The antimalarial activity of many quinoline-containing drugs is linked to their ability to interfere with the detoxification of heme in the parasite's food vacuole.[1] Another proposed mechanism involves a two-step biochemical relay.[8] The first step is the metabolic generation of redox-active metabolites, and the second step involves parasite killing through the production of reactive oxygen species like hydrogen peroxide (H2O2) via the cycling of these metabolites.[8][9]
Caption: Proposed two-step mechanism of action for 8-aminoquinolines.
Experimental Protocols
The following are generalized methodologies used to obtain the biological data for 8-aminoquinoline analogs.
In Vitro Antiplasmodial Susceptibility Testing
This assay determines the in vitro antimalarial activity of the 8-aminoquinoline analogs against P. falciparum.
Caption: Workflow for in vitro antiplasmodial susceptibility testing.
1. Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[1]
2. Drug Preparation: The 8-aminoquinoline analogs are dissolved in a suitable solvent and serially diluted to the desired concentrations.[1]
3. Assay: Asynchronous parasite cultures are exposed to a range of drug concentrations in a 96-well microtiter plate.[1]
4. Measurement of Parasite Growth: After a 48-hour incubation period, [3H]hypoxanthine is added to each well.[1] The plate is incubated for another 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.[1] The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
5. Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in [3H]hypoxanthine incorporation compared to drug-free controls, is determined.
Hematin Polymerization Inhibition Assay
This cell-free assay assesses the ability of the 8-aminoquinoline analogs to inhibit the formation of hemozoin (malaria pigment).
1. Reaction Mixture: A solution of hemin (B1673052) in dimethyl sulfoxide (B87167) is added to a buffer solution at a pH that promotes polymerization.[1]
2. Incubation: The 8-aminoquinoline analogs are added to the reaction mixture at various concentrations and incubated.[1]
3. Quantification of Hemozoin: After the incubation period, the mixture is centrifuged, and the amount of hemozoin in the pellet is quantified by measuring its absorbance after being dissolved in a basic solution.[1]
4. Data Analysis: The percentage of inhibition of hematin polymerization is calculated by comparing the amount of hemozoin formed in the presence of the drug to that in the control (no drug).[1]
Conclusion
The structure-activity relationship of 8-aminoquinoline analogs against Plasmodium is a complex interplay of substitutions on the quinoline nucleus and the nature of the side chain. The data clearly indicates that modifications at the 5-position of the quinoline ring are crucial for enhancing antiplasmodial activity. Furthermore, the combination of a 4-methyl group with a 5-alkoxy or 5-aryloxy substituent leads to highly potent compounds. While a correlation with hematin polymerization inhibition exists, the primary mechanism of action for the most effective analogs is likely tied to their metabolic activation and the subsequent generation of reactive oxygen species within the parasite. Future drug development efforts should continue to explore modifications that optimize this redox-cycling capability while minimizing host toxicity, paying close attention to the stereochemistry of the analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of Primaquine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesamalaria.org [mesamalaria.org]
- 9. GtR [gtr.ukri.org]
Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Antileishmanial Drugs
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between antileishmanial agents and the parasite's lipid metabolism is paramount for developing more effective therapies. This guide provides a comprehensive comparison of sitamaquine (B1681683) and other key antileishmanials, focusing on their distinct effects on the lipid landscape of Leishmania.
The parasite Leishmania relies on a complex and dynamic lipid metabolism for its survival, virulence, and the integrity of its cellular membranes. Disrupting these intricate lipid pathways has emerged as a successful strategy for several antileishmanial drugs. This guide dissects the available experimental data to compare how sitamaquine, miltefosine, amphotericin B, pentamidine, and paromomycin (B158545) modulate the lipidome of Leishmania.
Quantitative Effects on Leishmania Lipid Composition
The following tables summarize the reported quantitative changes in the lipid profiles of Leishmania species upon treatment with or development of resistance to various antileishmanial drugs.
Table 1: Sterol Composition in Drug-Treated or Resistant Leishmania Promastigotes
| Sterol | Sitamaquine (Resistant) | Miltefosine (Treated) | Amphotericin B (Resistant) | Control/Wild-Type |
| Ergosterol and isomers | Decreased biosynthesis | Reduced by ~80% (Ergosta-5,7,24(28)-trien-3β-ol) | Absent | 28-34% |
| Cholesterol | Decreased uptake | Increased by ~100% | Present (from medium) | Present (from medium) |
| Cholesta-5,7,24-trien-3β-ol | - | Increased 32-fold | 62% | - |
| Ergosta-7,24(28)-dien-3-β-ol | - | Reduced by ~93% | - | - |
| Total C24 Alkylated Sterols | - | Reduced by 43% | - | - |
Data compiled from studies on L. donovani and L. mexicana.[1][2][3][4]
Table 2: Phospholipid Composition in Drug-Treated or Resistant Leishmania Promastigotes
| Phospholipid | Sitamaquine (Resistant) | Miltefosine (Treated) | Pentamidine (Treated) | Paromomycin (Treated) | Control/Wild-Type |
| Phosphatidylcholine (PC) | Altered metabolism | Significantly reduced | Decreased | Modified | - |
| Phosphatidylethanolamine (PE) | Altered metabolism | Enhanced | Decreased | Modified | - |
| Lysophosphatidylcholine | - | Enhanced | - | - | - |
| Membrane Polar Lipids | - | - | Decreased | Modified | - |
Data compiled from studies on L. donovani.[3][4][5][6]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for reproducibility and further research. Below are detailed protocols for key experiments cited in this guide.
Lipid Extraction from Leishmania Promastigotes
This protocol outlines a standard method for the total lipid extraction from Leishmania promastigotes, often serving as the initial step for further lipid analysis.
Workflow for Lipid Extraction
References
- 1. Mechanism of Amphotericin B Resistance in Clinical Isolates of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid and sphingolipid metabolism in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in membrane fluidity, lipid metabolism, mitochondrial activity, and lipophosphoglycan expression in pentamidine-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: Sitamaquine Tosylate Versus Amphotericin B for Leishmaniasis
For Immediate Release
A comprehensive review of the in vivo efficacy of the investigational oral drug sitamaquine (B1681683) tosylate is presented in comparison to the established parenteral treatment, amphotericin B, for leishmaniasis. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comparative overview of these two antileishmanial agents.
This document details the mechanisms of action, summarizes key efficacy data from in vivo studies, and outlines the experimental protocols used in these evaluations. While both drugs have shown activity against Leishmania parasites, their efficacy, routes of administration, and safety profiles present distinct considerations for therapeutic development.
Mechanism of Action: A Tale of Two Targets
Sitamaquine tosylate and amphotericin B employ fundamentally different strategies to eliminate Leishmania parasites.
This compound: This 8-aminoquinoline (B160924) derivative is thought to disrupt the parasite's mitochondrial function. It specifically targets the respiratory chain complex II (succinate dehydrogenase), leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This ultimately results in an apoptosis-like cell death of the parasite.[1]
Amphotericin B: A polyene antibiotic, amphotericin B's primary mode of action involves binding to ergosterol, a key component of the Leishmania cell membrane.[2] This binding disrupts the membrane's integrity, forming pores that lead to the leakage of essential intracellular components and ultimately, cell death.
Preclinical In Vivo Efficacy
Direct preclinical studies comparing the in vivo efficacy of sitamaquine and amphotericin B are limited. However, data from separate studies in established animal models of visceral leishmaniasis (VL), primarily BALB/c mice and golden hamsters, provide insights into their relative potencies. It is important to note that direct comparisons are challenging due to variations in experimental protocols.
Table 1: Preclinical In Vivo Efficacy of this compound against Visceral Leishmaniasis
| Animal Model | Leishmania Species | Drug Formulation | Route of Administration | Dosing Regimen | Efficacy (Parasite Burden Reduction) | Reference |
| Golden Hamster | L. donovani | Sitamaquine | Oral | Not specified | >700 times more effective than meglumine (B1676163) antimoniate | [1][3] |
Table 2: Preclinical In Vivo Efficacy of Amphotericin B against Visceral Leishmaniasis
| Animal Model | Leishmania Species | Drug Formulation | Route of Administration | Dosing Regimen | Efficacy (Parasite Burden Reduction) | Reference |
| BALB/c Mice | L. donovani | Liposomal Amphotericin B (AmBisome®) | Intravenous | 5 mg/kg for 5 days | >90% reduction in liver and spleen | [4] |
| BALB/c Mice | L. donovani | Amphotericin B deoxycholate | Intravenous | 1 mg/kg for 5 days | Significant reduction in liver parasite burden | [5] |
| BALB/c Mice | L. donovani | Liposomal Amphotericin B (KALSOME™10) | Intravenous | 7.5 mg/kg (double dose) | Almost complete clearance from liver and spleen | [6] |
| Golden Hamster | L. donovani | Liposomal Amphotericin B (AmBisome®) | Intravenous | 5 mg/kg | 100% effectiveness against liver stages | [1] |
Clinical Efficacy: A Head-to-Head Comparison
A significant Phase II clinical trial conducted in India provided a direct comparison of the efficacy of oral sitamaquine and intravenous amphotericin B for the treatment of visceral leishmaniasis.
Table 3: Phase II Clinical Trial Comparing Sitamaquine and Amphotericin B in Visceral Leishmaniasis
| Parameter | Sitamaquine | Amphotericin B |
| Drug Formulation | Oral tablets | Intravenous infusion |
| Dosing Regimen | 2 mg/kg/day for 21 days | 1 mg/kg every other day for 30 days |
| Number of Patients | 41 | 20 |
| Final Clinical Cure (Day 180) | 85% (95% CI: 70.8–94.4%) | 95% (95% CI: 75.1–99.9%) |
| Reference | [7] | [7] |
While amphotericin B demonstrated a higher cure rate in this study, the oral administration of sitamaquine presents a significant potential advantage in terms of patient compliance and ease of use in resource-limited settings. However, the development of sitamaquine for visceral leishmaniasis has been hampered by concerns over its efficacy and reports of nephrotoxicity at higher doses.[8]
Experimental Protocols
The following sections detail the methodologies employed in representative in vivo studies to assess the efficacy of sitamaquine and amphotericin B.
General In Vivo Efficacy Testing Workflow
Amphotericin B Efficacy Study in BALB/c Mice
-
Animal Model: Female BALB/c mice.[4]
-
Parasite and Infection: Mice are infected intravenously with Leishmania donovani amastigotes (e.g., 1 x 10^7 parasites).[4]
-
Establishment of Infection: The infection is allowed to establish for a period, typically 7 days for an acute model.[9]
-
Drug Administration: Liposomal amphotericin B (e.g., AmBisome®) is administered intravenously, typically via the tail vein. A common dosing regimen is 2.5 mg/kg daily for 5 consecutive days.[9]
-
Assessment of Parasite Burden: At a set time point post-treatment (e.g., day 18 post-infection), mice are euthanized, and the liver and spleen are weighed.[9] Impression smears are made from the liver and stained with Giemsa. The parasite burden is quantified by microscopic examination and expressed in Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.[4] The percentage of parasite inhibition is calculated relative to an untreated control group.
Sitamaquine Efficacy Study in the Hamster Model (Inferred from historical data)
While detailed recent preclinical protocols for sitamaquine are not as readily available, historical studies in the golden hamster model were crucial for its initial development.
-
Animal Model: Golden hamsters (Mesocricetus auratus).[1]
-
Parasite and Infection: Hamsters are typically infected intracardially with L. donovani amastigotes.
-
Establishment of Infection: The infection is allowed to become chronic, as the hamster model closely mimics human visceral leishmaniasis.
-
Drug Administration: Sitamaquine is administered orally, likely via gavage.
-
Assessment of Parasite Burden: Similar to the mouse model, parasite burden in the liver, spleen, and bone marrow is determined at the end of the study by microscopic examination of Giemsa-stained tissue smears and calculation of LDU.
Conclusion
Amphotericin B, particularly in its liposomal formulations, remains a highly effective parenteral treatment for visceral leishmaniasis, demonstrating robust parasite clearance in both preclinical models and clinical settings. This compound showed promise as an oral therapeutic alternative, a significant advantage for treatment in endemic areas. However, its lower efficacy compared to amphotericin B in a head-to-head clinical trial and concerns regarding its safety profile have hindered its development.
Future research in antileishmanial drug development continues to seek orally bioavailable, safe, and highly efficacious compounds. The comparative data presented here underscores the high bar set by existing treatments like amphotericin B and the challenges in developing new oral therapies that can match or exceed this efficacy.
References
- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B Nano-Assemblies Circumvent Intrinsic Toxicity and Ensure Superior Protection in Experimental Visceral Leishmaniasis with Feeble Toxic Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic and immunomodulatory activities of short-course treatment of murine visceral leishmaniasis with KALSOME™10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacies of various formulations of amphotericin B against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Sitamaquine and Other 8-Aminoquinolines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity profiles of Sitamaquine (B1681683), an 8-aminoquinoline (B160924) drug candidate, with other notable compounds in its class, including the widely used Primaquine and the more recently approved Tafenoquine. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective overview of the relative toxicities, supported by experimental methodologies and mechanistic insights.
The 8-aminoquinoline class of compounds is crucial for the radical cure of relapsing malaria and shows promise in treating other parasitic diseases like leishmaniasis. However, their clinical utility is often limited by a range of toxicities. This guide focuses on the primary adverse effects associated with these drugs: hemolytic anemia, methemoglobinemia, neurotoxicity, and renal toxicity.
Executive Summary
8-Aminoquinolines exhibit a class-wide propensity for inducing oxidative stress, which is a key driver of their primary toxicities. The most significant concern is dose-dependent hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Methemoglobinemia is another common hematological side effect. While older 8-aminoquinolines were associated with significant neurotoxicity, modern derivatives like Primaquine and Tafenoquine have a markedly improved safety profile in this regard. Renal toxicity has been observed with Sitamaquine at higher doses in clinical trials for leishmaniasis. This guide presents the available quantitative data to facilitate a comparative assessment of these toxicities.
Data Presentation: Quantitative Toxicity Profiles
The following tables summarize key quantitative data from preclinical and clinical studies on the toxicity of Sitamaquine, Primaquine, and Tafenoquine. It is important to note that direct head-to-head comparative studies are limited, and data has been collated from various sources with differing experimental conditions.
Table 1: Comparative Hemolytic Toxicity
| Compound | Animal Model/Study Population | Dose | Key Findings | Reference |
| Sitamaquine | Clinical Trial (Leishmaniasis) | 2.5 - 3.25 mg/kg/day | Methemoglobinemia and cyanosis reported, but specific data on hemolysis in G6PD-deficient individuals is limited. | [1] |
| Primaquine | G6PD-deficient Humanized Mice | 15 mg/kg | Induced loss of human red blood cells and increased murine reticulocytes, indicating hemolytic toxicity.[2] | [2] |
| G6PD-deficient Humans | 15 mg/day for 14 days | Can induce severe hemolytic anemia.[3] | [3] | |
| Tafenoquine | G6PD-deficient Humanized Mice | 10 mg/kg | Induced loss of human red blood cells and increased murine reticulocytes, indicating hemolytic toxicity.[2] | [2] |
| G6PD-heterozygous Females | 300 mg single dose | Hemoglobin declines were similar to Primaquine (15 mg x 14 days). | [4] |
Table 2: Comparative Methemoglobinemia
| Compound | Animal Model/Study Population | Dose | Peak Methemoglobin Levels | Reference |
| Sitamaquine | Clinical Trial (Leishmaniasis in India) | 1.5 - 2.5 mg/kg/day | Cyanosis (indicative of methemoglobinemia) reported in 3% of patients. | [1] |
| Primaquine | Humans | 15 mg/day | Dose-dependent increases in methemoglobin.[5] | [5] |
| Tafenoquine | Humans | 300 mg single dose | Associated with approximately half the methemoglobin concentrations of a standard Primaquine regimen.[5] | [5] |
Table 3: Comparative Neurotoxicity
| Compound | Animal Model | Dose | Neuropathological Findings | Reference |
| Sitamaquine | Preclinical data not readily available | - | - | |
| Primaquine | Rhesus Monkeys | Therapeutic doses | No evidence of specific neuroanatomical lesions seen with older 8-aminoquinolines.[6] | [6] |
| Tafenoquine | Rhesus Monkeys | Doses up to 600 mg | No evidence of neurotoxicity observed; dose-limiting toxicities were gastrointestinal.[6] | [6] |
| Plasmocid, Pamaquine, Pentaquine (Older 8-AQs) | Rhesus Monkeys | Neurotoxic doses | Damage to specific neuro-anatomical structures.[6] | [6] |
Table 4: Comparative Renal Toxicity
| Compound | Study Population | Dose | Key Findings | Reference |
| Sitamaquine | Leishmaniasis Patients (Brazil) | 2.5 mg/kg/day | Nephrotoxicity observed in 2 patients. | [1] |
| Leishmaniasis Patients (India) | ≥ 2.5 mg/kg/day | Nephrotic syndrome (3%) and glomerulonephritis (2%) reported. | [1] | |
| Primaquine | General Use | Standard doses | Renal toxicity is not a commonly reported side effect. | [7] |
| Tafenoquine | General Use | Standard doses | No significant signals for renal toxicity. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vivo Hemolytic Toxicity Assessment in G6PD-deficient Humanized Mice
This model is utilized to predict the hemolytic potential of 8-aminoquinolines in a setting that mimics human G6PD deficiency.
1. Animal Model:
-
NOD/SCID mice engrafted with human red blood cells (huRBCs) from G6PD-deficient donors.[2]
2. Drug Administration:
-
Test compounds (e.g., Primaquine, Tafenoquine) are administered orally or via intraperitoneal injection at various doses. A vehicle control group is included.[2]
3. Sample Collection and Analysis:
-
Blood samples are collected at baseline and at specified time points post-dosing (e.g., 24, 48, 72 hours).
-
Complete Blood Count (CBC): Red blood cell count, hemoglobin, and hematocrit are measured to assess anemia.
-
Flow Cytometry: Used to quantify the percentage of remaining huRBCs and to measure markers of eryptosis on huRBCs, such as phosphatidylserine (B164497) (PS) externalization (Annexin V staining) and intracellular reactive oxygen species (ROS) levels.[2]
-
Reticulocyte Count: Murine reticulocyte levels are measured to assess the bone marrow's compensatory response to hemolysis.[2]
-
Urinalysis: Urine is analyzed for signs of intravascular and extravascular hemolysis, such as bilirubinuria and hemoglobinuria.[2]
-
Histopathology: Spleen and liver tissues are harvested to examine for signs of extramedullary hematopoiesis and macrophage activity.[2]
Heinz Body Assay for Oxidative Damage to Erythrocytes
This in vitro assay is used to detect denatured hemoglobin within red blood cells, an indicator of oxidative damage.
1. Reagents:
-
Whole blood collected in EDTA.
-
Supravital stain: 1% w/v crystal violet in 0.73% w/v saline, or new methylene (B1212753) blue.[2][9]
2. Procedure:
-
A small volume of fresh whole blood is mixed with an equal volume of the supravital stain.[9]
-
The mixture is incubated at room temperature for 10-20 minutes.[9]
-
A thin blood smear is prepared on a glass slide and allowed to air dry.
-
The smear is examined under a light microscope using an oil immersion objective.
3. Analysis:
-
Heinz bodies appear as small, round, dark-staining inclusions, often near the cell membrane.[10]
-
The percentage of red blood cells containing Heinz bodies is determined by counting at least 500 cells.
In Vitro Neurotoxicity Assessment using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis, in neuronal cell cultures exposed to test compounds.
1. Cell Culture:
-
A suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in appropriate media.
2. Treatment:
-
Cells are treated with various concentrations of the 8-aminoquinoline compound or a vehicle control for a specified duration. A positive control for apoptosis (e.g., staurosporine) is also included.
3. Cell Fixation and Permeabilization:
-
Adherent cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 10-30 minutes at room temperature.[11][12]
-
Cells are then permeabilized with a solution containing 0.1-0.25% Triton X-100 in PBS for 2-15 minutes to allow entry of the labeling reagents.[11][12][13]
4. TUNEL Staining:
-
The cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber, protected from light.[11][12]
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
5. Visualization and Analysis:
-
After washing to remove unincorporated nucleotides, the cells are counterstained with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
The cells are then visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit bright green fluorescence in their nuclei.
-
The percentage of apoptotic cells is quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Mandatory Visualizations
Signaling Pathway for 8-Aminoquinoline-Induced Hemolytic Toxicity (Eryptosis)
Caption: Proposed signaling pathway for 8-aminoquinoline-induced hemolytic toxicity via eryptosis.
Experimental Workflow for In Vivo Hemolytic Toxicity Assessment
Caption: Experimental workflow for assessing hemolytic toxicity of 8-aminoquinolines in vivo.
Signaling Pathway for Oxidative Stress-Induced Neurotoxicity
Caption: Signaling pathways in 8-aminoquinoline-induced neurotoxicity and potential neuroprotection.
References
- 1. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heinz Body | HE [hematology.mlsascp.com]
- 3. Frontiers | Eryptosis as a New Insight in Malaria Pathogenesis [frontiersin.org]
- 4. Hemolytic Potential of Tafenoquine in Female Volunteers Heterozygous for Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency (G6PD Mahidol Variant) versus G6PD-Normal Volunteers | Medicines for Malaria Venture [mmv.org]
- 5. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 8. malariaworld.org [malariaworld.org]
- 9. HAEMATOLOGICAL METHODS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Heinz Bodies – A Laboratory Guide to Clinical Hematology [pressbooks.openeducationalberta.ca]
- 11. opentrons.com [opentrons.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Sitamaquine Tosylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sitamaquine (B1681683) tosylate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for sitamaquine tosylate. Personnel must be trained on the potential hazards and the required safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Wear two pairs of appropriate protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles. Face protection is recommended if there is a risk of splashing.[1][2]
-
Lab Coat/Gown: A protective gown or lab coat should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
General Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in a manner that contains the material and prevents its release into the environment.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first critical step.
-
Dedicated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be placed in a clearly labeled, sealed, and leak-proof waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover drains to prevent entry into the sewer system.[2]
-
Clean-up: Carefully collect the spilled material. For solid spills, gently sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: All materials used for clean-up must be placed in the designated hazardous waste container.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.
-
Engage a Professional Service: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Preferred Method: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[4]
Environmental Hazard Considerations
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment. Avoid any direct or indirect discharge into sewer systems or waterways.[2][3]
Experimental Protocols
As the standard and safest procedure is to transfer the waste to a certified disposal facility, no experimental protocols for on-site treatment or neutralization are provided. Laboratory-scale treatment of chemical waste can be hazardous and is not recommended without specific institutional approval and a thoroughly vetted protocol.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Sitamaquine tosylate
Essential Safety and Handling Guide for Sitamaquine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, an 8-aminoquinoline (B160924) analog under investigation as an antileishmanial agent. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling potentially hazardous research chemicals and cytotoxic compounds.
Disclaimer: The following guidelines are a summary of best practices. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information before handling this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-tested gloves (compliant with ASTM D6978 standard). Nitrile gloves are often preferred. | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields (minimum). A full-face shield or goggles should be worn when there is a risk of splashes or aerosols. | Protects eyes from splashes and aerosols of the hazardous drug. |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling the powder outside of a containment device or when there is a risk of aerosolization (e.g., during spill cleanup). | Protects against inhalation of aerosolized drug particles. |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn when there is a potential for contamination. | Prevents contamination of personal footwear and the subsequent spread of the hazardous material. |
Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure risk.
Engineering Controls:
-
All work with powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. The designated handling area (e.g., fume hood) should be clean and uncluttered.
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound within a containment device (e.g., fume hood).
-
Use a dedicated, labeled spatula and weighing vessel.
-
When reconstituting, add the solvent slowly and carefully to avoid splashing or aerosolization.
-
-
During Handling:
-
Keep containers of this compound sealed when not in use.
-
Avoid creating dust or aerosols.
-
If a glove becomes contaminated, remove it immediately using the proper technique and wash your hands before donning a new pair.
-
-
After Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated PPE and materials as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection, double gloves, a gown, and eye protection.
-
Containment: For small powder spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Container |
| Sharps | Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemotherapy/cytotoxic waste. |
| PPE and Soft Materials | Gowns, gloves, bench liners, and other contaminated materials should be placed in a yellow chemotherapy waste bag or a designated rigid container. |
| Empty Vials | Empty this compound vials should be disposed of in the sharps container or as per institutional policy for trace chemotherapy waste. |
| Bulk Contaminated Waste | Unused or partially used vials of this compound must be disposed of as hazardous chemical waste, following local and national environmental regulations. |
Visual Guides
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Waste Disposal
Caption: Waste segregation and disposal plan for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
